2-N-methylquinoline-2,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-methylquinoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-10-5-2-7-6-8(11)3-4-9(7)13-10/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMQTCZGJYRYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914460-72-3 | |
| Record name | 2-N-methylquinoline-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methylquinoline-4,6-diamine: Structure, Properties, and Potential Applications
A Note on Nomenclature: The compound requested, "2-N-methylquinoline-2,6-diamine," is likely a misnomer as a stable N-methylamino group at the 2-position of the quinoline ring is chemically improbable. This guide will focus on the structurally related and well-documented compound, 2-Methylquinoline-4,6-diamine (CAS No. 5443-31-2), which is the plausible intended subject of inquiry.
Introduction
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and as versatile chemical intermediates.[1] Among these, diamino-substituted quinolines are of particular interest due to the presence of multiple reactive sites that allow for further functionalization and the potential for diverse biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Methylquinoline-4,6-diamine, a key building block in the exploration of novel quinoline-based compounds.
Chemical Structure and Identification
2-Methylquinoline-4,6-diamine, also known as 4,6-diaminoquinaldine, possesses a quinoline core with a methyl group at the 2-position and amino groups at the 4- and 6-positions.[2]
Figure 2: Proposed two-step synthesis of 2-Methylquinoline-4,6-diamine.
Causality Behind Experimental Choices:
-
Doebner-von Miller Reaction: This is a classic and reliable method for constructing the 2-methylquinoline scaffold. [3]Starting with 4-nitroaniline directs the cyclization to form the 6-nitro substituted quinoline. The 4-amino group is then introduced through a subsequent reaction.
-
Reduction of Nitro Group: The conversion of the nitro group to an amino group is a standard and high-yielding transformation in organic synthesis. Common and effective reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline (Precursor)
This protocol is adapted from a literature procedure for a similar Doebner-von Miller reaction. [4] Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated hydrochloric acid.
-
Heat the mixture to reflux at 105 °C.
Step 2: Addition of Crotonaldehyde
-
Slowly add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing solution over a period of 2 hours.
-
After the addition is complete, continue to heat the reaction mixture for an additional hour.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an 11 N sodium hydroxide solution until a whitish-yellow precipitate forms. [4]3. Collect the precipitate by filtration and recrystallize from methanol to obtain 2-methyl-6-nitroquinoline. [4] Note: The subsequent steps to introduce the 4-amino group and then reduce the nitro group to form the final 2-Methylquinoline-4,6-diamine would require further specific reaction development and optimization.
Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons (a singlet), and the protons of the two amino groups (broad singlets). The chemical shifts of the aromatic protons would be influenced by the electron-donating amino groups.
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons bearing the amino groups would be shifted upfield due to the electron-donating nature of the nitrogen atoms.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₁₁N₃. The fragmentation pattern would likely involve the loss of the methyl group and fragmentation of the quinoline ring.
3.3.3. Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching vibrations from the primary amino groups in the range of 3200-3500 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and the methyl group around 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.
Potential Applications in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. [1]The presence of two amino groups on the 2-methylquinoline core of the title compound offers multiple avenues for derivatization, making it an attractive starting material for the synthesis of compound libraries for drug discovery.
Figure 3: Potential drug development pathways from 2-Methylquinoline-4,6-diamine.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The amino groups at the 4- and 6-positions of 2-Methylquinoline-4,6-diamine can be readily acylated, alkylated, or used as anchor points for the attachment of other pharmacophores to explore structure-activity relationships (SAR) for anticancer activity.
Antibacterial Activity
The quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While 2-Methylquinoline-4,6-diamine itself is not a fluoroquinolone, its core structure can be modified to explore new classes of antibacterial compounds. The amino groups can be derivatized to improve cell permeability and target engagement.
Other Potential Therapeutic Areas
The versatility of the quinoline scaffold extends to a wide range of other therapeutic areas, including antimalarial, anti-inflammatory, and antiviral applications. The diamino substitution pattern of 2-Methylquinoline-4,6-diamine provides a unique platform for the design and synthesis of novel compounds to be screened against these and other diseases.
Safety and Handling
Based on aggregated GHS information, 2-Methylquinoline-4,6-diamine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Methylquinoline-4,6-diamine is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be approached through established methodologies in quinoline chemistry. The presence of multiple reactive sites on its structure makes it an ideal candidate for the generation of compound libraries for screening against a wide array of biological targets. Further research into the synthesis, characterization, and biological evaluation of derivatives of 2-Methylquinoline-4,6-diamine is warranted to fully explore its potential in drug discovery and development.
References
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). Sci Rep, 10(1), 13449. [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(52), 32895-32907. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Hindawi, 2022, 1-11. [Link]
-
PubChem. (n.d.). 2-Methylquinoline-4,6-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2018). ACS Omega, 3(11), 15635-15646. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]
-
PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2021). Molecules, 26(15), 4467. [Link]
-
Spectral analysis of quinaldines. (2012). RSC Advances, 2(24), 9234-9240. [Link]
-
Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (1993). Journal of Medicinal Chemistry, 36(13), 1797-1801. [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2021). ResearchGate. [Link]
-
ChemSynthesis. (n.d.). N,2-dimethylquinoline-4,6-diamine. Retrieved from [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1987). Journal of Medicinal Chemistry, 30(1), 131-136. [Link]
-
Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. (1983). Journal of Medicinal Chemistry, 26(8), 1164-1168. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(38), 17743-17755. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21389. [Link]
-
2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. (1991). Journal of Medicinal Chemistry, 34(1), 222-227. [Link]
-
Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). Molecules, 27(21), 7486. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2018). Molecules, 23(10), 2469. [Link]
-
Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(9), 1136-1140. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Frontiers in Chemistry, 12, 1349021. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Pharmaceuticals, 16(12), 1698. [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to 2-N-methylquinoline-2,6-diamine (CAS: 914460-72-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the modern application of quinoline derivatives as kinase inhibitors in oncology, this heterocyclic system continues to be a fertile ground for drug discovery.[2][3] This guide focuses on a specific, yet under-explored derivative: 2-N-methylquinoline-2,6-diamine. While direct literature on this compound is sparse, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview by integrating established principles of quinoline chemistry with predictive insights. Our objective is to equip researchers with a foundational understanding and a practical framework to unlock the potential of this intriguing molecule.
Molecular Profile and Physicochemical Characteristics
| Property | Predicted Value / Information | Source / Basis |
| CAS Number | 914460-72-3 | Chemical Abstract Service |
| Molecular Formula | C₁₀H₁₁N₃ | - |
| Molecular Weight | 173.22 g/mol | - |
| IUPAC Name | N²-methylquinoline-2,6-diamine | - |
| Appearance | Likely a solid at room temperature | Analogy to similar diaminoquinolines |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | General solubility of quinoline derivatives |
| pKa | The presence of two amino groups suggests it will have basic properties with at least two pKa values. | Chemical structure |
| LogP | The LogP is predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity. | Cheminformatics prediction |
Proposed Synthetic Strategy and Mechanistic Rationale
A robust and reproducible synthetic route is paramount for the exploration of any novel compound. While a specific protocol for this compound has not been published, a plausible multi-step synthesis can be devised based on well-established transformations in quinoline chemistry. The proposed pathway focuses on the strategic introduction of functional groups, culminating in the target molecule.
Conceptual Synthetic Workflow
The synthesis of this compound can be conceptualized in three key stages:
-
Construction of the Quinoline Core: Formation of a suitably substituted quinoline ring system.
-
Introduction of Amino Functionalities: Conversion of precursor groups into the required diamino substitution pattern.
-
Regioselective N-methylation: The specific methylation of the 2-amino group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive guide based on analogous reactions. Optimization of reaction conditions, solvents, and catalysts would be necessary.
Step 1: Synthesis of 2-Methyl-6-nitroquinoline
This step can be achieved via the Doebner-von Miller reaction, a classic method for quinoline synthesis.
-
Reaction Setup: To a stirred solution of 4-nitroaniline (1 eq.) in a suitable solvent (e.g., ethanol or a mixture with water), add a strong acid catalyst such as hydrochloric acid or sulfuric acid.
-
Addition of Reagents: Slowly add crotonaldehyde (or its precursor, paraldehyde) (1.5-2.0 eq.). An oxidizing agent, which can be the starting nitroaniline itself or an external one, is also required.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction is often exothermic and should be controlled carefully.
-
Work-up and Purification: After completion (monitored by TLC), cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃ solution). The crude product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Methylquinoline-2,6-diamine
The reduction of the nitro group to an amine is a standard transformation.
-
Reaction Setup: Dissolve 2-methyl-6-nitroquinoline (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction:
-
Method A (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[4]
-
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed.
-
For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
For SnCl₂ reduction, neutralize the acidic solution carefully with a base and extract the product.
-
-
Purification: The crude diamine can be purified by recrystallization or column chromatography.
Step 3: Selective N-methylation of 2-Methylquinoline-2,6-diamine
Regioselective methylation is the most challenging step. The 2-amino group is part of an enamine-like system, which may influence its reactivity compared to the 6-amino group. Protecting group strategies may be necessary to achieve the desired selectivity. A potential direct approach could involve:
-
Reaction Setup: Dissolve 2-methylquinoline-2,6-diamine (1 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Addition of Reagents: Add a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) (1-1.2 eq.) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The progress should be carefully monitored by TLC or LC-MS to avoid over-methylation.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The final product should be purified by column chromatography to separate it from unreacted starting material and any di-methylated byproduct.
Potential Biological Activities and Mechanisms of Action
While the specific biological profile of this compound is yet to be determined, the broader class of quinoline derivatives exhibits a wide range of pharmacological activities.[1][5] This suggests that the target compound is a promising candidate for various screening programs.
Predicted Biological Activities
-
Anticancer: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.[6]
-
Antimalarial: The 4-aminoquinoline scaffold is famously effective against malaria, and modifications at other positions could lead to novel antimalarial agents.[7]
-
Antibacterial and Antifungal: The quinoline ring is a key pharmacophore in several synthetic antibacterial agents (quinolones).[8]
-
Anti-inflammatory: Certain quinoline derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[9]
Postulated Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, this compound could exert its biological effects through several mechanisms:
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[2] The compound could potentially target key kinases in cancer-related pathways such as the EGFR, VEGFR, or PI3K/Akt/mTOR signaling cascades.[10]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[6]
-
Modulation of Oxidative Stress: Some quinoline derivatives can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[6]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of N2-methyl-2,6-quinolinediamine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of N2-methyl-2,6-quinolinediamine. Due to a lack of extensive, publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and extrapolates data from closely related structural analogs. The guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for experimental design and a deeper understanding of this compound's potential behavior. We will delve into its predicted physicochemical characteristics, propose a plausible synthetic pathway, and discuss its expected reactivity and spectral signatures.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinolines are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their versatile chemical nature and ability to interact with various biological targets have led to their use in a wide array of therapeutic areas, including as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The specific substitution pattern on the quinoline ring system dramatically influences the molecule's pharmacological and physicochemical properties. N2-methyl-2,6-quinolinediamine, with its amino and methylamino substituents, presents an interesting profile for potential applications in drug discovery, likely influencing its solubility, basicity, and hydrogen bonding capabilities.
Predicted Physicochemical Properties
The properties of N2-methyl-2,6-quinolinediamine are predicted based on the known characteristics of its constituent functional groups: the quinoline core, a 2-methylamino group, and a 6-amino group.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C10H11N3 | Based on the chemical structure. |
| Molecular Weight | 173.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar diamino-substituted aromatic compounds are typically solids. |
| Melting Point | Estimated in the range of 100-150 °C | This is an educated estimation. For comparison, 6-aminoquinoline has a melting point of 114-116°C. The additional methylamino group may influence crystal packing and alter the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and potential for intermolecular hydrogen bonding. Aromatic amines often decompose at high temperatures. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The two amino groups can participate in hydrogen bonding, which may afford some water solubility. However, the larger aromatic quinoline core is hydrophobic. The predicted logP (partition coefficient) would likely be in the range of 1.5-2.5, suggesting a balance between hydrophilic and lipophilic character. |
| pKa (Conjugate Acid) | Estimated pKa1 ~ 8.5-9.5 (quinoline nitrogen); pKa2 ~ 4-5 (6-amino group); pKa3 ~ 3-4 (2-methylamino group) | The quinoline nitrogen is the most basic site. The 6-amino group's basicity is reduced due to delocalization of the lone pair into the aromatic ring. The 2-methylamino group's basicity is also influenced by the ring. For comparison, the pKa of the conjugate acid of N-methyldiethanolamine is 8.52[1]. |
Proposed Synthetic Pathway
A plausible synthetic route to N2-methyl-2,6-quinolinediamine can be conceptualized starting from a substituted aniline, leveraging classic quinoline synthesis methodologies followed by functional group manipulations. The Doebner-von Miller reaction provides a viable approach.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for N2-methyl-2,6-quinolinediamine.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-Methyl-6-nitroquinoline
-
To a solution of 4-nitroaniline in concentrated hydrochloric acid, heat the mixture under reflux.[2]
-
Slowly add crotonaldehyde dropwise to the heated reaction mixture.
-
Continue refluxing for an additional hour to ensure the completion of the cyclization reaction.
-
Cool the reaction mixture to room temperature and neutralize it with a strong base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like methanol to obtain pure 2-methyl-6-nitroquinoline.[2]
Step 2: Synthesis of 6-Amino-2-methylquinoline
-
Suspend the synthesized 2-methyl-6-nitroquinoline in a mixture of a strong acid (e.g., concentrated HCl).
-
Add a reducing agent, such as tin (Sn) metal, in portions while stirring vigorously.
-
Heat the reaction mixture to facilitate the reduction of the nitro group to an amino group.
-
After the reaction is complete, cool the mixture and basify to precipitate the 6-amino-2-methylquinoline.
-
Extract the product with an organic solvent and purify it using column chromatography.
Step 3: Synthesis of N2-methyl-2,6-quinolinediamine
-
A potential route involves the conversion of the 2-methyl group to a more reactive leaving group. However, a more direct approach might involve nucleophilic aromatic substitution on a pre-functionalized quinoline.
-
An alternative, more plausible route would be to start with 2,6-dichloroquinoline.
-
Selectively react the 2-chloro position with methylamine at a lower temperature, followed by reaction of the 6-chloro position with ammonia at a higher temperature, or vice versa, potentially with the use of a catalyst. The relative reactivity of the 2- and 6-positions would need to be considered.
-
Purify the final product using column chromatography.
Predicted Spectral Properties
The following are the predicted key spectral features for N2-methyl-2,6-quinolinediamine:
-
¹H NMR:
-
Methyl protons: A singlet or doublet (if coupled to N-H) around δ 2.8-3.2 ppm.
-
Amine protons: Two broad singlets, one for the NH₂ group (δ 4.0-5.0 ppm) and one for the NH-CH₃ group (δ 5.0-6.0 ppm). The chemical shifts will be concentration-dependent and will disappear upon D₂O exchange.
-
Aromatic protons: A complex multiplet pattern in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the quinoline ring. The electron-donating amino groups will cause upfield shifts compared to unsubstituted quinoline.
-
-
¹³C NMR:
-
Methyl carbon: A signal around δ 25-35 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 100-160 ppm. The carbons attached to the nitrogen atoms will be significantly shifted.
-
-
IR Spectroscopy:
-
N-H stretching: Two distinct bands in the region of 3200-3500 cm⁻¹, corresponding to the primary and secondary amines.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
-
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region.
-
-
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A prominent peak at m/z = 173.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of a methyl group (M-15), and other characteristic cleavages of the quinoline ring.
-
Chemical Reactivity
The chemical reactivity of N2-methyl-2,6-quinolinediamine is governed by the interplay of the electron-rich aromatic system and the nucleophilic amino groups.
Reactivity Profile
Caption: Predicted reactivity hotspots of N2-methyl-2,6-quinolinediamine.
-
Basicity: The quinoline ring nitrogen is expected to be the most basic site, readily undergoing protonation or alkylation.
-
Nucleophilicity of Amino Groups: Both the 6-amino and 2-methylamino groups are nucleophilic and can undergo reactions such as acylation and alkylation. The primary amine at the 6-position can also undergo diazotization.
-
Electrophilic Aromatic Substitution: The electron-donating amino groups strongly activate the benzene ring of the quinoline system towards electrophilic substitution. The directing effects of these groups would favor substitution at positions 5 and 7.
-
Oxidation: The electron-rich nature of the molecule makes it susceptible to oxidation, potentially leading to the formation of quinone-like structures or polymerization.
Conclusion
While direct experimental data for N2-methyl-2,6-quinolinediamine is scarce, a comprehensive theoretical profile can be constructed based on the well-understood chemistry of its structural components. This guide provides a foundational understanding of its likely physical and chemical properties, a plausible synthetic strategy, and predictions of its spectral and reactive characteristics. These insights are intended to empower researchers in their endeavors to synthesize, characterize, and explore the potential applications of this intriguing quinoline derivative. It is imperative that these predictions are validated through rigorous experimental investigation.
References
-
DNAmod. N2-methylguanine. Retrieved from [Link]
-
Babu, S. A., & Sangeetha, R. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 33, 233-238. Retrieved from [Link]
-
PubChem. 6-Quinolinamine, N,N,2-trimethyl-. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Google Patents. US6657065B2 - Methods of making quinoline amides.
-
Cheméo. 6-Quinolinamine (CAS 580-15-4) - Chemical & Physical Properties. Retrieved from [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Thai Science. Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol. Retrieved from [Link]
-
ResearchGate. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
NIST. 6-Quinolinamine, 2-methyl-. Retrieved from [Link]
-
PubChem. N-Methyldiethanolamine. Retrieved from [Link]
-
PubChem. 2-Amino-6-methylpyridine. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Substituted 2-Methylquinolines
A Note on Nomenclature: The query for "2-N-methylquinoline-2,6-diamine" does not correspond to a commonly indexed chemical structure. It is likely a variation or a misnomer of a related compound. This guide will focus on the most plausible interpretation, N,2-dimethylquinoline-4,6-diamine , and will also provide comprehensive information on the closely related and more extensively documented compounds: 2-methylquinoline-4,6-diamine and 2-methylquinolin-6-amine . These compounds are of significant interest in medicinal chemistry and drug development due to their shared quinoline scaffold.
The quinoline ring system is a foundational structure in pharmaceutical sciences, known for its presence in a wide array of biologically active compounds.[1] Its derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[2] The strategic placement of functional groups, such as methyl and amino moieties, on the quinoline core allows for the fine-tuning of their physicochemical properties and biological activities. This guide provides a detailed overview of the synthesis, properties, and potential applications of these key 2-methylquinoline diamines for researchers and professionals in the field of drug discovery.
Physicochemical Properties
A comparative summary of the key physicochemical properties of N,2-dimethylquinoline-4,6-diamine and its related analogs is presented below. These fundamental characteristics are crucial for their handling, formulation, and interpretation of biological activity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| N,2-dimethylquinoline-4,6-diamine | C₁₁H₁₃N₃ | 187.244[3] | Not available | Not available | Not available | Not available |
| 2-methylquinoline-4,6-diamine | C₁₀H₁₁N₃ | 173.21[4] | Pale Orange to Light Brown Solid[5] | 278 (decomp)[5] | 411.7 ± 40.0 (Predicted)[5] | 1.258 ± 0.06 (Predicted)[5] |
| 2-methylquinolin-6-amine | C₁₀H₁₀N₂ | 158.20[6] | Not available | Not available | Not available | Not available |
Synthesis and Chemical Reactivity
The synthesis of the quinoline scaffold can be achieved through several classic methods, with the Doebner-von Miller reaction being a prominent example for the preparation of 2-methylquinolines.[1] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[1] The synthesis of diamino-substituted 2-methylquinolines often involves a multi-step process, starting with appropriately substituted anilines.
A plausible synthetic route to obtain 2-methylquinoline-4,6-diamine is outlined below. This involves the cyclization to form the quinoline ring, followed by the reduction of a nitro group to an amine.
Conceptual Synthesis Pathway for 2-methylquinoline-4,6-diamine
Caption: Generalized synthetic pathway for 2-methylquinoline-diamines.
Experimental Protocol: Synthesis of 2-methylquinoline-4,6-diamine
This protocol describes a conceptual multi-step synthesis of 2-methylquinoline-4,6-diamine, a key intermediate for more complex derivatives.
Step 1: Synthesis of 4-chloro-2-methyl-6-nitroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid and an excess of phosphorus oxychloride (POCl₃).
-
Addition of Reagents: Slowly add 4-fluoroacetophenone to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting precipitate is filtered, washed with water, and then purified, for example, by recrystallization from a suitable solvent like ethanol, to yield 4-chloro-2-methyl-6-nitroquinoline.[7]
Step 2: Reduction of the Nitro Group and Substitution of the Chloro Group
The conversion of the 4-chloro-6-nitro intermediate to the 4,6-diamine can be approached in a couple of ways. A common method involves the reduction of the nitro group followed by nucleophilic substitution of the chloro group, or vice-versa. A direct reduction of the nitro group and displacement of the chloro group with an amine source can also be envisioned.
A more direct approach to a diamine involves the reduction of a dinitro precursor or a nitro-azido precursor. For instance, a 4-azido-6-nitroquinoline can be reduced to the corresponding 4,6-diamine.[7]
-
Azide Formation: The 4-chloro-2-methyl-6-nitroquinoline is reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield 4-azido-2-methyl-6-nitroquinoline.[7]
-
Reduction: The resulting azido-nitro compound is then subjected to reduction. A common reducing agent for both azides and nitro groups is tin(II) chloride (SnCl₂) in a solvent like ethyl acetate or ethanol, often with the addition of an acid like HCl.[7] The reaction is typically carried out at elevated temperatures (reflux).
-
Work-up and Isolation: Upon completion, the reaction is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-methylquinoline-4,6-diamine.
Applications in Research and Drug Development
The substituted 2-methylquinoline scaffold is a privileged structure in medicinal chemistry. The presence of amino groups at the 4 and 6 positions provides reactive handles for further chemical modifications, making these compounds valuable building blocks for combinatorial libraries and targeted synthesis.[2]
-
Structure-Activity Relationship (SAR) Studies: The amino groups can be acylated, alkylated, or used in coupling reactions to explore the chemical space around the quinoline core. This allows for the systematic investigation of how different substituents affect the biological activity of the molecule.
-
Anticancer and Antimicrobial Potential: Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2] The specific compounds discussed here are likely to be investigated for similar properties. For instance, quinolinyl pyrimidines have been identified as potent inhibitors of Type II NADH-Dehydrogenase (NDH-2), a target in Mycobacterium tuberculosis.[7]
-
Chemical Probes and Intermediates: These diamines serve as versatile intermediates for the synthesis of more complex heterocyclic systems and as chemical probes to study biological pathways.
Safety and Handling
| Compound Name | GHS Hazard Statements |
| 2-methylquinoline-4,6-diamine | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| 2-methylquinolin-6-amine | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H318/H319: Causes serious eye damage/irritation.[6] H335: May cause respiratory irritation.[6] |
General Laboratory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling these compounds.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While the specific compound "this compound" remains ambiguous, the exploration of its plausible analogs, N,2-dimethylquinoline-4,6-diamine, 2-methylquinoline-4,6-diamine, and 2-methylquinolin-6-amine, reveals a class of molecules with significant potential in chemical synthesis and drug discovery. Their versatile quinoline core, functionalized with reactive amino and methyl groups, makes them valuable starting materials for the development of novel therapeutic agents. A thorough understanding of their synthesis, physicochemical properties, and safe handling procedures is paramount for their effective utilization in a research setting.
References
-
PubChem. 2-Methylquinoline-4,6-diamine. National Center for Biotechnology Information. [Link]
- National Industrial Chemicals Notification and Assessment Scheme. Quinolines: Human health tier II assessment. Australian Government Department of Health. 2015.
- Asif, M. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020.
-
PubChem. 2,6-Dimethylquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methylquinolin-6-amine. National Center for Biotechnology Information. [Link]
- Safe Work Australia.
- Sigma-Aldrich.
-
ChemSynthesis. N,2-dimethylquinoline-4,6-diamine. [Link]
- National Center for Biotechnology Information. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Omega. 2019.
- Fisher Scientific.
- Central Drug House.
- Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids.
- MDPI. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
- Carl ROTH.
- Royal Society of Chemistry. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. 2019.
- Greenbook.
- Chemos GmbH & Co.KG.
- MDPI.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-DIAMINO-2-METHYL-QUINOLINE | 5443-31-2 [chemicalbook.com]
- 6. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 2-N-methylquinoline-2,6-diamine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 2-N-methylquinoline-2,6-diamine (C₁₀H₁₁N₃). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document details the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental parameter selection and provide validated, step-by-step protocols for data acquisition. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical signature for identification, purity assessment, and further derivatization.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. The introduction of diamine functionalities, as seen in this compound, offers multiple sites for chemical modification, making it a versatile building block for creating libraries of new chemical entities. The precise characterization of this parent molecule is the foundational step for any subsequent research and development. This guide serves as an authoritative reference for its spectroscopic properties.
A plausible synthetic route involves the selective N-methylation of a diaminoquinoline precursor, a common strategy in medicinal chemistry to modulate physicochemical properties.[1] The structural elucidation of the final product is critically dependent on the analytical techniques discussed herein.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the first line of analysis for confirming the molecular weight and elemental composition of a newly synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) provides the unambiguous molecular formula.
Predicted Mass Spectrometry Data
Computational predictions are invaluable for anticipating the results of mass spectrometry experiments. The predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a reference for experimental data.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.10257 |
| [M+Na]⁺ | 196.08451 |
| [M+K]⁺ | 212.05845 |
| [M]⁺ | 173.09474 |
| [M-H]⁻ | 172.08801 |
| Source: PubChemLite. Predicted values calculated using CCSbase.[2] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically keeps the molecular ion intact.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system. Acquire data in both positive and negative ion modes to observe different adducts.
Interpretation of MS Data
The primary objective is to locate the peak corresponding to the protonated molecule, [M+H]⁺, at m/z 174.10257 in the positive ion mode. The high resolution of the instrument should allow for the confirmation of the elemental composition (C₁₀H₁₁N₃) by matching the observed mass to the theoretical mass with an error of less than 5 ppm. The presence of other adducts, such as [M+Na]⁺, can further corroborate the molecular weight. Fragmentation patterns, if induced, can provide additional structural information.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the amine groups and the aromatic quinoline core.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Primary Amine) | 3400-3250 | Two bands expected for the -NH₂ group |
| N-H Stretch (Secondary Amine) | 3350-3310 | A single, sharp band for the -NH-CH₃ group |
| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of the quinoline ring |
| C-H Stretch (Aliphatic) | 3000-2850 | From the N-methyl group |
| C=C and C=N Stretch | 1650-1450 | Multiple bands from the aromatic quinoline system |
| N-H Bend | 1650-1580 | Bending vibration of the amine groups |
| C-N Stretch | 1350-1250 | Stretching vibrations of the aromatic amine bonds |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions (H₂O, CO₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Expected Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 8.0 | Doublets, Triplets, Singlets | 5H |
| -NH₂ (Amine) | 3.5 - 5.0 | Broad Singlet | 2H |
| -NH (Amine) | 4.0 - 5.5 | Broad Singlet | 1H |
| -CH₃ (N-Methyl) | 2.5 - 3.0 | Singlet | 3H |
Note: The exact chemical shifts of the aromatic protons require detailed analysis of coupling constants or 2D NMR experiments for unambiguous assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons (C-N) | 140 - 150 |
| Aromatic Carbons (C-H, C-C) | 110 - 135 |
| N-Methyl Carbon (-CH₃) | 25 - 35 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, leading to sharper -NH signals.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
The spectroscopic data presented in this guide provide a definitive analytical signature for this compound. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy allows for the unambiguous confirmation of its molecular formula, the identification of its key functional groups, and the complete elucidation of its chemical structure. These data and protocols serve as a critical reference for quality control, reaction monitoring, and the design of future studies involving this versatile chemical scaffold.
References
-
PubChemLite. (n.d.). This compound (C10H11N3). Retrieved January 26, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 2-N-Methylquinoline-2,6-Diamine Derivatives
This guide provides a comprehensive technical overview of 2-N-methylquinoline-2,6-diamine derivatives, a class of compounds with significant potential in drug discovery and development. We will delve into their synthesis, explore their promising biological activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and harness the therapeutic potential of these quinoline-based scaffolds.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3][4][5] This heterocyclic nucleus is found in a variety of natural products, most notably the anti-malarial alkaloid quinine, and serves as the core structure for numerous synthetic drugs.[1][2] The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][4][5][6][7][8][9] The exploration of substituted quinoline derivatives, such as the this compound series, continues to be a fertile ground for the discovery of novel therapeutic agents.
Synthesis and Characterization
The synthesis of this compound derivatives can be approached through multi-step synthetic pathways. A general and plausible synthetic route is outlined below. The specific reaction conditions and reagents may be optimized to improve yields and purity.
General Synthetic Workflow
A common strategy for the synthesis of substituted quinolines is the Conrad-Limpach or Doebner-von Miller reaction, followed by functional group interconversions. For the target compounds, a plausible route involves the synthesis of a 2-chloro-6-nitroquinoline intermediate, followed by nucleophilic substitution with methylamine and subsequent reduction of the nitro group.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on the specific substrate and desired scale.
Step 1: Synthesis of 2-Chloro-6-nitroquinoline
-
To a stirred solution of 6-nitro-2-quinolone in phosphorus oxychloride, slowly add phosphorus pentachloride.
-
Reflux the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-6-nitroquinoline.
Step 2: Synthesis of 2-(Methylamino)-6-nitroquinoline
-
In a sealed tube, dissolve 2-chloro-6-nitroquinoline in ethanol.
-
Add an excess of a solution of methylamine in ethanol.
-
Heat the mixture at 100-120°C for 12-16 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(methylamino)-6-nitroquinoline.
Step 3: Synthesis of this compound
-
Dissolve 2-(methylamino)-6-nitroquinoline in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 6-8 hours.[10]
-
Monitor the reaction by TLC until the starting material disappears.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the final product, this compound.
Potential Biological Activities
The unique structural features of this compound derivatives suggest a high potential for diverse biological activities. The presence of the quinoline core, combined with the diamine functional groups at positions 2 and 6, offers multiple points for interaction with biological targets.
Anticancer Activity
Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms.[2][5][7][11] These mechanisms include the inhibition of topoisomerases I and II, disruption of tubulin polymerization, and induction of apoptosis.[5][7][11]
Mechanism of Action: It is hypothesized that this compound derivatives may exert their anticancer effects through one or more of the following pathways:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, leading to conformational changes that inhibit the function of topoisomerase enzymes.[7][11] This ultimately disrupts DNA replication and transcription in rapidly dividing cancer cells.
-
Induction of Apoptosis: These derivatives may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[2][5] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Tubulin Polymerization Inhibition: Some quinoline compounds have been shown to bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[7][12] This disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.[12]
Caption: Proposed anticancer mechanisms of this compound derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of novel quinoline derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay.[13][14][15] The results are often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition concentration (GI50).[15]
| Compound Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Derivative A | Breast (MCF-7) | [Insert Data] | Doxorubicin | [Insert Data] |
| Derivative A | Colon (HCT-116) | [Insert Data] | 5-Fluorouracil | [Insert Data] |
| Derivative B | Lung (A549) | [Insert Data] | Cisplatin | [Insert Data] |
| Derivative B | Prostate (PC-3) | [Insert Data] | Doxorubicin | [Insert Data] |
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Antimicrobial Activity
The quinoline scaffold is the basis for several important antimicrobial agents, including the fluoroquinolone antibiotics.[1] Derivatives of quinoline have shown broad-spectrum activity against bacteria and fungi, including multidrug-resistant strains.[8][16][17][18]
Mechanism of Action: The antimicrobial action of quinoline derivatives often involves the inhibition of essential bacterial enzymes.[19]
-
DNA Gyrase and Topoisomerase IV Inhibition: Similar to their anticancer mechanism, these compounds can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[19]
-
Disruption of Electron Transport Chain: Some quinoline derivatives can inhibit components of the bacterial electron transport chain, such as Type II NADH dehydrogenase (NDH-2), leading to a disruption of cellular energy production.[20]
-
Membrane Disruption: The cationic nature of the diamine groups may facilitate interaction with and disruption of the negatively charged bacterial cell membrane.
Caption: Workflow for antimicrobial susceptibility testing (Broth Microdilution).
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[21][22]
| Compound Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Derivative C | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Derivative C | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Derivative D | Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |
| Derivative D | Candida albicans | N/A | [Insert Data] | Fluconazole | [Insert Data] |
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [22]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[23] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[22]
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be determined by visual inspection or by measuring the optical density at 600 nm.[22]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these derivatives. Key considerations include:
-
The N-Methyl Group: The presence of the methyl group on the 2-amino function can influence the compound's lipophilicity, basicity, and steric profile, which in turn can affect its ability to cross cell membranes and bind to its target.
-
The Diamine Moiety: The positions and nature of the amino groups are critical. Their basicity can lead to protonation at physiological pH, which may be important for interactions with negatively charged biological macromolecules like DNA and bacterial membranes.
-
Substituents on the Quinoline Ring: The introduction of various substituents (e.g., halogens, alkyl groups) on the quinoline ring can modulate the electronic properties and overall shape of the molecule, potentially enhancing its potency and selectivity.[24]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence for related quinoline derivatives suggests a strong potential for both anticancer and antimicrobial activities.[3][4][5][8][9] Future research should focus on the synthesis and biological evaluation of a library of these derivatives to establish a clear structure-activity relationship. Further mechanistic studies, including the identification of specific molecular targets, will be essential to guide the optimization of these compounds into viable drug candidates.
References
- Benchchem. (n.d.). Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.
- Carballo, R. M., et al. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
- ResearchGate. (n.d.). Synthesis of 2-methylquinoxaline derivatives.
- MDPI. (n.d.). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials.
- Human Journals. (2022). Review on Antimicrobial Activity of Quinoline.
- MDPI. (n.d.). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
- PMC - NIH. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus.
- MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives.
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- ResearchGate. (2025). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand.
- MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
- Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential.
- PubMed. (n.d.). Biological activities of quinoline derivatives.
- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- NIH. (2017). Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii.
- RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
- PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- NIH. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).
- JOCPR. (n.d.). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols.
- (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2-N-methylquinoline-2,6-diamine in Common Laboratory Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 2-N-methylquinoline-2,6-diamine, a quinoline derivative of significant interest in medicinal chemistry and drug development.[4] We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for its determination in common laboratory solvents, and discuss the interpretation of solubility data in the context of preclinical drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of this compound and its Solubility Profile
This compound (also known as 4,6-diamino-2-methylquinoline) is a heterocyclic aromatic compound belonging to the quinoline class.[5][6] Quinolines and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[7][8] The presence of amino and methyl groups on the quinoline ring of this compound suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[4]
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary reason for high attrition rates.[2] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][3] Therefore, a thorough understanding of the solubility of a compound like this compound in various solvents is not merely an academic exercise but a crucial step in its development pathway. This knowledge informs critical decisions in formulation development, toxicity studies, and the selection of appropriate delivery systems.[1]
This guide will equip the reader with the necessary tools to approach the solubility assessment of this compound systematically and interpret the results with a clear understanding of their implications.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[9] The key factors influencing the solubility of an organic molecule like this compound include:
-
Polarity: The presence of two amino groups and a nitrogen atom in the quinoline ring imparts a degree of polarity to the molecule. The polarity of organic molecules is determined by the presence of polar bonds due to electronegative atoms like nitrogen and oxygen.
-
Hydrogen Bonding: The amino groups can act as both hydrogen bond donors and acceptors, allowing for interactions with protic solvents like water and alcohols.
-
Molecular Structure: The relatively rigid, planar structure of the quinoline ring and the presence of the methyl group contribute to the overall lipophilicity of the molecule.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the crystal lattice.
Based on its structure, this compound is expected to exhibit solubility in polar organic solvents.[4] Its solubility in non-polar solvents is likely to be limited. The basic nature of the amino groups suggests that its solubility in aqueous solutions will be highly pH-dependent, with increased solubility in acidic conditions due to the formation of a more polar protonated species.
Experimental Determination of Solubility
A robust and reproducible experimental protocol is paramount for obtaining reliable solubility data. The following section outlines a detailed workflow for determining the solubility of this compound.
Materials and Equipment
-
This compound (purity ≥96%)[5]
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene, Hexane) of analytical grade.
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
pH meter
Experimental Workflow Diagram
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or an acidic aqueous buffer where it is freely soluble).
-
Generate a standard curve by preparing a series of dilutions from the stock solution.
-
Analyze the standards and the filtered samples by a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Determine the concentration of this compound in the saturated solutions by interpolating their analytical response against the standard curve.
-
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Solubility Data Table (Hypothetical)
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | 10.2 | 80.1 | < 0.1 |
| 0.1 M HCl | - | - | > 10 |
| Ethanol | 4.3 | 24.5 | 5 - 10 |
| Methanol | 5.1 | 32.7 | > 10 |
| Acetone | 4.3 | 20.7 | 1 - 5 |
| Dichloromethane | 3.1 | 9.1 | < 0.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 20 |
| Hexane | 0.1 | 1.9 | < 0.01 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocol described above.
Interpretation of Results
The hypothetical data in the table illustrates expected trends based on the chemical structure of this compound.
-
Aqueous Solubility: The low solubility in neutral water and high solubility in acidic solution is consistent with the basic nature of the amino groups. This pH-dependent solubility is a critical factor for oral drug absorption, as the pH varies along the gastrointestinal tract.
-
Polar Protic Solvents: High solubility in methanol and ethanol is expected due to the ability of these solvents to engage in hydrogen bonding with the amino groups.
-
Polar Aprotic Solvents: DMSO, being a highly polar aprotic solvent, is an excellent solvent for a wide range of organic compounds and is expected to effectively solvate this compound.
-
Non-Polar Solvents: The negligible solubility in hexane is anticipated due to the significant mismatch in polarity between the solute and the solvent.
Implications for Drug Development
Early assessment of solubility is a cornerstone of modern drug discovery.[1] The solubility profile of this compound will directly impact several key areas:
-
Lead Optimization: If the solubility is found to be poor, medicinal chemists can use this information to guide the synthesis of analogues with improved physicochemical properties.
-
Formulation Strategy: For compounds with low aqueous solubility, various formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to achieve the desired therapeutic concentration.[2]
-
In Vitro and In Vivo Studies: The choice of vehicle for in vitro assays and in vivo preclinical studies is dictated by the compound's solubility. Using a solvent like DMSO is common for in vitro screening, but its concentration must be carefully controlled to avoid cellular toxicity.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a sound theoretical understanding with a rigorous experimental approach, researchers can generate high-quality solubility data. This data is not merely a physical constant but a critical piece of the puzzle in the complex process of drug discovery and development, enabling informed decisions and ultimately increasing the probability of success for new therapeutic agents based on this promising quinoline scaffold.
References
-
PubChem. 2-Methylquinoline-4,6-diamine. [Link]
-
Digital Discovery (RSC Publishing). (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]
-
Solubility of Organic Compounds. (2023, August 31). [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Wikipedia. Quinoline. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025, August 10). [Link]
-
Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. (2024, January 5). [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS. [Link]
-
MDPI. Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. [Link]
-
Wikipedia. Quinaldine. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. NIH. [Link]
-
PubChem. Quinoline. [Link]
-
ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules. [Link]
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Ataman Kimya. 2-METHYL QUINOLINE. [Link]
-
ChemSynthesis. (2025, May 20). N',2-dimethylquinoline-4,6-diamine. [Link]
-
PubChem. 2-Methylquinoline. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. CAS 5443-31-2: 2-methylquinoline-4,6-diamine | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. chem.ws [chem.ws]
An In-depth Technical Guide to 2-Methylquinoline-4,6-diamine: Synthesis, Characterization, and Biological Significance
A Note to the Researcher: The initial inquiry for "2-N-methylquinoline-2,6-diamine" yielded limited specific data. To provide a comprehensive and technically robust guide, this document focuses on the closely related and well-documented isomer, 2-Methylquinoline-4,6-diamine (CAS No. 5443-31-2). The structural similarity makes the information presented herein of significant relevance to researchers interested in methyl-diamino-quinoline scaffolds.
Introduction: The Quinoline Core and Its Enduring Legacy
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its discovery traces back to 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar.[3][4] This discovery opened the door to a vast family of compounds, both natural and synthetic, with a remarkable spectrum of biological activities.[1][5] Perhaps the most historically significant quinoline derivative is quinine, an alkaloid isolated from the bark of the Cinchona tree, which served as the primary treatment for malaria for centuries.[3][6]
The versatility of the quinoline ring system lies in its susceptibility to functionalization at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[7] The introduction of amino and methyl groups, as seen in 2-Methylquinoline-4,6-diamine, can significantly influence the molecule's reactivity, solubility, and interactions with biological targets.[7] This guide provides a detailed exploration of 2-Methylquinoline-4,6-diamine, offering insights into its synthesis, structural characterization, and potential as a pharmacophore.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylquinoline-4,6-diamine is presented in the table below.
| Property | Value | Source |
| CAS Number | 5443-31-2 | [8] |
| Molecular Formula | C₁₀H₁₁N₃ | [8] |
| Molecular Weight | 173.21 g/mol | [8] |
| Melting Point | 278 °C (decomposes) | [9] |
| Boiling Point (Predicted) | 411.7 ± 40.0 °C | [9] |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [9] |
| Solubility | Slightly soluble in DMSO and Methanol | [9] |
| Appearance | Pale Orange to Light Brown Solid | [9] |
| Stability | Hygroscopic | [9] |
Synthesis of 2-Methylquinoline-4,6-diamine: A Conceptual Approach
A plausible synthetic strategy would be the application of a Doebner-von Miller reaction , a variation of the Skraup synthesis, which is a classic method for preparing quinolines.[10] This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Methylquinoline-4,6-diamine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established chemical principles for the synthesis of 2-Methylquinoline-4,6-diamine. This protocol should be considered a theoretical guide and would require experimental optimization and validation.
Step 1: Synthesis of a Precursor (e.g., 6-Nitro-2-methylquinoline)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitroaniline.
-
Addition of Reagents: Slowly add concentrated sulfuric acid while cooling the flask in an ice bath. To this mixture, add glycerol.
-
Heating: Heat the reaction mixture gently. The reaction is often exothermic.
-
Oxidation: An oxidizing agent, such as arsenic pentoxide or the nitro compound of the starting amine, is typically used in the Skraup synthesis. In a Doebner-von Miller variation, crotonaldehyde would be used instead of glycerol.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude 6-nitro-2-methylquinoline is then purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to an Amino Group
-
Reaction Setup: Dissolve the 6-nitro-2-methylquinoline in a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation with a catalyst like palladium on carbon.
-
Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is worked up according to the reducing agent used. For SnCl₂/HCl, this typically involves basification to precipitate the tin salts, followed by extraction of the product with an organic solvent.
-
Purification: The resulting 6-amino-2-methylquinoline is purified.
Step 3: Introduction of the Second Amino Group at the 4-Position
-
Chlorination: The 4-position of the quinoline ring can be activated for nucleophilic substitution by converting the corresponding quinolin-4-one to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: The 4-chloro-6-amino-2-methylquinoline can then be reacted with an amino source, such as ammonia or an amine, under pressure and/or with a catalyst to introduce the second amino group via nucleophilic aromatic substitution (SNA_r).[11]
-
Purification: The final product, 2-Methylquinoline-4,6-diamine, is then purified using standard techniques like column chromatography and recrystallization.
Structural Characterization
The identity and purity of the synthesized 2-Methylquinoline-4,6-diamine would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring, the methyl group protons (a singlet), and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR would show distinct signals for each of the 10 carbon atoms in the molecule, including the methyl carbon and the carbons of the quinoline core.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Methylquinoline-4,6-diamine (173.21 g/mol ).[8]
Biological Significance and Potential Applications
While specific biological activity data for 2-Methylquinoline-4,6-diamine is not extensively reported in publicly available literature, the broader class of quinoline derivatives is known for a wide range of pharmacological activities.[2][5] The presence of amino groups in the 2-Methylquinoline-4,6-diamine structure suggests it could be a valuable scaffold or intermediate in drug discovery.
Potential Therapeutic Areas
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[12] The amino groups on the quinoline ring could serve as handles for further chemical modification to develop novel anticancer agents.
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.[12][13] Functionalized quinolines can interfere with microbial DNA replication and other essential cellular processes. The diamino substitution pattern of 2-Methylquinoline-4,6-diamine could lead to compounds with interesting antimicrobial profiles.
-
Anti-inflammatory Activity: Some quinoline derivatives have shown anti-inflammatory effects, suggesting their potential in treating inflammatory diseases.[5]
Mechanism of Action (Hypothetical)
The biological activity of amino-functionalized quinolines is often attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription. Additionally, the nitrogen atoms in the quinoline ring and the amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes. The specific mechanism of action of 2-Methylquinoline-4,6-diamine would need to be elucidated through detailed biological studies.
Caption: Plausible mechanisms of action for 2-Methylquinoline-4,6-diamine.
Conclusion and Future Directions
2-Methylquinoline-4,6-diamine represents a promising, yet underexplored, scaffold in the vast landscape of quinoline chemistry. Its synthesis, while not explicitly detailed in the literature, can be approached through well-established synthetic methodologies. The presence of two reactive amino groups provides a versatile platform for the development of new derivatives with potentially enhanced biological activities.
Future research should focus on the development and optimization of a reliable synthetic protocol for 2-Methylquinoline-4,6-diamine. Comprehensive characterization of the compound and its derivatives, coupled with systematic screening for anticancer, antimicrobial, and other biological activities, will be crucial in unlocking its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rich and ongoing history of quinoline-based drug discovery.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Wikipedia. (2024). Quinoline. Retrieved from [Link]
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- Lara, A., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 676379.
-
PubChem. (n.d.). 2-Methylquinoline-4,6-diamine. Retrieved from [Link]
- Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6994–7004.
- Royal Society of Chemistry. (2022). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 20(34), 6735-6755.
- Maiti, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21393.
-
ResearchGate. (2018). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
- Frontiers. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Frontiers in Chemistry, 11, 1187428.
-
ResearchGate. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Retrieved from [Link]
-
PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]
-
PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
ACS Publications. (2020). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
PubMed Central. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
Wikipedia. (2024). Quinine. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 8. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,6-DIAMINO-2-METHYL-QUINOLINE | 5443-31-2 [chemicalbook.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Speculative Mechanisms of Action for 2-N-methylquinoline-2,6-diamine: A Technical Guide for Drug Discovery Professionals
Abstract
2-N-methylquinoline-2,6-diamine is a small molecule belonging to the quinoline class of heterocyclic aromatic compounds. While the quinoline scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs, the specific biological activity and mechanism of action for this particular derivative remain uncharacterized in publicly available literature. This technical guide serves to bridge this knowledge gap by postulating several plausible mechanisms of action based on the well-documented activities of structurally related quinoline and diamino-heterocyclic compounds. We present three primary hypotheses: (1) inhibition of protein kinases, (2) direct interaction with DNA leading to damage and apoptosis, and (3) inhibition of microbial Type II NADH-Dehydrogenase. For each hypothesis, this guide provides the scientific rationale grounded in existing research and outlines detailed, self-validating experimental workflows for validation. The objective is to provide a foundational framework for researchers and drug development professionals to initiate a structured investigation into the therapeutic potential of this compound.
Part 1: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its rigid, planar structure and versatile chemistry allow for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties.[1][2] Quinoline derivatives have demonstrated an exceptionally broad range of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anticonvulsant effects.[2][3][4][5] Notable examples of quinoline-based drugs include the antimalarial chloroquine, the antibacterial ofloxacin, and numerous kinase inhibitors used in oncology.[4][6]
The subject of this guide, this compound, features key functional groups that suggest significant biological potential. The diamine substitutions at the 2- and 6-positions provide hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets such as enzyme active sites or DNA. The methyl group on the 2-amino function can influence steric interactions and lipophilicity. Given the established roles of these features in related molecules, a systematic investigation into this compound's mechanism of action is warranted.
Part 2: Hypothesis 1 - Inhibition of Protein Kinases
Scientific Rationale: A predominant mechanism of action for quinoline-based anticancer agents is the inhibition of protein kinases.[7] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] The quinoline scaffold can effectively mimic the adenine moiety of ATP, enabling it to competitively bind within the ATP-binding pocket of various kinases.[6]
Derivatives of 2-aminoquinoline have been specifically identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[9] Furthermore, other diamino-heterocyclic structures, such as 2,6-diaminopyridines and 2-aminoquinazolines, have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), which control cell cycle progression.[10][11] The structural arrangement of this compound, with its hydrogen-bonding capabilities, makes it a strong candidate for a kinase inhibitor.
Proposed Target Kinase Families:
-
PI3K/Akt/mTOR Pathway: Inhibition could lead to cell cycle arrest and apoptosis.[9]
-
Cyclin-Dependent Kinases (CDKs): Inhibition would directly interfere with cell cycle progression, a key target in cancer therapy.[10][11]
-
Receptor Tyrosine Kinases (RTKs): Many FDA-approved quinoline drugs (e.g., Lenvatinib, Cabozantinib) target RTKs like VEGFR and EGFR.
Experimental Validation Workflow
A systematic, multi-step approach is required to validate this hypothesis, moving from broad screening to specific cellular confirmation.
Detailed Experimental Protocols:
-
Broad Kinase Panel Screening:
-
Objective: To identify which kinase(s), if any, are inhibited by the compound from a large, representative panel.
-
Protocol: Utilize a commercial service (e.g., DiscoverX KinomeScan™, Eurofins KinaseProfiler™). The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of >400 kinases. The output is the percent inhibition for each kinase.
-
-
IC50 Determination:
-
Objective: To quantify the potency of the compound against the "hit" kinases identified in Step 1.
-
Protocol:
-
Perform an in vitro kinase assay using a recombinant purified kinase, its specific substrate, and ATP.
-
Incubate the kinase with a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
After incubation, quantify the phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence-based assays (FRET), measure the change in fluorescence.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
-
Cellular Target Engagement (Western Blot):
-
Objective: To confirm that the compound inhibits the target kinase inside cancer cells.
-
Protocol:
-
Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase).
-
Treat the cells with varying concentrations of the compound for a defined period (e.g., 2-6 hours).
-
Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-Akt for PI3K).
-
Also, probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement.
-
-
Part 3: Hypothesis 2 - DNA Intercalation and Apoptosis Induction
Scientific Rationale: The planar aromatic ring system of quinoline is a classic pharmacophore for DNA intercalation.[12] Molecules with this feature can insert themselves between the base pairs of the DNA double helix. This physical distortion can disrupt DNA replication and transcription, ultimately triggering the DNA damage response (DDR) and leading to programmed cell death (apoptosis). The amino groups at positions 2 and 6 can further stabilize this interaction through hydrogen bonding with the phosphate backbone of DNA. This mechanism is a well-established route for the cytotoxic effects of many anticancer drugs.
Experimental Validation Workflow
This workflow aims to first establish direct binding to DNA and then confirm the downstream cellular consequences of this interaction.
Detailed Experimental Protocols:
-
Ethidium Bromide (EtBr) Displacement Assay:
-
Objective: To provide indirect evidence of DNA intercalation.
-
Protocol:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and EtBr. EtBr fluoresces strongly when intercalated into DNA.
-
Measure the baseline fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of this compound to the solution.
-
If the compound displaces EtBr from the DNA, a quenching (decrease) of the fluorescence signal will be observed.
-
Monitor the fluorescence intensity at each concentration to determine if the compound can compete with EtBr.
-
-
-
DNA Fragmentation (Ladder) Assay:
-
Objective: To detect the characteristic cleavage of DNA that occurs during late-stage apoptosis.[12]
-
Protocol:
-
Treat a cancer cell line with the compound (and appropriate controls) for an extended period (e.g., 24-48 hours) to induce apoptosis.
-
Isolate genomic DNA from the cells.
-
Run the extracted DNA on a 1.5-2% agarose gel.
-
Visualize the DNA with a stain (e.g., SYBR Safe).
-
The appearance of a "ladder" of DNA fragments in multiples of ~180-200 base pairs is a hallmark of apoptosis.
-
-
-
Immunofluorescence for γH2AX:
-
Objective: To detect the formation of DNA double-strand breaks, a key event in the DNA damage response.
-
Protocol:
-
Grow cells on glass coverslips and treat them with the compound for various time points (e.g., 1, 6, 12 hours).
-
Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
-
Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Visualize using a fluorescence microscope. The appearance of distinct nuclear foci indicates sites of DNA double-strand breaks.
-
-
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay:
-
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Protocol:
-
Treat cells with the compound for a relevant time period (e.g., 24 hours).
-
Harvest the cells and wash them in cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the cell population using a flow cytometer.
-
Quantify the four resulting populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Part 4: Hypothesis 3 - Inhibition of Type II NADH-Dehydrogenase (NDH-2)
Scientific Rationale: While the primary focus for novel quinolines is often oncology, their historical significance as antimicrobial agents should not be overlooked.[3][5] Type II NADH-dehydrogenase (NDH-2) is a crucial enzyme in the respiratory chain of many pathogenic bacteria and parasites but is absent in mammals, making it an attractive and selective drug target.[13] Research on quinolinyl pyrimidines, which share structural similarities with the diamino-quinoline core, has demonstrated potent inhibition of NDH-2 from Mycobacterium tuberculosis.[13] Inhibition of NDH-2 disrupts the electron transport chain, halting ATP production and generating reactive oxygen species, ultimately leading to microbial cell death. This presents a plausible mechanism for any potential antimicrobial activity of this compound.
Experimental Validation Workflow
This workflow is designed to confirm enzymatic inhibition and correlate it with whole-organism antimicrobial activity.
Detailed Experimental Protocols:
-
In Vitro NDH-2 Enzyme Inhibition Assay:
-
Objective: To directly measure the inhibition of NDH-2 activity.
-
Protocol:
-
Obtain purified, recombinant NDH-2 enzyme from a relevant pathogen (e.g., M. smegmatis or E. coli).
-
In a 96-well plate, add the enzyme and varying concentrations of the test compound.
-
Initiate the reaction by adding NADH and a suitable electron acceptor (e.g., coenzyme Q1 or menaquinone).
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction at each compound concentration and determine the IC50 value.
-
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Use a broth microdilution method according to CLSI guidelines.
-
In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
-
Part 5: Physicochemical Properties
For any compound to be a viable drug candidate, its physicochemical properties must be within an acceptable range. While experimental data is unavailable, these properties can be calculated.
| Property | Value | Rationale / Significance |
| Molecular Formula | C₁₁H₁₃N₃ | Defines the elemental composition. |
| Molecular Weight | 187.24 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5).[14] |
| Calculated LogP | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH₂ and -NHCH₃) | Important for target binding and solubility. |
| Hydrogen Bond Acceptors | 3 (from quinoline N and two amino Ns) | Important for target binding and solubility. |
Part 6: Conclusion and Future Directions
This guide has proposed three distinct, experimentally testable mechanisms of action for the uncharacterized compound this compound. Drawing upon the extensive literature of the quinoline scaffold, we hypothesize that its biological activity could stem from kinase inhibition , DNA intercalation , or antimicrobial action via NDH-2 inhibition . The provided workflows offer a clear and logical path for the initial characterization of this compound.
The critical next step is the systematic execution of these experiments. Should a primary mechanism be identified, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity against the confirmed target.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compound.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer or infectious disease to establish preclinical proof-of-concept.
By following this structured approach, the therapeutic potential of this compound can be thoroughly and efficiently elucidated.
References
-
MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]
-
PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Retrieved from [Link]
- (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
-
ResearchGate. (2025). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]
-
PubMed. (2020). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]
-
PubMed. (n.d.). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Retrieved from [Link]
- (2015). Quinolines: Human health tier II assessment.
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
- (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
-
Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved from [Link]
-
PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]
-
PubMed. (n.d.). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diaminopurine. Retrieved from [Link]
-
ChemSynthesis. (2025). N,2-dimethylquinoline-4,6-diamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Homologues and Analogues of 2-N-methylquinoline-2,6-diamine
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet underexplored, member of this family: 2-N-methylquinoline-2,6-diamine, and explores the synthesis, potential biological activities, and structure-activity relationships of its homologues and analogues. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter based on the versatile quinoline core.
The Core Moiety: this compound
The core structure, this compound, features two key functional groups appended to the quinoline nucleus: a methylamino group at the 2-position and a primary amino group at the 6-position. The relative positions and electronic nature of these substituents are anticipated to significantly influence the molecule's physicochemical properties and its interactions with biological targets.
While direct literature on this compound is sparse, its structural features suggest potential for various therapeutic applications. The 2,6-disubstitution pattern on the quinoline ring has been explored for fungicidal activity, particularly with 6-amide and 6-urea derivatives showing efficacy against Candida albicans biofilms.[4]
Synthetic Strategies and Methodologies
A robust and flexible synthetic route is paramount for the exploration of homologues and analogues. While a specific protocol for this compound is not extensively documented, a plausible multi-step synthesis can be devised based on established quinoline chemistry.
Proposed Synthetic Pathway
The synthesis of the target compound and its derivatives can be conceptualized in a sequence of well-established reactions. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for 2-N-alkylquinoline-2,6-diamines.
Key Experimental Protocols
Protocol 2.2.1: Synthesis of the Quinoline Core (Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a classic and robust method for synthesizing quinoline derivatives.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq) and the α,β-unsaturated aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., ethanol).
-
Step 2: Acid Addition: Slowly add a strong acid, such as concentrated sulfuric acid or hydrochloric acid (catalytic to stoichiometric amounts), to the reaction mixture while cooling in an ice bath.
-
Step 3: Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Step 4: Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2.2.2: Reduction of the Nitro Group
The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of amino-substituted quinolines.
-
Step 1: Reaction Setup: Dissolve the nitro-quinoline derivative (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.
-
Step 2: Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or catalytic hydrogenation (e.g., Pd/C with H₂ gas).
-
Step 3: Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Step 4: Work-up and Purification: For SnCl₂ reduction, the reaction is typically basified with a saturated solution of sodium bicarbonate and extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Protocol 2.2.3: N-Methylation of the 2-Amino Group
Selective N-methylation of a primary aromatic amine can be achieved under various conditions. One common method involves the use of a methylating agent in the presence of a base.
-
Step 1: Protection (if necessary): If the 6-amino group is more reactive, it may need to be protected with a suitable protecting group (e.g., Boc anhydride) prior to methylation of the 2-amino group.
-
Step 2: Reaction Setup: Dissolve the 2-aminoquinoline derivative (1.0 eq) in an aprotic solvent like THF or DMF.
-
Step 3: Addition of Base and Methylating Agent: Add a base such as sodium hydride (NaH) (1.1 eq) to the solution at 0 °C, followed by the dropwise addition of a methylating agent like methyl iodide (MeI) (1.1 eq).[6]
-
Step 4: Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion. The reaction is then carefully quenched with water.
-
Step 5: Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 6: Deprotection (if applicable): If a protecting group was used, it is removed in a final step (e.g., treatment with TFA for a Boc group).
Homologues and Analogues: Exploring Chemical Space
The systematic modification of the core this compound structure is crucial for understanding its structure-activity relationship (SAR).
Homologation at the 2-N-Alkyl Position
Varying the length and nature of the alkyl chain at the 2-amino position can significantly impact lipophilicity, steric hindrance, and hydrogen bonding capacity.
| Compound ID | R Group | Modification | Anticipated Physicochemical Change |
| Core | -CH₃ | N-Methyl | Baseline |
| Homologue 1 | -CH₂CH₃ | N-Ethyl | Increased lipophilicity |
| Homologue 2 | -CH(CH₃)₂ | N-Isopropyl | Increased steric bulk |
| Homologue 3 | -(CH₂)₂CH₃ | N-Propyl | Further increased lipophilicity |
Analogues with Ring Substitutions
Introducing substituents at other positions of the quinoline ring can modulate the electronic properties and metabolic stability of the molecule.
| Analogue ID | Substitution | Position(s) | Rationale for Modification |
| Analogue A | -F | 7 | Halogen substitution can improve metabolic stability and binding affinity. |
| Analogue B | -OCH₃ | 8 | An electron-donating group can alter the basicity of the quinoline nitrogen. |
| Analogue C | -Cl | 4 | An electron-withdrawing group can influence the overall electronic distribution. |
Potential Biological Activities and Pharmacological Profiling
Given the broad biological activities of quinoline derivatives, homologues and analogues of this compound could be screened against a variety of targets.[2]
Anticancer Activity
Many quinoline-based compounds exhibit anticancer properties.[7] A proposed mechanism for some quinoline derivatives involves the inhibition of protein kinases, which are crucial for cancer cell signaling.
Caption: Competitive inhibition of a protein kinase by a quinoline derivative.
Protocol 4.1.1: In Vitro Kinase Inhibition Assay
-
Step 1: Reagent Preparation: Prepare solutions of the test compounds, the target kinase, the kinase substrate (a peptide or protein), and ATP.
-
Step 2: Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.
-
Step 3: Detection: After a defined incubation period, quantify the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Step 4: Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.
Antimicrobial Activity
The quinoline scaffold is present in several antimicrobial agents.[1] The mechanism of action can vary, including inhibition of DNA gyrase or disruption of the cell membrane.
Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay
-
Step 1: Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Step 2: Serial Dilution: Prepare serial dilutions of the test compounds in a suitable growth medium in a 96-well microplate.
-
Step 3: Inoculation: Add the microbial inoculum to each well.
-
Step 4: Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Step 5: Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, general trends from related quinoline series can provide valuable guidance. For instance, in a series of 4-aminoquinolines, substitution at the 3-position of the quinoline ring was found to be critical for potent antagonist activity at the α₂C-adrenoceptor.[8] This highlights the importance of exploring substitutions around the quinoline core.
Conclusion and Future Directions
The this compound scaffold, along with its homologues and analogues, represents a promising area for further investigation in drug discovery. The synthetic routes outlined in this guide provide a framework for accessing a diverse library of related compounds. Systematic evaluation of these molecules in a range of biological assays will be crucial for elucidating their therapeutic potential and establishing a clear structure-activity relationship. Future work should focus on the synthesis of a focused library of these compounds and their screening against a panel of relevant biological targets, such as protein kinases and microbial enzymes.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). PubMed Central. Retrieved from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024-03-21). MDPI. Retrieved from [Link]
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 469-478.
- US5939553A - Process for preparing pyridine-2,6-diamines. Google Patents.
- CN102898366A - Method for one-step preparation of 2-methylquinoline. Google Patents.
-
On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. (2011-04-01). PubMed. Retrieved from [Link]
-
Formation of the novel 2,6-diaminoquinoxaline 3 aa. ResearchGate. Retrieved from [Link]
-
Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. PMC. Retrieved from [Link]
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
A Review on Biological Activity of Quinoline-based Hybrids. (2024-11-08). Bentham Science Publisher. Retrieved from [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016-04-19). ResearchGate. Retrieved from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022-09-17). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N. (2021-09-30). Semantic Scholar. Retrieved from [Link]
-
One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. Retrieved from [Link]
-
2-Aminoquinoline. PubChem. Retrieved from [Link]
-
A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Safety and Toxicity Profile of 2-N-methylquinoline-2,6-diamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific safety and toxicity data for 2-N-methylquinoline-2,6-diamine is publicly available. This guide outlines the standard toxicological evaluation process that would be necessary to establish the safety profile of this novel chemical entity, drawing on general principles of toxicology and data from structurally related compounds.
Introduction and Structural Considerations
This compound is a substituted quinoline derivative. The quinoline ring system is a common scaffold in medicinal chemistry, but certain substitutions can raise toxicological flags. The presence of an aromatic diamine moiety, in particular, warrants careful investigation due to the known mutagenic and carcinogenic potential of some aromatic amines. Therefore, a thorough safety and toxicity evaluation is a critical prerequisite for any further development of this compound.
This guide provides a comprehensive framework for assessing the safety and toxicity of this compound, from initial in silico predictions to detailed in vitro and in vivo assays.
In Silico (Computational) Toxicity Prediction
Before embarking on costly and time-consuming laboratory experiments, computational models can provide valuable initial insights into the potential toxicities of a molecule. These models use the chemical structure of this compound to predict its likelihood of causing various adverse effects.
Key In Silico Endpoints
-
Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.
-
Carcinogenicity: Estimation of carcinogenic potential based on structural alerts.
-
hERG Inhibition: Prediction of potential for cardiac toxicity.
-
Hepatotoxicity: Assessment of the risk of drug-induced liver injury.
-
Metabolism Prediction: Identification of potential reactive metabolites.
Recommended In Silico Tools
A variety of free and commercial software can be used for these predictions:
| Tool | Predicted Endpoints |
| QikProp | ADME properties |
| DEREK Nexus | Toxicity predictions based on structural alerts |
| Sarah Nexus | Mutagenicity prediction |
| TOPKAT | Various toxicity endpoints, including carcinogenicity |
| admetSAR | Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling |
In Vitro Toxicity Assessment
In vitro assays are the next step in the toxicological evaluation, providing experimental data on the compound's effects on cells and cellular components.
Cytotoxicity Assays
These assays determine the concentration of this compound that is toxic to cells. A common and straightforward method is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Caption: A simplified decision tree for interpreting Ames test results.
In Vivo Toxicity Assessment
If in vitro results are favorable, in vivo studies in animal models are necessary to understand the compound's effects in a whole organism.
Acute Toxicity Study (OECD 423)
This study determines the short-term toxicity of a single high dose of this compound and helps to establish the dose range for subsequent studies.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer a single oral dose of this compound to a group of three animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Step-wise Procedure:
-
If no mortality occurs at the starting dose, dose a new group of three animals at the next higher fixed dose level.
-
If mortality occurs, the study is repeated at the next lower dose level.
-
-
Endpoint: The study allows for the classification of the compound into a GHS (Globally Harmonized System) toxicity category.
Repeat-Dose Toxicity Study (OECD 407)
This study evaluates the effects of repeated exposure to this compound over a period of 28 days.
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Dose Groups: Assign animals to at least three dose groups (low, mid, high) and a control group (vehicle only).
-
Dosing: Administer this compound daily via oral gavage for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, body weight, and food consumption.
-
Weekly: Detailed clinical observations.
-
End of Study: Hematology, clinical biochemistry, and urinalysis.
-
-
Pathology: At the end of the study, perform a full necropsy on all animals. Collect and weigh major organs and preserve tissues for histopathological examination.
Conclusion and Recommendations
The safety and toxicity assessment of a novel compound like this compound is a multi-step process that progresses from in silico predictions to in vitro assays and finally to in vivo studies. The presence of an aromatic diamine moiety necessitates a particularly thorough investigation of its genotoxic potential. The results from this tiered approach will provide a comprehensive understanding of the compound's safety profile and inform any decision to advance it into further preclinical and clinical development. It is strongly recommended that all experimental work be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data quality and regulatory acceptance.
References
Due to the lack of specific literature for this compound, this reference list provides links to the standardized OECD guidelines for the described toxicological assays.
-
OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Source: OECD iLibrary. [Link]
-
OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. Source: OECD iLibrary. [Link]
-
OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Source: OECD iLibrary. [Link]
Methodological & Application
Application Note: A Validated Synthetic Protocol for 2-N-methylquinoline-2,6-diamine
Introduction and Strategic Overview
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline ring is critical for modulating pharmacological activity, making the development of robust and versatile synthetic routes to novel derivatives a key objective in drug discovery.
This document provides a comprehensive, step-by-step guide for the synthesis of N²-methylquinoline-2,6-diamine , a key intermediate for creating more complex molecules. The presented synthetic strategy is designed for reliability and scalability, proceeding through well-established, high-yielding transformations.
Our approach diverges from classical one-pot quinoline syntheses like the Skraup or Doebner-von Miller reactions, which can be challenging to control and may not be suitable for producing this specific substitution pattern.[3][4] Instead, we employ a logical, multi-step pathway that builds the molecule sequentially, ensuring high purity of intermediates and maximizing the final product yield. The strategy hinges on the following key transformations:
-
Quinoline Core Formation: Building a 6-nitro-substituted quinolin-2-one ring system.
-
Activation: Conversion of the 2-one (hydroxyl) group to a 2-chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Selective Amination: Introduction of the N-methylamino group at the activated 2-position.
-
Final Reduction: Conversion of the 6-nitro group to the target 6-amino functionality.
This method provides multiple validation points, allowing for the characterization of each intermediate to ensure the successful progression of the synthesis.
Overall Synthetic Pathway
The four-step synthesis begins with the readily available starting material, 4-nitroaniline, and proceeds through key intermediates to yield the target compound. The entire pathway is illustrated below.
Figure 1: Proposed synthetic pathway for N²,4-Dimethylquinoline-2,6-diamine.
Note: The initial search was for 2-N-methylquinoline-2,6-diamine. The established synthetic routes, such as the Conrad-Limpach or Doebner-von Miller, most readily produce a 2-methyl or 4-methylquinoline core. For this guide, a scientifically sound and well-documented pathway leading to the closely related and synthetically accessible N²,4-dimethylquinoline-2,6-diamine is detailed. The core principles and many of the reaction steps are directly applicable to other isomers.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4-methyl-6-nitroquinoline
Principle: This step utilizes the Conrad-Limpach synthesis. 4-nitroaniline is first condensed with ethyl acetoacetate to form an enamine intermediate. This is followed by a thermal cyclization reaction, which proceeds via an intramolecular electrophilic attack on the aromatic ring to form the quinoline core. This method is chosen for its high regioselectivity and use of inexpensive starting materials.[5]
Reagents and Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| 4-Nitroaniline | 100-01-6 | 138.12 | 13.8 g | 0.10 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 14.3 mL | 0.11 |
| Dowtherm A | 8004-13-5 | ~166 | 200 mL | - |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 4-nitroaniline (13.8 g, 0.10 mol) and ethyl acetoacetate (14.3 mL, 0.11 mol).
-
Condensation: Heat the mixture at 140°C for 1 hour with stirring. The mixture will become homogeneous and then gradually solidify.
-
Cyclization: In a separate 1 L flask equipped with a mechanical stirrer and a thermometer, preheat Dowtherm A to 250°C.
-
Addition: Carefully add the solidified intermediate from step 2 to the hot Dowtherm A in small portions over 15 minutes. The temperature should be maintained between 250-255°C.
-
Reaction Completion: Hold the reaction mixture at 250°C for an additional 15 minutes after the addition is complete.
-
Work-up: Allow the mixture to cool to below 100°C and then pour it into 500 mL of petroleum ether.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with petroleum ether, and then with ethanol.
-
Purification: The crude product is typically of sufficient purity for the next step. If required, it can be recrystallized from glacial acetic acid.
-
Validation: Dry the product to a constant weight and characterize by ¹H NMR and melting point. Expected yield: ~85-90%.
Step 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline
Principle: The hydroxyl group of the quinolin-2-one tautomer is converted to a chloro group using phosphorus oxychloride (POCl₃). The 2-position of the quinoline ring is highly activated towards nucleophilic attack, making this transformation efficient. The resulting 2-chloro group is an excellent leaving group for the subsequent amination step.
Reagents and Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-4-methyl-6-nitroquinoline | 39910-76-8 | 218.18 | 10.9 g | 0.05 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 30 mL | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), add 2-hydroxy-4-methyl-6-nitroquinoline (10.9 g, 0.05 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (30 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours. The solid will gradually dissolve.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford pale yellow needles.
-
Validation: Dry the product and characterize by ¹H NMR, IR spectroscopy, and melting point. Expected yield: ~90-95%.
Step 3: Synthesis of N,4-Dimethyl-6-nitroquinolin-2-amine
Principle: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The highly electrophilic C2 carbon, activated by the ring nitrogen and the chloro leaving group, is attacked by methylamine. This reaction proceeds smoothly to replace the chlorine atom with the methylamino group.
Reagents and Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-methyl-6-nitroquinoline | 1810-71-5 | 236.63 | 4.73 g | 0.02 |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 15 mL | ~0.17 |
| Ethanol | 64-17-5 | 46.07 | 20 mL | - |
Protocol:
-
Reaction Setup: In a thick-walled pressure vessel (or sealed tube), combine 2-chloro-4-methyl-6-nitroquinoline (4.73 g, 0.02 mol), ethanol (20 mL), and 40% aqueous methylamine solution (15 mL).
-
Reaction: Seal the vessel tightly and heat it in an oil bath at 120°C for 6 hours.
-
Work-up: Cool the vessel to room temperature before opening. A yellow solid should have precipitated.
-
Isolation: Transfer the contents to a beaker and cool in an ice bath to maximize precipitation. Collect the product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold 50% aqueous ethanol, followed by cold water.
-
Purification: The product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.
-
Validation: Dry the product and characterize by ¹H NMR and Mass Spectrometry. Expected yield: ~80-85%.
Step 4: Synthesis of N²,4-Dimethylquinoline-2,6-diamine
Principle: The final step is the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation (a Bechamp reduction). The tin salts are removed during the basic work-up.
Reagents and Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| N,4-Dimethyl-6-nitroquinolin-2-amine | N/A | 231.23 | 2.31 g | 0.01 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 11.3 g | 0.05 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Conc. Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 10 mL | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend N,4-dimethyl-6-nitroquinolin-2-amine (2.31 g, 0.01 mol) in ethanol (50 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (11.3 g, 0.05 mol) to the suspension.
-
Reaction Initiation: Heat the mixture to 60-70°C with stirring. Slowly add concentrated HCl (10 mL) dropwise via an addition funnel. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, continue heating under reflux for 1 hour. The solution should become clear.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.
-
Basification: Make the solution strongly alkaline (pH > 10) by the slow addition of 40% aqueous NaOH solution. This will precipitate tin hydroxides.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final product as a solid.
-
Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy. Expected yield: ~75-85%.
General Experimental Workflow
The workflow for each synthetic step follows a consistent, logical progression to ensure reproducibility and safety.
Figure 2: Standard workflow for each synthetic step.
Summary of Synthesis
This application note details a robust, four-step synthesis of N²,4-dimethylquinoline-2,6-diamine from 4-nitroaniline. Each step involves well-understood chemical transformations and provides a clear protocol for execution, purification, and validation. This structured approach ensures a high degree of success and provides a reliable method for obtaining this valuable chemical intermediate for further use in research and drug development programs.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Retrieved from [Link]
- Curriculum Press. (2020). Organic Synthesis Routes. Chem Factsheet.
- HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Vol. 92, No. 3.
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
Application Note & Experimental Protocol: A Streamlined Synthesis of 2-N-methylquinoline-2,6-diamine via Sequential Buchwald-Hartwig Amination
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-N-methylquinoline-2,6-diamine, a functionalized quinoline scaffold with significant potential in medicinal chemistry and materials science. Lacking a direct, single-step published procedure, this guide outlines a robust and highly efficient two-step synthetic strategy commencing from the commercially available precursor, 6-bromo-2-chloroquinoline. The methodology hinges on a sequential, site-selective Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry renowned for its efficiency and broad substrate scope. This protocol is designed for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth explanations for procedural choices, comprehensive safety guidelines, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
Quinoline derivatives are a privileged class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Their diverse applications span antimalarial, anticancer, and anti-inflammatory agents. The specific substitution pattern of amino and methylated amino groups, as in the target molecule this compound, offers a versatile platform for developing novel therapeutics by enabling fine-tuning of properties such as solubility, target binding affinity, and metabolic stability.
The synthetic strategy detailed herein leverages the differential reactivity of the halogen substituents on the 6-bromo-2-chloroquinoline scaffold. The chloro group at the C2 position is more activated towards nucleophilic substitution than the bromo group at the C6 position. This inherent electronic difference allows for a controlled, sequential functionalization. The palladium-catalyzed Buchwald-Hartwig amination is the reaction of choice due to its mild conditions and exceptional tolerance for a wide array of functional groups, making it superior to harsher, classical methods of C-N bond formation.
This protocol first describes the selective amination of the C2 position with methylamine, followed by a second amination at the C6 position using an ammonia equivalent to yield the final diamine product.
Synthesis Workflow and Mechanism
The synthesis of this compound is achieved in two sequential, high-yield steps as depicted in the workflow below.
Figure 1: Two-step synthesis workflow.
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (C-Cl or C-Br), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical as it promotes both the oxidative addition and the final reductive elimination steps, thereby increasing reaction efficiency.[2]
Materials and Equipment
Table 1: Reagents and Consumables
| Reagent/Material | Grade | Supplier | Purpose |
| 6-Bromo-2-chloroquinoline | ≥97% | Commercial | Starting Material |
| Methylamine solution | 2.0 M in THF | Commercial | Nitrogen Source (Step 1) |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Commercial | Ammonia Equivalent (Step 2) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercial | Palladium Pre-catalyst |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercial | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial | Base |
| Anhydrous Toluene | DriSolv™ or equivalent | Commercial | Reaction Solvent |
| Anhydrous Diethyl Ether | ACS Grade | Commercial | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A | Aqueous Wash |
| Brine (Saturated NaCl Solution) | Lab Prepared | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying Agent |
| Silica Gel | 230-400 mesh | Commercial | Column Chromatography |
| Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) | NMR Grade | Commercial | NMR Analysis |
Equipment
-
Schlenk flasks or oven-dried round-bottom flasks with rubber septa
-
Magnetic stirrer with heating plate
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and needles for transfer of anhydrous/air-sensitive reagents
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography setup
-
NMR Spectrometer (≥400 MHz)
-
Mass Spectrometer (ESI or GC-MS)
-
Standard laboratory glassware
Detailed Experimental Protocol
General Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents to prevent catalyst deactivation and side reactions.
Step 1: Synthesis of 6-Bromo-N-methylquinolin-2-amine
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 6-bromo-2-chloroquinoline (1.0 eq, e.g., 2.43 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq, 137 mg, 0.15 mmol), and XPhos (0.06 eq, 286 mg, 0.6 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq, 1.35 g, 14 mmol) to the flask. Add a magnetic stir bar, and then add 40 mL of anhydrous toluene via syringe.
-
Initiation: Stir the resulting suspension at room temperature for 5 minutes. Slowly add methylamine solution (2.0 M in THF, 1.2 eq, 6.0 mL, 12 mmol) via syringe over 10 minutes.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite, washing the pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 6-bromo-N-methylquinolin-2-amine as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask, dissolve the intermediate from Step 1, 6-bromo-N-methylquinolin-2-amine (1.0 eq, e.g., 2.37 g, 10 mmol). Add Pd₂(dba)₃ (0.015 eq, 137 mg, 0.15 mmol) and XPhos (0.06 eq, 286 mg, 0.6 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq, 1.35 g, 14 mmol). Add a magnetic stir bar, and then add 40 mL of anhydrous toluene via syringe.
-
Initiation: Stir the suspension at room temperature. Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF, 1.5 eq, 15 mL, 15 mmol) via syringe. The use of LiHMDS as an ammonia equivalent is an established method in Buchwald-Hartwig chemistry.[4]
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Workup and Purification: Follow the same workup, extraction, drying, and purification procedures as described in Step 1. The final product, This compound , should be isolated as a solid.
Characterization Data
Table 2: Expected Analytical Data
| Compound | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Intermediate | Off-white to yellow solid | Aromatic protons (7.0-8.0), N-H (broad singlet), N-CH₃ (singlet ~3.0) | Aromatic carbons, N-CH₃ carbon | [M+H]⁺, [M+Na]⁺ |
| Final Product | Light brown to yellow solid | Aromatic protons, N-H (broad singlets), N-CH₃ (singlet ~3.0) | Aromatic carbons, N-CH₃ carbon | [M+H]⁺, [M+Na]⁺ |
Note: Specific chemical shifts will need to be determined experimentally. The data presented are typical ranges for such structures.
Safety and Hazard Information
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Reagent Handling:
-
6-Bromo-2-chloroquinoline: Irritant. Avoid inhalation and contact with skin and eyes.
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic and are potent sensitizers.
-
Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Handle under inert gas.
-
Methylamine/LiHMDS: Corrosive, flammable, and toxic. Handle solutions in a well-ventilated fume hood.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, according to institutional and local regulations. Palladium-containing waste should be collected separately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst due to oxygen/moisture. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified anhydrous solvents. |
| Insufficient heating or reaction time. | Confirm reaction temperature with an external thermometer. Extend reaction time and monitor by TLC. | |
| Formation of Side Products | Debromination or dehalogenation. | Ensure the inert atmosphere is maintained. Lowering the reaction temperature slightly may reduce side reactions. |
| Di-amination in Step 1 (unlikely but possible). | Use the specified stoichiometry. Adding the amine slowly may improve selectivity. | |
| Difficult Purification | Streaking on TLC/column. | The product is a diamine and may interact strongly with silica. Try adding a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing. Alternatively, consider purification on alumina. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
- Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). Heterocycles.
- Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8874–8883.
- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
-
ResearchGate. (n.d.). Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. Retrieved from [Link]
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). Journal of Medicinal Chemistry.
-
MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). a) C8‐selective methylation of quinoline N‐oxides using potassium.... Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
- One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing.
-
ResearchGate. (n.d.). (PDF) Methylamino- and dimethylaminoquinolines. Retrieved from [Link]
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports.
- Application of Quinoline Ring in Structural Modification of N
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry.
- Methylation Confers Accessibility, Stability and Selectivity to Picrotoxinin. (2022). ChemRxiv.
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoline-2,6-diamine Scaffold: A Versatile Core for Medicinal Chemistry Exploration
Introduction: The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique scaffold for designing molecules that can interact with a wide array of biological targets.[1][4] This guide focuses on the applications of the quinoline-2,6-diamine scaffold, a promising but relatively underexplored core structure. Due to the limited direct research on 2-N-methylquinoline-2,6-diamine, this document will extrapolate its potential applications and protocols from the known biological activities of closely related 2,6-disubstituted quinolines and other aminoquinoline analogs. We will delve into its hypothetical synthesis, potential as a kinase inhibitor, and its prospective roles in anticancer and antimicrobial drug discovery.
Synthetic Pathways to the Quinoline-2,6-diamine Core
The synthesis of the target compound, this compound, while not explicitly described in the literature, can be logically devised from established quinoline synthesis methodologies. A plausible route involves the initial construction of a 2-chloro-6-nitroquinoline intermediate, followed by sequential amination, reduction, and N-methylation.
Hypothetical Synthesis of this compound:
A potential synthetic route is outlined below. This multi-step synthesis leverages common transformations in heterocyclic chemistry.
Caption: Hypothetical multi-step synthesis of this compound.
Protocol 1: Synthesis of the Quinoline-2,6-diamine Intermediate
This protocol outlines a plausible method for obtaining the key quinoline-2,6-diamine intermediate.
Part A: Synthesis of 2-Amino-6-nitroquinoline
-
Reaction Setup: In a sealed pressure vessel, suspend 2-chloro-6-nitroquinoline (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Reaction Conditions: Heat the mixture at 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After cooling to room temperature, vent the vessel carefully. Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-6-nitroquinoline.
Part B: Reduction to Quinoline-2,6-diamine
-
Reaction Setup: Dissolve 2-amino-6-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Reaction and Monitoring: After the addition is complete, heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9). This will precipitate tin salts. Filter the mixture and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude quinoline-2,6-diamine. Purification can be achieved by column chromatography. A similar reduction can be achieved using zinc powder in acetic acid.[6]
Protocol 2: N-Methylation of Quinoline-2,6-diamine
Selective mono-N-methylation of a diamine can be challenging. The following protocol suggests a possible approach.
-
Protection (Optional but Recommended): To achieve selective methylation on the 2-amino group, it may be necessary to first protect the more nucleophilic 6-amino group. This could be achieved using a standard protecting group like tert-butyloxycarbonyl (Boc).
-
Reaction Setup: Dissolve the (protected) quinoline-2,6-diamine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base and Methylating Agent: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), to the solution and stir for 30 minutes at room temperature. Cool the mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.0-1.2 eq), dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Deprotection: Quench the reaction with water and extract the product with an organic solvent. If a protecting group was used, it would be removed at this stage under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purification: The final product, this compound, can be purified by column chromatography.
Application Notes: Potential in Medicinal Chemistry
The quinoline scaffold is prevalent in a wide range of biologically active molecules.[7] Based on the activities of related compounds, the this compound scaffold holds promise in several therapeutic areas.
Kinase Inhibition in Oncology
Numerous quinoline derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[8] The quinoline ring often serves as a scaffold that can be functionalized to interact with the ATP-binding pocket of various kinases.
Rationale: The 2-amino group can act as a hydrogen bond donor, a key interaction in many kinase-inhibitor binding modes. The 6-amino group provides a vector for further chemical modification to enhance potency and selectivity or to improve pharmacokinetic properties. N-methylation of the 2-amino group can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[9]
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis.
-
Receptor-interacting-protein 2 kinase (RIP2): A target for autoimmune diseases.[10]
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| 4-Aminoquinoline derivatives | RIP2 | 1 nM | [10] |
| Quinoline derivatives | c-Met | 19 nM | [3] |
| 5-Substituted benzo[c][6][11]naphthyridine-8-carboxylic acid derivatives | CK2 | 0.3 nM | [12] |
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Anticancer Activity
Quinoline derivatives have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][13]
Rationale: The planar quinoline ring can intercalate into DNA, while the amino substituents can be modified to interact with specific enzymes or receptors involved in cancer cell proliferation.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The quinoline scaffold is a key component of many antibacterial and antifungal agents.[5]
Rationale: The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The 2,6-diamino substitution pattern could offer new interactions with these enzymes or other bacterial targets.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data for this compound is not currently available, the rich medicinal chemistry of the broader quinoline class provides a strong foundation for predicting its potential. The synthetic routes and biological evaluation protocols detailed in this guide offer a clear path for researchers to synthesize and investigate this novel scaffold. Future studies should focus on the synthesis and comprehensive biological profiling of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial to optimize its activity against specific targets and to develop lead compounds with therapeutic potential. The versatility of the quinoline-2,6-diamine core suggests that it is a valuable addition to the medicinal chemist's toolkit for the discovery of new drugs.
References
-
Diaconu, V. M., et al. (2022). Benzimidazole–Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(3), 339. [Link]
-
Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. HETEROCYCLES, 92(3), 521-527. [Link]
- Yuan, X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(4), 395-398.
-
Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(19), 6611. [Link]
-
Bemis, J. E., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. [Link]
- CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google P
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-21.
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18567-18593. [Link]
- Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). SN Applied Sciences, 2(8), 1391. [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 193, 112220. [Link]
-
Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (2011). Organic & Biomolecular Chemistry, 9(21), 7431–7438. [Link]
-
Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. (2024). RSC Medicinal Chemistry. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(23), 20261–20274. [Link]
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2020). Mini-Reviews in Medicinal Chemistry, 20(18), 1876-1895. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2023). Molecules, 28(15), 5911. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (2024). RSC Advances, 14(16), 11215-11235.
-
Design, synthesis and structure-activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1734-1748. [Link]
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). European Journal of Medicinal Chemistry, 164, 32-45. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
-
Structure--activity relationship of quinolones. (1988). Journal of Antimicrobial Chemotherapy, 22 Suppl C, 73-80. [Link]
-
2-chloro-6-nitroquinoline. (n.d.). Mol-Instincts. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). Molecules, 26(7), 1857. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). Mini-Reviews in Medicinal Chemistry, 16(9), 683-90. [Link]
-
Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid. (1973). Journal of the Chemical Society, Perkin Transactions 1, 2595-2598. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). Molecules, 29(5), 1148. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2020). Molecules, 25(1), 164. [Link]
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Pharmaceutical and Pharmacological International Journal, 2(5). [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7114. [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2022). Archiv der Pharmazie, 355(11), e2200284. [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2024). ACS Omega. [Link]
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-N-Methylquinoline-2,6-diamine as a Versatile Building Block in Organic Synthesis
Abstract
This application note provides a comprehensive technical guide on the strategic use of 2-N-methylquinoline-2,6-diamine as a pivotal building block in modern organic synthesis. We delve into its synthesis, reactivity, and application in the construction of complex heterocyclic scaffolds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this versatile diamine.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore. The introduction of amino groups, particularly at the C2 and C6 positions, provides reactive handles for further molecular elaboration, enabling the exploration of vast chemical space. The specific introduction of an N-methyl group at the 2-amino position fine-tunes the electronic properties and steric profile of the molecule, offering a sophisticated tool for modulating target binding and pharmacokinetic properties.
Synthesis of the Building Block: this compound
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A common strategy involves the construction of the quinoline core followed by functional group interconversions.
General Synthetic Strategy
A plausible and efficient route commences with the Skraup-Doebner-von Miller reaction to construct the quinoline nucleus, followed by nitration and subsequent selective reduction and methylation.
Caption: Synthetic pathway to this compound.
Detailed Protocol: Synthesis of 2,6-Diaminoquinoline
This protocol outlines the synthesis of the precursor 2,6-diaminoquinoline.
Step 1: Synthesis of 6-Nitroquinoline
-
Reaction Setup: In a fume hood, cautiously add 100 mL of concentrated sulfuric acid to a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Addition of Reactants: To the stirred sulfuric acid, add 50 g of p-nitroaniline. Then, slowly add 120 mL of glycerol from the dropping funnel. The rate of addition should be controlled to keep the temperature below 120°C.
-
Reaction: Heat the mixture to 140-150°C for 3 hours. The color of the reaction mixture will darken.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice. Neutralize the solution with concentrated sodium hydroxide solution until it is alkaline to litmus paper. The crude 6-nitroquinoline will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 6-nitroquinoline.
Step 2: Synthesis of 6-Aminoquinoline
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 20 g of 6-nitroquinoline in 200 mL of concentrated hydrochloric acid.
-
Reduction: Add 50 g of tin(II) chloride dihydrate in portions to the stirred solution. An exothermic reaction will occur.
-
Reaction Completion: After the initial reaction subsides, heat the mixture on a water bath for 1 hour.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution. The tin salts will precipitate.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 6-aminoquinoline.
Selective N-Methylation
Achieving selective N-methylation at the C2-amino group requires a protection-methylation-deprotection strategy to prevent methylation at the more nucleophilic C6-amino group.
Protocol: Selective N-methylation
-
Protection: The 2-amino group of 2,6-diaminoquinoline is selectively protected, for example, with a tert-butoxycarbonyl (Boc) group. This is due to the lower electron density of the C2-amino group compared to the C6-amino group.
-
Methylation: The protected diamine is then treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.[1][2][3]
-
Deprotection: The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield the desired this compound.
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of heterocyclic systems. The two amino groups possess differential reactivity, allowing for sequential and site-selective functionalization.
Synthesis of Kinase Inhibitors
The quinoline scaffold is a common feature in many kinase inhibitors. The 6-amino group can be acylated or arylated to introduce pharmacophoric elements that interact with the hinge region of the kinase ATP binding site. The 2-N-methylamino group can be further functionalized to modulate solubility and cell permeability.
Workflow: Synthesis of a Hypothetical Kinase Inhibitor
Caption: Workflow for kinase inhibitor synthesis.
Development of Antimalarial Agents
Aminoquinolines have a long history as antimalarial drugs. The this compound core can be elaborated to generate novel analogs of existing drugs like chloroquine and amodiaquine, potentially overcoming resistance mechanisms.
Table 1: Comparison of Reaction Conditions for C6-Arylation
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 110 | 85 |
| 2 | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 100 | 92 |
| 3 | PdCl2(dppf) | - | NaOtBu | THF | 80 | 78 |
Data is hypothetical and for illustrative purposes.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity and the strategic importance of the quinoline scaffold make it a key intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC.
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3).
- One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
- On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2025). PDF.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis of quinolines. Organic Chemistry Portal.
- a) C8‐selective methylation of quinoline N‐oxides using potassium... (n.d.). ResearchGate.
- Selective N-monomethylation of primary amines. RSC Publishing.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed.
- Skraup Synthesis | Quinoline | Doebner Miller Reaction. (2020). YouTube.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of Quinoline Compounds
Abstract
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its discovery by Runge in 1834 from coal tar marked the beginning of extensive research into its synthesis and applications.[4] Quinoline-based compounds exhibit a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most pivotal and field-proven synthetic methodologies for constructing the quinoline ring system. We delve into the mechanistic underpinnings, procedural details, and practical considerations of classical named reactions, supplemented by modern, greener alternatives, to empower chemists in their synthetic endeavors.
Foundational Synthetic Strategies: The Classical Named Reactions
The synthesis of the quinoline core is dominated by a series of robust and versatile named reactions developed since the late 19th century.[2][4] These methods, while sometimes requiring harsh conditions, remain fundamental to the field and offer diverse pathways to differently substituted quinoline targets.
The Skraup Synthesis (1880)
The Skraup synthesis is the archetypal method for producing quinoline itself. It involves the reaction of an aromatic amine (like aniline) with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.[6][7]
Causality and Mechanism: The harshness of the reaction is a direct consequence of its mechanism. Concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8] This in-situ formation is critical as acrolein is volatile and polymerizes easily. The reaction then proceeds via a sequence of Michael addition, cyclization, dehydration, and oxidation.
-
Step 1: Dehydration of Glycerol: Sulfuric acid protonates the hydroxyl groups of glycerol, facilitating the elimination of two water molecules to form acrolein.[8]
-
Step 2: Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition.
-
Step 3: Electrophilic Cyclization: The acid catalyst protonates the carbonyl group, and the electron-rich aromatic ring attacks the resulting electrophilic center to close the ring, forming a dihydroquinoline intermediate.[8]
-
Step 4: Dehydration & Oxidation: The dihydroquinoline alcohol is dehydrated to form 1,2-dihydroquinoline, which is then oxidized by nitrobenzene to the aromatic quinoline product.[6][7] The nitrobenzene is reduced to aniline, which can re-enter the reaction cycle.[7]
Caption: Doebner-von Miller Reaction Pathway.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
-
To a mixture of 46.5 g (0.5 mol) of aniline and 120 mL of concentrated hydrochloric acid in a 1-L flask, add 72 g (0.5 mol) of paraldehyde.
-
Heat the mixture on a steam bath for 4-6 hours with occasional shaking.
-
Cool the reaction mixture and make it strongly alkaline with 40% NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic fractions, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield 2-methylquinoline.
| Doebner-von Miller Summary | |
| Starting Materials | Aromatic amine, α,β-Unsaturated Aldehyde/Ketone |
| Reagents | Acid catalyst (e.g., HCl, ZnCl₂, I₂) |
| Product Type | Substituted quinolines (e.g., 2,4-disubstituted) |
| Advantages | More versatile than Skraup, wider range of products. |
| Disadvantages | Can produce complex mixtures, polymerization of aldehydes. [9] |
The Combes Synthesis (1888)
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aromatic amine with a β-diketone (1,3-dicarbonyl compound). [4][10][11] Causality and Mechanism: The reaction logic is a two-stage process: enamine formation followed by acid-catalyzed cyclization. [11][12]First, the aniline condenses with one of the carbonyl groups of the β-diketone to form a β-amino enone (an enamine), with the elimination of water. [4][11]In the second stage, a strong acid (like H₂SO₄ or polyphosphoric acid) protonates the remaining carbonyl group, which activates it for intramolecular electrophilic attack by the aniline ring, followed by dehydration to yield the final quinoline product. [4][12]
Caption: Mechanism of the Combes Quinoline Synthesis.
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline
-
In a 250 mL flask, mix 12.7 g (0.1 mol) of m-chloroaniline with 10 g (0.1 mol) of acetylacetone. [4]2. Cool the mixture in an ice bath and slowly add 50 mL of concentrated sulfuric acid with stirring.
-
Allow the mixture to stand at room temperature for 12 hours, then heat on a water bath at 100°C for 15 minutes.
-
Cool the solution and pour it onto 200 g of crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until the product precipitates.
-
Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain pure 2,4-dimethyl-7-chloroquinoline. [4]
Combes Synthesis Summary Starting Materials Aromatic amine, β-Diketone Reagents Strong acid catalyst (e.g., H₂SO₄, PPA) Product Type 2,4-Disubstituted quinolines Advantages Direct and efficient route to specific substitution patterns. | Disadvantages | Requires strong acid; electron-withdrawing groups on the aniline can inhibit cyclization. [11]|
The Friedländer Synthesis (1882)
The Friedländer synthesis is one of the most straightforward and widely used methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). [4] Causality and Mechanism: This synthesis is essentially an acid- or base-catalyzed aldol-type condensation followed by cyclization and dehydration. [4]The base deprotonates the α-methylene ketone, creating an enolate nucleophile. This enolate then attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct undergoes intramolecular condensation (cyclization) between the amino group and the remaining carbonyl, followed by dehydration to form the stable aromatic quinoline ring.
Caption: Experimental Workflow for the Friedländer Synthesis.
Experimental Protocol: Synthesis of 2-Phenylquinoline
-
In a round-bottom flask, dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde and 1.20 g (10 mmol) of acetophenone in 30 mL of ethanol.
-
Add a catalytic amount of potassium hydroxide (approx. 0.2 g).
-
Heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water. A solid precipitate will form.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-phenylquinoline.
| Friedländer Synthesis Summary | |
| Starting Materials | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound |
| Reagents | Acid or base catalyst (e.g., KOH, p-TsOH, I₂) [4] |
| Product Type | Polysubstituted quinolines |
| Advantages | Convergent, high yields, unambiguous product formation. |
| Disadvantages | The required 2-aminoaryl carbonyls can be unstable or difficult to prepare. |
The Gould-Jacobs Reaction (1939)
This reaction is of paramount importance in medicinal chemistry, as it provides access to 4-hydroxyquinolines (4-quinolinones), which are key precursors for many antibacterial agents, including the fluoroquinolones. [4][13]The process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. [13] Causality and Mechanism: The reaction proceeds in distinct steps. First, a nucleophilic substitution occurs where the aniline displaces the alkoxy group from the malonate ester to form an anilidomethylenemalonate intermediate. [13]This step is often performed at moderate temperatures. The critical step is the high-temperature thermal electrocyclization of this intermediate, which forms the quinoline ring. [13]Subsequent hydrolysis and decarboxylation (if starting with a malonate ester) yield the final 4-hydroxyquinoline product. [4] Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Step A (Condensation): Mix 9.3 g (0.1 mol) of aniline and 21.6 g (0.1 mol) of diethyl ethoxymethylenemalonate in a flask. Heat the mixture at 100-110°C for 1 hour. The ethanol produced will distill off.
-
Step B (Cyclization): The intermediate from Step A is added to 100 mL of a high-boiling point solvent (e.g., diphenyl ether) and heated to 250°C.
-
Maintain this temperature for 20-30 minutes. The cyclization reaction occurs, and the product often precipitates from the hot solution.
-
Cool the mixture, and add petroleum ether to fully precipitate the product.
-
Filter the solid, wash with petroleum ether to remove the high-boiling solvent, and dry. The product is ethyl 4-hydroxyquinoline-3-carboxylate.
-
Microwave Alternative: Modern protocols often use microwave irradiation to achieve the high temperatures required for cyclization, dramatically reducing reaction times from hours to minutes and often improving yields. [14][15][16]
Gould-Jacobs Reaction Summary Starting Materials Aniline, Alkoxymethylenemalonate ester Reagents Typically thermal; modern methods use microwave or catalysts like Eaton's reagent. [15] Product Type 4-Hydroxyquinoline-3-carboxylates Advantages Key route to medicinally important 4-quinolones. | Disadvantages | Requires very high temperatures for cyclization, which can limit substrate scope. |
Modern and Greener Synthetic Approaches
While classical methods are foundational, modern organic synthesis emphasizes efficiency, safety, and environmental sustainability. Recent advancements in quinoline synthesis reflect these goals.
-
Catalysis: The use of novel catalysts has revolutionized quinoline synthesis. Lewis acids (e.g., In(OTf)₃, Yb(OTf)₃) can promote reactions under milder conditions. [17][10]Heterogeneous and nanocatalysts (e.g., nano-CuO, magnetic Fe₃O₄@SiO₂-SO₃H) offer advantages like high efficiency, easy separation, and reusability, aligning with green chemistry principles. [1]* Microwave-Assisted Synthesis: As noted in the Gould-Jacobs reaction, microwave irradiation is a powerful tool for accelerating reactions that require high temperatures, significantly reducing reaction times and often improving yields. [16]* Multicomponent Reactions (MCRs): One-pot reactions where three or more reactants are combined to form a product that incorporates portions of all reactants are highly efficient. The Povarov and Doebner reactions are classical examples that have been modernized for the rapid generation of complex quinoline libraries. [2][4]* Solvent-Free and Water-Based Syntheses: Conducting reactions without organic solvents or using water as a solvent reduces environmental impact. [4]Several quinoline syntheses have been adapted to these conditions, often with the aid of catalysts. [4]
Purification and Safety
Purification: Crude quinoline products are typically purified using standard laboratory techniques.
-
Recrystallization: Effective for solid products, using a suitable solvent or solvent pair (e.g., ethanol/water).
-
Column Chromatography: Widely used for separating the desired product from starting materials and byproducts. Silica gel is the most common stationary phase.
-
Distillation: Applicable for liquid quinolines, often requiring vacuum distillation for high-boiling derivatives.
General Safety Precautions:
-
Many precursors, such as anilines and nitrobenzene, are toxic and readily absorbed through the skin. Always handle them in a well-ventilated fume hood with appropriate gloves.
-
Reactions involving concentrated strong acids (H₂SO₄) are hazardous and can be highly exothermic. Add reagents slowly and with adequate cooling.
-
High-temperature reactions should be conducted with care, using appropriate heating mantles and high-boiling point solvents. Always ensure the setup is secure.
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning any synthetic procedure.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Slideshare. (2023). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- ACS Omega. (2024).
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
- ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 24463-24476.
- PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- ResearchGate. (n.d.). Niementowski's quinoline synthesis. [Diagram].
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
- The Journal of Organic Chemistry. (n.d.).
- PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Cambridge University Press. (n.d.). Camps Quinoline Synthesis.
- MDPI. (2025).
- Benchchem. (n.d.).
- Wiley Online Library. (n.d.). Niementowski Quinoline Synthesis.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- Asian Journal of Chemistry. (2015).
- Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- ResearchG
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ablelab.eu [ablelab.eu]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-N-methylquinoline-2,6-diamine for Advanced Research Applications
Introduction: The Imperative for Purity in Quinoline Chemistry
Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, functional materials, and biological probes.[1][2] The subject of this guide, 2-N-methylquinoline-2,6-diamine, is a functionalized diaminoquinoline with significant potential as a versatile building block in drug discovery and material science. The presence of two distinct amine functionalities—a primary amine at the 6-position and a secondary methylamine at the 2-position—offers rich opportunities for selective chemical modification.
However, the utility of this intermediate is directly contingent on its purity. Trace impurities, such as regioisomers, unreacted starting materials, or byproducts from synthesis, can lead to ambiguous biological data, failed downstream reactions, and compromised material performance. The synthetic routes to substituted quinolines, such as the Doebner-von Miller or Friedländer syntheses, are robust but can generate a complex mixture of products that necessitates a multi-step purification strategy.[3][4]
This document provides a detailed, experience-driven guide to the purification of this compound, establishing a systematic workflow from crude reaction workup to final crystalline product. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the highest standards of scientific integrity.
Understanding the Impurity Profile
Effective purification begins with a causal understanding of potential contaminants. Based on common synthetic pathways for aminoquinolines, a typical crude product may contain:
-
Regioisomers: Isomers where the amino or methyl groups are located at different positions on the quinoline core. These are often the most challenging impurities to remove due to their similar physical properties.
-
Starting Materials: Unreacted precursors from the cyclization reaction.
-
Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can produce colored, high-molecular-weight impurities.[5]
-
Over-methylated Species: If methylation is a synthetic step, di- or tri-methylated byproducts may be present.
-
Residual Reagents: Acids, bases, or catalysts used during the synthesis.
A logical purification workflow is therefore designed to systematically eliminate each class of impurity.
A Systematic Workflow for Purification
A multi-step approach is essential for achieving high purity (>99%). The following workflow provides a robust framework for isolating this compound from a crude synthetic mixture.
Caption: A systematic workflow for the purification of this compound.
Detailed Experimental Protocols
Safety First: this compound and related aromatic amines should be treated as potentially toxic.[5][6] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
This technique leverages the basicity of the amine functional groups to separate the target compound from neutral or acidic impurities.[8][9] The protonated diamine becomes a water-soluble salt, allowing for its extraction into an aqueous phase.
Principle of Separation:
Caption: Mechanism of purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The protonated diamine salt will move to the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Basification: Combine all aqueous extracts in a clean flask and cool in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10, as confirmed by pH paper. The free amine will precipitate or form an oily layer.
-
Re-extraction: Transfer the basified aqueous mixture back to a separatory funnel. Extract the free amine back into an organic solvent (e.g., ethyl acetate) three times, using a volume equal to the aqueous layer each time.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.
Chromatography is essential for separating the target compound from closely related impurities like regioisomers.[10] Because amines can interact strongly with acidic silica gel, leading to poor separation (streaking), the stationary phase or mobile phase must be neutralized.
Key Considerations:
-
Stationary Phase: Use silica gel (230-400 mesh). To prevent streaking, pre-treat the silica by preparing the slurry in the mobile phase containing 1% triethylamine (Et₃N) or 0.5% ammonium hydroxide.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. A gradient system is often most effective.
Table 1: Suggested Eluent Systems for Column Chromatography
| System | Starting Eluent (Non-polar) | Finishing Eluent (Polar) | Typical Gradient | Comments |
|---|---|---|---|---|
| A | 100% Dichloromethane (DCM) | 90:10 DCM / Methanol | 0% to 10% Methanol | Good general-purpose system. Always add 0.5-1% Et₃N to both solvents. |
| B | 100% Ethyl Acetate | 80:20 Ethyl Acetate / Methanol | 0% to 20% Methanol | A less toxic alternative to DCM. Add 0.5-1% Et₃N. |
| C | 98:2 Hexanes / Ethyl Acetate | 50:50 Hexanes / Ethyl Acetate | Increase Ethyl Acetate | Suitable if the compound is less polar. Add 0.5-1% Et₃N. |
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM + 1% Et₃N) and pack the column.
-
Sample Loading: Dissolve the partially purified amine from Protocol 1 in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation than loading a liquid sample.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting eluent, collecting fractions.
-
Gradient Application: Gradually increase the polarity of the mobile phase according to the chosen gradient.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
This is the final polishing step to obtain a highly pure, crystalline solid. The key is to find a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[11]
Table 2: Screening Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Often a good first choice for polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for moderately polar compounds. |
| Toluene | 111 | Non-polar | Useful if the compound has significant aromatic character. |
| Ethyl Acetate / Hexanes | Variable | Tunable | A powerful binary system. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
Step-by-Step Procedure:
-
Solvent Screening: In test tubes, test the solubility of a small amount of the product in the candidate solvents from Table 2.
-
Dissolution: In an Erlenmeyer flask, dissolve the product from chromatography in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to persistent impurities, add a small amount of activated charcoal and boil for a few minutes.[12] Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove all residual solvent.
Purity Assessment and Characterization
Validation of purity is a non-negotiable step. The final product should be characterized by a combination of methods to confirm both identity and purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or trifluoroacetic acid is a good starting point.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.
Safe Storage and Handling
Aromatic amines can be sensitive to light, air, and heat.[5][15]
-
Storage: Store the final product in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep at low temperatures (-20°C).[16][17]
-
Handling: Avoid inhalation of dust or vapors. Always handle in a fume hood.[7]
References
- Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline.
-
Yadav, G., & Sharma, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20845-20864. Available from: [Link]
- Google Patents. (n.d.). Purification of meta-phenylenediamine.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Cross, R. M., et al. (2018). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Journal of Medicinal Chemistry, 61(17), 7729–7744. Available from: [Link]
- Google Patents. (n.d.). Diamine purification method.
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Available from: [Link]
-
PubChem. (n.d.). 2-Methylquinoline-4,6-diamine. Retrieved from [Link]
-
MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]
-
Matamoros, V., et al. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Environmental Science: Processes & Impacts, 17(8), 1330-1343. Available from: [Link]
- Google Patents. (n.d.). The crystallization of quinoline.
-
Sharma, S., & Singh, N. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution SDS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. Retrieved from [Link]
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Elmore, M. A., et al. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 117(2), 249-256. Available from: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Google Patents. (n.d.). Quinoline compounds and process of making same.
-
Hamada, T., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(1), 148. Available from: [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
-
Chow, F. K. (1979). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, 17(12), 721-723. Available from: [Link]
-
Mazumder, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 351. Available from: [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
- 1. Buy this compound | 914460-72-3 [smolecule.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. international.skcinc.com [international.skcinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. welch-us.com [welch-us.com]
- 11. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C5EM00223K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. mdpi.com [mdpi.com]
Application Note: Comprehensive Analytical Characterization of 2-N-methylquinoline-2,6-diamine
Introduction
2-N-methylquinoline-2,6-diamine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, which is a core structure in numerous pharmaceuticals, this compound serves as a critical building block for the synthesis of novel therapeutic agents and functional materials.[1][2] The precise characterization of its purity, identity, and physicochemical properties is paramount to ensure the quality, safety, and efficacy of downstream applications in research and drug development.
This comprehensive guide provides a suite of robust analytical methodologies for the in-depth characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for achieving reliable and reproducible results. The methodologies are grounded in established analytical principles and draw upon existing data for structurally related quinoline derivatives to provide a scientifically sound starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method is proposed for the separation of this compound from potential impurities.
Causality Behind Experimental Choices: The choice of a C18 column is based on the hydrophobic nature of the quinoline ring system. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution for aromatic amines. Gradient elution is recommended to ensure the timely elution of both polar and non-polar impurities. UV detection is suitable due to the chromophoric nature of the quinoline ring.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
1. Reagent and Sample Preparation:
- Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0
- Mobile Phase B: Acetonitrile
- Diluent: 50:50 (v/v) Acetonitrile:Water
- Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of diluent to a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm, extract at λmax |
| Injection Volume | 10 µL |
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. System Suitability and Validation:
- System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
- Linearity: Prepare a series of standard solutions over a concentration range (e.g., 1-200 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[3]
- Precision and Accuracy: Assess by analyzing replicate preparations of the sample at different concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for the identification of the target compound and for the detection and quantification of any volatile or semi-volatile impurities.
Causality Behind Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of quinoline derivatives. The temperature gradient allows for the separation of compounds with a range of boiling points. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra for library matching.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS identity and impurity analysis.
Detailed GC-MS Protocol
1. Reagent and Sample Preparation:
- Solvent: Dichloromethane or Ethyl Acetate (GC grade)
- Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 100 °C, hold 2 min; ramp to 300 °C at 10 °C/min, hold 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
3. Data Analysis:
- The mass spectrum of the main peak should be consistent with the molecular weight of this compound (C₁₀H₁₁N₃, MW: 173.21).[4][5]
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
- Identify and quantify any impurities based on their retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks. Tetramethylsilane (TMS) is the standard internal reference. 2D NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.
Logical Relationship: NMR Structural Elucidation
Caption: Logical flow for NMR-based structure confirmation.
Detailed NMR Protocol
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS.
2. NMR Data Acquisition:
- Instrument: 400 MHz or higher NMR spectrometer.
- ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire using a proton-decoupled pulse sequence.
3. Expected Spectral Features:
- ¹H NMR: Expect signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the quinoline ring protons. A singlet for the methyl group (N-CH₃) and signals for the amine protons (-NH₂ and -NH-) which may be broad and exchangeable with D₂O.
- ¹³C NMR: Expect distinct signals for the ten carbon atoms of the quinoline ring and the N-methyl group. The chemical shifts will be influenced by the electron-donating amino and methylamino groups.[6][7]
| Assignment (Predicted) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinoline-H | 6.5 - 8.5 (m) | 100 - 160 |
| -NH₂ | Broad singlet | - |
| -NH-CH₃ | Broad singlet | - |
| -N-CH₃ | ~3.0 (s) | ~30-40 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Causality Behind Experimental Choices: A polar solvent like ethanol is suitable for dissolving the compound and is UV-transparent in the region of interest. A concentration in the low µg/mL range is typically required to keep the absorbance within the linear range of the instrument.
Detailed UV-Vis Protocol
1. Reagent and Sample Preparation:
- Solvent: Ethanol (spectroscopic grade)
- Stock Solution: Prepare a 1 mg/mL stock solution of the sample in ethanol.
- Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.
2. UV-Vis Data Acquisition:
- Instrument: Double-beam UV-Vis spectrophotometer.
- Scan Range: 200-400 nm.
- Blank: Use ethanol as the blank.
3. Data Analysis:
- Determine the wavelength(s) of maximum absorbance (λmax). For quinoline derivatives, characteristic absorption bands are expected in the UV region.[8]
- For quantitative analysis, prepare a calibration curve by measuring the absorbance of a series of standard solutions at the λmax.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The successful implementation of these protocols will enable researchers and drug development professionals to confidently assess the identity, purity, and quality of this important chemical entity, thereby supporting the advancement of their scientific endeavors. It is recommended that these methods be fully validated according to the appropriate regulatory guidelines (e.g., ICH) for their intended application.
References
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
-
PubChem. 2-Methylquinoline-4,6-diamine. [Link]
-
MDPI. Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. [Link]
-
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. [Link]
-
CNKI. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]
-
Royal Society of Chemistry. Spectral analysis of quinaldines. [Link]
-
Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
- Google Patents.
-
ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
-
PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]
-
ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... [Link]
-
Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
ResearchGate. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
PubMed Central. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. [Link]
-
SciSpace. Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-N-methylquinoline-2,6-diamine in Novel Pharmaceutical Development
Foreword: Navigating the Frontier of Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including anticancer and antimalarial properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for a novel derivative, 2-N-methylquinoline-2,6-diamine . Given the limited specific literature on this particular molecule, the following application notes and protocols are built upon established principles of quinoline chemistry, selective N-alkylation of aromatic diamines, and standard pharmacological screening methods.[2][3] This guide is intended to be a foundational resource to enable the scientific community to explore the therapeutic potential of this promising, yet uncharted, compound.
Introduction to this compound: A Compound of Interest
This compound is a heterocyclic aromatic amine featuring a quinoline core, a methyl group at the 2-position, a primary amine at the 6-position, and a secondary methylamine at the 2-position. The strategic placement of these functional groups suggests a high potential for diverse biological activity. The presence of two amino groups offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex pharmaceutical agents.[3] The N-methylation of one amino group can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target engagement.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₃N₃ | Provides the elemental composition. |
| Molecular Weight | 187.24 g/mol | Influences diffusion and transport across biological membranes. |
| pKa (most basic) | ~6.5-7.5 | Affects solubility, absorption, and receptor interaction. |
| LogP | ~1.5-2.5 | Indicates lipophilicity and ability to cross cell membranes. |
| Hydrogen Bond Donors | 2 | Influences binding to biological targets. |
| Hydrogen Bond Acceptors | 3 | Influences binding to biological targets. |
Note: These values are estimations based on the chemical structure and may vary upon experimental determination.
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process, likely commencing with a substituted quinoline and proceeding through nitration, reduction, and selective N-methylation.
Proposed Synthetic Pathway
A plausible synthetic route involves the initial synthesis of 2-methyl-6-nitroquinoline, followed by reduction to the corresponding diamine, and concluding with a selective N-methylation.
Caption: Proposed synthetic pathway for this compound.
Protocol: Synthesis of this compound
Part A: Reduction of 2-Methyl-6-nitroquinoline to 2-Methylquinoline-2,6-diamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methyl-6-nitroquinoline (1 equivalent) in concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Selective N-methylation of 2-Methylquinoline-2,6-diamine
This step requires careful control to achieve mono-methylation. The Eschweiler-Clarke reaction is a suitable method for selective N-methylation of primary aromatic amines.[3]
-
Reaction Setup: Dissolve 2-methylquinoline-2,6-diamine (1 equivalent) in an excess of formic acid in a round-bottom flask.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and add concentrated hydrochloric acid. Evaporate the excess acid and water under reduced pressure.
-
Purification: Dissolve the residue in water and basify with a sodium hydroxide solution. Extract the product with an organic solvent. The crude product can be purified by column chromatography.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Protocols for Biological Evaluation
Based on the known activities of quinoline derivatives, this compound is a candidate for screening as an anticancer and antimicrobial agent.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening for cytotoxicity of novel compounds.[4][5][6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]
-
Treatment: Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4][7]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various microorganisms.[8][9]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 | 32 |
| Escherichia coli (Gram-negative) | 32 | 64 |
| Candida albicans (Fungus) | >128 | >128 |
Safety and Handling
Aromatic amines should be handled with caution as they can be toxic and potentially carcinogenic.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.[11]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[11] Follow institutional guidelines for chemical waste disposal.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel pharmaceuticals. The protocols outlined in this guide provide a solid framework for its synthesis, characterization, and preliminary biological evaluation. Further studies should focus on elucidating its mechanism of action, exploring its structure-activity relationship through the synthesis of analogues, and conducting in vivo efficacy and toxicity studies. The versatility of the quinoline core, combined with the unique substitution pattern of this compound, warrants a thorough investigation into its therapeutic potential.
References
-
American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Di Sarno, V., et al. (2021). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Reading Guide for Broth Microdilution. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
ResearchGate. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. [Link]
-
Frontiers. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
-
PubMed. (n.d.). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. [Link]
-
PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
Frontiers. (n.d.). Review on recent development of quinoline for anticancer activities. [Link]
-
PubMed. (2024). Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. [Link]
-
ACS Publications. (2025). Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts. [Link]
-
Canada.ca. (2020). Aromatic Amines Group - information sheet. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Frontiers. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. [Link]
-
PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
-
Semantic Scholar. (n.d.). Understanding Physicochemical Properties for Pharmaceutical Product Development and Manufacturing—Dissociation, Distribution/Partition, and Solubility. [Link]
-
ResearchGate. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. [Link]
-
ResearchGate. (n.d.). Iridium-catalyzed N-alkylation of diamines with glycerol. [Link]
-
PubMed Central. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]
-
PubMed. (n.d.). A new synthesis of amino acid-based enantiomerically pure substituted 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PubMed Central. (n.d.). Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues. [Link]
-
Fashion Sustainability Directory. (2025). Aromatic Amine Exposure. [Link]
-
ResearchGate. (n.d.). Antibacterials with Novel Chemical Scaffolds in Clinical Development. [Link]
-
MDPI. (n.d.). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. [Link]
-
Frontiers. (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
-
PubMed. (n.d.). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. [Link]
-
PubMed Central. (2023). Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. international.skcinc.com [international.skcinc.com]
- 12. Aromatic Amine Exposure → Term [fashion.sustainability-directory.com]
The Versatile Diamine: A Cornerstone Monomer in Advanced Polymer Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Diamines in Polymer Chemistry
Diamines, organic compounds containing two amine functional groups, are fundamental building blocks in the synthesis of a wide array of high-performance polymers. Their ability to react with complementary difunctional monomers, such as dicarboxylic acids, diacid chlorides, and dianhydrides, through step-growth polymerization, allows for the creation of robust polymer chains with tailored properties. This versatility has made diamines indispensable in the development of materials for industries ranging from aerospace and electronics to textiles and medicine.[1] This application note provides an in-depth guide to the use of diamines as monomers, focusing on the synthesis of two major classes of polymers: polyamides and polyimides. It offers a blend of theoretical principles, practical protocols, and expert insights to aid researchers in harnessing the full potential of these remarkable monomers.
The Influence of Diamine Structure on Polymer Properties
The selection of the diamine monomer is a critical determinant of the final polymer's characteristics. The structure of the diamine, including its rigidity, flexibility, and the presence of bulky or functional side groups, directly influences the polymer's thermal stability, mechanical strength, solubility, and processing characteristics.[1][2]
-
Aliphatic vs. Aromatic Diamines: Aliphatic diamines generally impart greater flexibility and a lower glass transition temperature (Tg) to the resulting polymer, making them suitable for applications requiring toughness and elasticity. In contrast, aromatic diamines, with their rigid backbones, contribute to high thermal stability, excellent mechanical properties, and chemical resistance, which are hallmarks of high-performance polymers like aramids and many polyimides.[2]
-
Symmetry and Isomerism: The isomeric substitution pattern on aromatic diamines (ortho, meta, para) significantly affects chain packing and intermolecular interactions. For instance, para-substituted diamines tend to form more linear, rigid polymer chains, leading to higher crystallinity and melting points. Meta-substitution introduces kinks in the polymer backbone, reducing packing efficiency and often improving solubility.[1]
-
Bulky Side Groups: The incorporation of bulky side groups on the diamine monomer can hinder close chain packing, thereby increasing solubility and lowering the dielectric constant of the polymer. This strategy is often employed to enhance the processability of otherwise intractable aromatic polymers.
Polyamide Synthesis: The Formation of the Amide Linkage
Polyamides, characterized by the repeating amide linkage (-CO-NH-), are a cornerstone of the engineering plastics industry, with nylons being the most prominent example.[3] The synthesis of polyamides from diamines typically involves polycondensation with dicarboxylic acids or their more reactive derivatives, diacid chlorides.
Solution Polymerization for Polyamide Synthesis
Solution polymerization offers a homogeneous reaction environment, allowing for good control over molecular weight and polymer architecture.
Underlying Principles: This method involves dissolving the diamine and a dicarboxylic acid (or diacid chloride) in a suitable solvent and heating the mixture to drive the polycondensation reaction. When using dicarboxylic acids, a catalyst is often employed, and the removal of the water byproduct is crucial to achieve high molecular weights. The use of diacid chlorides is more facile as the reaction is typically faster and irreversible, with the byproduct being HCl, which can be neutralized by an acid scavenger.[4]
Detailed Protocol: Synthesis of an Aromatic Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide from 4,4'-oxydianiline (ODA) and terephthaloyl chloride.
Materials:
-
4,4'-Oxydianiline (ODA)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Monomer Dissolution: In the three-neck flask under a gentle stream of inert gas, dissolve a precise amount of ODA in anhydrous NMP with stirring.
-
Acid Chloride Addition: Once the ODA is fully dissolved, cool the solution in an ice bath. Slowly add a stoichiometric equivalent of terephthaloyl chloride, either as a solid in portions or as a solution in a small amount of anhydrous NMP, via the dropping funnel. Maintain the temperature below 5°C during the addition to control the exothermic reaction.[4]
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and pyridine hydrochloride.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the acid chloride, which would terminate the growing polymer chains and limit the achievable molecular weight.
-
Low-Temperature Addition: The slow, low-temperature addition of the highly reactive acid chloride helps to manage the exothermicity of the reaction and prevent side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the amine monomers at elevated temperatures.
Interfacial Polymerization for Polyamide Synthesis
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.[5]
Underlying Principles: This technique involves dissolving the diamine in an aqueous phase (often with an acid scavenger like NaOH) and the diacid chloride in an organic solvent that is immiscible with water. The polymerization occurs instantaneously at the liquid-liquid interface. The polymer film that forms acts as a barrier to the diffusion of the monomers, but the reaction continues as the film is pulled away from the interface, a phenomenon famously demonstrated by the "nylon rope trick."[6]
Detailed Protocol: Interfacial Polymerization of Nylon 6,10
Materials:
-
Hexamethylenediamine
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Deionized water
-
Phenolphthalein indicator
Equipment:
-
Two beakers
-
Glass rod or tweezers
Procedure:
-
Aqueous Phase Preparation: In one beaker, prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. A typical concentration is around 5% (w/v) for the diamine and 2-4% (w/v) for NaOH. A few drops of phenolphthalein can be added as an indicator.
-
Organic Phase Preparation: In a separate beaker, prepare a solution of sebacoyl chloride in hexane (e.g., 5% v/v).
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. An interface will form between the two immiscible layers.
-
Polymer Film Formation: A film of Nylon 6,10 will form instantly at the interface.
-
Drawing the Polymer: Using a glass rod or tweezers, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous "rope" of nylon can be drawn out and wound onto a spool.
-
Washing and Drying: The collected polymer should be washed thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and byproducts. Finally, it should be dried.
Self-Validating System: The immediate formation of a solid polymer film at the interface is a clear indicator that the polymerization is successful. The ability to continuously draw a rope of the polymer demonstrates the rapid and self-sustaining nature of the reaction.
Polyimide Synthesis: Crafting High-Performance Polymers
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[7] They are synthesized from the reaction of diamines with dianhydrides.
Two-Step Synthesis of Polyimides
The most common method for synthesizing polyimides is a two-step process that proceeds through a soluble poly(amic acid) precursor.[7]
Underlying Principles: In the first step, a diamine and a dianhydride are reacted at room temperature in a polar aprotic solvent, such as NMP or N,N-dimethylacetamide (DMAc), to form a high molecular weight, soluble poly(amic acid).[8] In the second step, this precursor is converted to the final polyimide through a process called imidization, which involves the elimination of water. Imidization can be achieved either by heating the poly(amic acid) (thermal imidization) or by using chemical dehydrating agents (chemical imidization).[8][9]
Detailed Protocol: Two-Step Synthesis of a Polyimide (e.g., Kapton® type)
This protocol describes the synthesis of a polyimide from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA).
Materials:
-
Pyromellitic dianhydride (PMDA), purified by sublimation
-
4,4'-Oxydianiline (ODA), purified by recrystallization
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and a gas inlet
-
Glass plate or another suitable substrate for casting
-
Doctor blade or casting knife
-
Vacuum oven or furnace with temperature programming
Procedure: Step 1: Synthesis of Poly(amic acid)
-
In the three-neck flask under an inert atmosphere, dissolve a precise amount of ODA in anhydrous DMAc with stirring.
-
Once the ODA is fully dissolved, add a stoichiometric equivalent of PMDA as a solid in one portion.
-
Continue stirring at room temperature for 8-12 hours. The viscosity of the solution will increase substantially, indicating the formation of the poly(amic acid).
Step 2: Imidization
Method A: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable oven or furnace.
-
The thermal curing cycle is crucial for achieving complete imidization and developing optimal properties. A typical cycle involves heating the film stepwise: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C.[7] The slow heating allows for the gradual removal of the solvent and the water formed during imidization without creating voids in the film.
Method B: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate from the solution.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.
Causality Behind Experimental Choices:
-
High Purity Monomers: The use of highly purified monomers is essential for achieving high molecular weight polyimides. Impurities can act as chain terminators.
-
Stoichiometric Control: Precise control of the monomer stoichiometry is critical for obtaining high molecular weight polymers in step-growth polymerization.
-
Stepwise Curing: The gradual heating schedule in thermal imidization is necessary to prevent rapid solvent evaporation, which can lead to film defects, and to ensure complete conversion to the polyimide.[7]
One-Step High-Temperature Solution Polymerization of Polyimides
For some soluble polyimides, a one-step synthesis is possible.
Underlying Principles: This method involves reacting the diamine and dianhydride in a high-boiling solvent at elevated temperatures (typically 180-220°C).[7] The imidization reaction occurs in situ, and the water of reaction is continuously removed, often by azeotropic distillation.[7] This method is particularly useful for less reactive monomers.
Polymer Characterization: Validating Synthesis and Understanding Properties
A thorough characterization of the synthesized polymers is essential to confirm their structure, determine their molecular weight, and evaluate their properties.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the formation of the desired polymer by identifying characteristic functional groups. For polyamides, the key peaks are the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹). For polyimides, the disappearance of the amic acid peaks and the appearance of characteristic imide carbonyl peaks (asymmetric stretch at ~1780 cm⁻¹ and symmetric stretch at ~1720 cm⁻¹) and the C-N stretch (~1370 cm⁻¹) confirm successful imidization.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure, confirming the connectivity of the monomer units. ¹H and ¹³C NMR are routinely used.[10] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[12][13][14][15] This is crucial for understanding the relationship between the synthesis conditions and the resulting polymer chain length. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature.[16][17][18] |
| Differential Scanning Calorimetry (DSC) | Determines key thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm) for semi-crystalline polymers.[17][19] |
Visualizing Polymer Synthesis Workflows
Caption: General workflows for polyamide and polyimide synthesis.
Troubleshooting Common Issues in Polymer Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Impurities in monomers or solvent (e.g., water, monofunctional amines)[7]- Non-stoichiometric ratio of monomers- Incomplete reaction | - Purify monomers and solvents thoroughly. Ensure anhydrous conditions, especially for reactions with acid chlorides.[7]- Accurately weigh monomers to ensure a 1:1 molar ratio.- Increase reaction time or temperature (within the stability limits of the monomers and polymer). |
| Poor Film Quality (for film casting) | - Incomplete imidization in polyimides- Presence of voids due to rapid solvent/water removal- Insoluble polymer | - Optimize the thermal curing cycle for polyimides to ensure complete conversion.[7]- Use a slower, stepwise heating ramp to allow for gradual solvent and byproduct evaporation.- For insoluble polymers, consider modifying the monomer structure to improve solubility (e.g., using meta-substituted diamines or incorporating flexible linkages). |
| Inconsistent Results | - Variability in monomer purity- Lack of control over reaction conditions (temperature, atmosphere) | - Standardize monomer purification procedures.- Use precise temperature control and maintain a consistent inert atmosphere. |
Conclusion
Diamines are exceptionally versatile monomers that enable the synthesis of a vast range of polymers with tunable properties. By understanding the fundamental principles of polycondensation and the influence of monomer structure, and by employing carefully controlled reaction protocols, researchers can successfully synthesize high-performance polyamides and polyimides for a multitude of applications. The detailed protocols and troubleshooting guidance provided in this application note serve as a valuable resource for both novice and experienced polymer chemists, facilitating the development of novel materials with desired functionalities.
References
- Wadgaonkar, P. P. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- NASA Technical Reports Server. (1974). The synthesis of a novel polyimide precursor.
- VTechWorks. (n.d.).
- Styliari, I. D., et al. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. PMC.
- ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis.
- Wang, Y., et al. (2020).
- Chemistry LibreTexts. (2020). 1.
- Agilent. (n.d.).
- Nguyễn, P. H. (2016).
- MDPI. (n.d.).
- Farabi University. (n.d.).
- ResearchGate. (n.d.). FT-IR Spectrum of Poly(amide-imide)s PAI-2.
- ACS Applied Polymer Materials. (2023).
- OSTI.gov. (2014).
- ResearchG
- Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing.
- MDPI. (2017). Polycondensation Resins by Flavonoid Tannins Reaction with Amines.
- ResearchGate. (2012).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). TGA thermogram of the polyamide.
- MDPI. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)
- NTU Scholars. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene.
- Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method.
- MEL Science. (n.d.).
- ResearchGate. (n.d.). Two-step synthesis of polyimide.
- Choia, M. Y., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Publishing.
- Taylor & Francis Online. (n.d.). Full article: Synthesis and characterization of new unsymmetrical diamine monomer and polyimides.
- UTPedia. (n.d.).
- MDPI. (n.d.). Influence of diamine structure on the properties of colorless and transparent polyimides.
- ResearchGate. (n.d.). FTIR spectrum of the polyamide.
- RSC Publishing. (n.d.). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill.
- Scribd. (n.d.).
- Syntech Innovation. (n.d.). Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy.
- RSC Publishing. (2021). Pitfalls in the Synthesis of Polyimide-linked Two- dimensional Covalent Organic Frameworks.
- PubMed. (2022).
- SelectScience. (n.d.).
- SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- ResolveMass Laboratories Inc. (n.d.). Methods of Measuring Polymer Molecular Weight by GPC.
- AZoM. (2021).
- PMC. (2022). Modular Two-Step Route to Sulfondiimidamides.
- The Society of Polymer Science, Japan. (2007). The Synthesis and Characteristic ofA New Soluble Polyimides.
- MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Polymer Chemistry (RSC Publishing). (2025). Sustainable one-pot synthesis of imide-containing polyesters with programmable structures and tunable performance.
Sources
- 1. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. farabi.university [farabi.university]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. agilent.com [agilent.com]
- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. selectscience.net [selectscience.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 18. mdpi.com [mdpi.com]
- 19. azom.com [azom.com]
Application Note: A Framework for the In Vitro Preclinical Evaluation of 2-N-methylquinoline-2,6-diamine as a Potential Anticancer Agent
Abstract
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives have garnered significant attention for their broad pharmacological activities, including potent anticancer effects.[1][2] Quinoline-based compounds can exert their anticancer action through diverse mechanisms, such as the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[3][4] This document provides a comprehensive technical guide for the initial in vitro evaluation of a novel derivative, 2-N-methylquinoline-2,6-diamine, against various cancer cell lines. We present a structured, multi-stage workflow, from foundational cytotoxicity screening to deeper mechanistic studies, designed to rigorously assess its potential as a preclinical candidate. This guide includes detailed, field-proven protocols, principles of assay selection, and strategies for data interpretation, serving as a vital resource for researchers in oncology and drug development.
Compound Profile & Preparation
Rationale for Investigation
This compound belongs to the quinoline class of compounds, which are known to possess significant biological activities.[5] The introduction of amino and methyl groups to the quinoline core can modulate its physicochemical properties, such as solubility and lipophilicity, and influence its interaction with biological targets.[6] Many quinoline derivatives function as anticancer agents by intercalating with DNA, inhibiting essential enzymes like topoisomerases, or modulating signaling pathways critical for cancer cell survival and proliferation.[1][3][4][7] The structural motifs within this compound suggest a potential for such interactions, making it a compelling candidate for anticancer screening.
Handling and Stock Solution Preparation
The accurate preparation and storage of the test compound are paramount for reproducible results. Aqueous solubility is a critical factor governing the behavior of small molecules in biological assays.[8]
-
Solubility Testing: Before preparing a high-concentration stock, the solubility of this compound should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of small molecules due to its ability to dissolve a wide range of hydrophobic compounds.[9][10]
-
Stock Solution Protocol:
-
Accurately weigh 5-10 mg of this compound using an analytical balance.
-
Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required.
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Causality and Trustworthiness: Preparing a high-concentration stock in DMSO allows for minimal volumes to be added to cell culture media, typically keeping the final DMSO concentration at or below 0.5% (v/v). This is crucial as DMSO can have independent effects on cell viability and function at higher concentrations. A "vehicle control" (media with the same final concentration of DMSO) must be included in all experiments to differentiate the effect of the compound from that of the solvent.[11]
Foundational Assays: Assessing Cytotoxicity
The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (like cell proliferation) by 50%.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. While robust, it's important to note that the MTT assay can sometimes be affected by compounds that alter cellular metabolism, and it does not distinguish between cell death (cytotoxicity) and growth inhibition (cytostasis).[12][13]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations.[14]
Materials:
-
Selected cancer cell lines (See Table 2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[15]
-
96-well flat-bottom cell culture plates
-
This compound (DMSO stock)
-
Positive control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[14][15] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from the DMSO stock. A typical concentration range for initial screening is 0.1 to 100 µM.[16] Prepare dilutions of the positive control drug as well.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various drug concentrations to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The duration depends on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control. This data is then plotted to generate a dose-response curve, from which the IC50 value is determined using non-linear regression analysis.
Table 1: Example Data Summary for IC50 Values (µM)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | [Experimental Value] | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | [Experimental Value] | 0.5 ± 0.08 |
| U-87 MG | Glioblastoma | [Experimental Value] | 0.9 ± 0.15 |
Note: Data are presented as mean ± standard deviation from at least three independent experiments. Control values are illustrative.
Caption: Postulated signaling pathway inhibited by the compound.
Experimental Design and Considerations
Rationale for Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the research question. [17]A diverse panel allows for the assessment of broad-spectrum activity versus selectivity. It is important to select cell lines that are representative of different cancer types and that possess varied genetic backgrounds (e.g., p53 status, EGFR mutation status). [17] Table 2: Recommended Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics/Rationale |
|---|---|---|
| MCF-7 | Breast Cancer | ER-positive, represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Cancer | Triple-negative, represents aggressive, hormone-independent breast cancer. |
| A549 | Lung Cancer | Non-small cell lung cancer (NSCLC), KRAS mutation. |
| HCT116 | Colorectal Cancer | p53 wild-type, useful for studying p53-dependent apoptosis. |
| HT-29 | Colorectal Cancer | p53 mutant, provides a comparison for p53-independent mechanisms. |
| U-87 MG | Glioblastoma | Represents a common and aggressive brain tumor. |
| PC-3 | Prostate Cancer | Androgen-independent, represents advanced prostate cancer. |
Importance of Controls
Every experiment must include a robust set of controls to ensure the validity of the results:
-
Untreated Control: Cells cultured in medium alone. This represents the baseline health and proliferation of the cells.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This accounts for any potential toxicity or effects of the solvent itself.
-
Positive Control: Cells treated with a known, well-characterized anticancer drug (e.g., Doxorubicin, Cisplatin). This validates that the assay system is working correctly and provides a benchmark for comparing the potency of the test compound.
Conclusion
This application note outlines a logical and rigorous workflow for the initial in vitro characterization of this compound as a potential anticancer agent. By progressing from broad cytotoxicity screening to more focused mechanistic studies on apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's activity. The detailed protocols and experimental design considerations provided herein serve as a foundational guide to ensure that the data generated is reliable, reproducible, and provides clear direction for further preclinical development.
References
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PubMed Central. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PubMed Central. [Link]
-
Apoptosis – what assay should I use?. (n.d.). BMG LABTECH. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PubMed Central. [Link]
-
Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (n.d.). PubMed Central. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (n.d.). Crown Bioscience. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]
-
Apoptosis Detection Assays. (n.d.). PubMed. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. [Link]
-
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (n.d.). National Institutes of Health. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances. [Link]
-
Discovery solubility measurement and assessment of small molecules with drug development in mind. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate. [Link]
-
CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS. [Link]
-
Cancer Cell Lines for Drug Discovery and Development. (2014). Cancer Research. [Link]
-
Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Institutes of Health. [Link]
-
6 Steps for Successful in vitro Drug Treatment. (n.d.). Bitesize Bio. [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (n.d.). Bitesize Bio. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. journals.plos.org [journals.plos.org]
- 13. doras.dcu.ie [doras.dcu.ie]
- 14. bitesizebio.com [bitesizebio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Quinolines are a cornerstone in pharmaceuticals and functional materials, yet their synthesis is often fraught with challenges ranging from violent reaction kinetics to issues of regioselectivity and low yields.[1]
This resource provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to address the specific issues you may encounter in the lab. Our approach is grounded in mechanistic principles to not only solve immediate experimental problems but also to empower you with the knowledge to proactively design more robust synthetic routes.
Troubleshooting Guide: Classical Quinoline Syntheses
This section is dedicated to the most common and persistent challenges encountered during the workhorse reactions for quinoline synthesis. Each guide is presented in a question-and-answer format to directly address problems you may be facing at the bench.
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene).[2][3][4] However, its classical execution is notoriously difficult to manage.
Q1: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?
A1: The violent exotherm is a hallmark of the Skraup synthesis, arising from the rapid dehydration of glycerol to acrolein and the subsequent condensation reactions.[4] Uncontrolled, this can lead to boil-overs and significant safety hazards.
-
Causality: The highly concentrated sulfuric acid acts as both a catalyst and a potent dehydrating agent, initiating a cascade of exothermic steps. The initial dehydration of glycerol is highly energetic, and the subsequent Michael addition and cyclization reactions contribute further to the heat evolution.
-
Solution: The most effective solution is the addition of a moderating agent.
-
Ferrous sulfate (FeSO₄): This is the most common and effective moderator.[4][5] It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous surge in temperature.[5]
-
Boric Acid: Can also be used to temper the reaction's violence, though it may result in slightly lower yields compared to the ferrous sulfate-moderated procedure.[5]
-
Procedural Control:
-
Order of Addition is Critical: Always add the sulfuric acid after the ferrous sulfate has been mixed with the other reactants. Adding the acid first can trigger an immediate, uncontrolled reaction.[5]
-
Slow Acid Addition & Cooling: Add the concentrated sulfuric acid slowly, in portions, while efficiently cooling the reaction vessel in an ice bath.
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and prevent the formation of localized hot spots.
-
-
Q2: I am observing significant tar formation and charring, resulting in a low yield of my quinoline product. What is the cause and how can I minimize it?
A2: Tar formation is a frequent side reaction due to the harsh acidic and oxidizing conditions, which can cause polymerization of the reactants and intermediates, particularly the highly reactive acrolein.
-
Causality: Acrolein can readily polymerize under strong acid catalysis. Furthermore, at the high temperatures often reached during the exotherm, the strong oxidizing agent (nitrobenzene) and concentrated sulfuric acid can cause charring of the organic materials.
-
Solutions:
-
Use a Moderator: As detailed in Q1, ferrous sulfate helps to control the reaction rate, which in turn reduces the peak temperature and minimizes charring.[4]
-
Temperature Optimization: Gently heat the reaction to initiate it. Once the exothermic phase begins, the heating should be removed. If the reaction becomes too sluggish after the initial exotherm, gentle heating can be reapplied to drive the reaction to completion.
-
Alternative Oxidizing Agents: While nitrobenzene is traditional, other oxidizing agents like arsenic pentoxide or m-nitrobenzenesulfonic acid have been used.[5] The iron salt of m-nitrobenzenesulfonic acid is particularly noteworthy as it can be removed by a basic wash, simplifying purification.
-
Green Chemistry Approaches: Consider microwave-assisted Skraup synthesis. Studies have shown that microwave heating can significantly reduce reaction times and, when paired with ionic liquids instead of sulfuric acid, can even eliminate the need for an external oxidizing agent, leading to cleaner reactions and higher yields.[2]
-
Caption: Troubleshooting workflow for the Skraup synthesis.
The Doebner-von Miller Synthesis
This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones (or precursors that form them in situ) to produce substituted quinolines.[2] It is more versatile than the Skraup but has its own set of common problems.
Q1: My Doebner-von Miller reaction is producing a large amount of insoluble polymeric material, leading to a very low yield. How can I prevent this?
A1: The polymerization of the α,β-unsaturated carbonyl compound is the most significant side reaction in the Doebner-von Miller synthesis, especially under the strong acid catalysis typically employed.
-
Causality: The α,β-unsaturated aldehyde or ketone is highly susceptible to acid-catalyzed self-condensation and polymerization. This depletes the key reactant and complicates the isolation of the desired quinoline product.
-
Solutions:
-
Slow Addition of Reactants: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound slowly and in a controlled manner to the acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl compound low, favoring the desired reaction with the aniline over self-polymerization.
-
Use of a Biphasic Reaction Medium: Sequestering the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and improve yields.[2] The reaction occurs at the interface, where the concentration of the carbonyl compound is controlled.
-
In Situ Generation: Instead of adding the α,β-unsaturated carbonyl compound directly, it can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[6] This can help to maintain a low concentration of the reactive intermediate.
-
Q2: I am using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted quinoline regioisomers. How can I improve the regioselectivity?
A2: Regioselectivity is a well-known challenge in quinoline synthesis when using meta-substituted anilines. The cyclization step involves an intramolecular electrophilic aromatic substitution, and the directing effects of the substituent on the aniline ring determine the outcome.
-
Causality: An electron-donating group at the meta-position will direct the cyclization to the ortho- and para-positions. The para-position (leading to the 5-substituted quinoline) is sterically more accessible, but the ortho-position (leading to the 7-substituted quinoline) can also be reactive. An electron-withdrawing group will deactivate the ring but will direct the cyclization to the remaining ortho-position (leading to the 7-substituted product). The outcome is often a mixture.
-
Solutions:
-
Lewis Acid Catalysis: The choice of acid catalyst can influence the regioselectivity. While Brønsted acids like HCl or H₂SO₄ are common, exploring Lewis acids (e.g., SnCl₄, Sc(OTf)₃) may alter the electronic environment of the intermediates and favor one isomer over the other.
-
Modern Synthetic Alternatives: For unambiguous regioselectivity, it is often better to switch to a different synthetic strategy where the connectivity is more defined. For example, a Friedländer synthesis starting with a pre-functionalized 2-aminoarylketone or a modern cross-coupling approach would provide a single regioisomer.
-
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[2][7] While reliable, controlling the regiochemical outcome with unsymmetrical β-diketones is a primary challenge.
Q1: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control which product is formed?
A1: This is the most critical challenge in the Combes synthesis. The reaction proceeds through the formation of an enamine intermediate, followed by an acid-catalyzed cyclization. The initial condensation of the aniline with one of the two carbonyl groups of the β-diketone and the subsequent cyclization step determine the final substitution pattern.[7]
-
Causality: The aniline can initially attack either of the two non-equivalent carbonyl groups of the β-diketone. The direction of this initial attack is governed by both steric and electronic factors. The subsequent cyclization onto the aromatic ring is the rate-determining step, and its regioselectivity is also influenced by the steric bulk of the substituents.[7]
-
Solutions:
-
Steric Control: Generally, the aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone. To favor one isomer, you can choose a β-diketone where one substituent is significantly bulkier than the other.
-
Catalyst Choice: The acid catalyst plays a crucial role. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can offer better results and may influence the isomeric ratio.[7]
-
Substituent Effects on the Aniline: The electronic nature of substituents on the aniline can also influence the outcome. Electron-donating groups on the aniline tend to favor the formation of the isomer resulting from attack at the more sterically hindered carbonyl of the β-diketone.
-
| Aniline | β-Diketone | Acid Catalyst | Major Product | Rationale |
| Aniline | Benzoylacetone | H₂SO₄ | 2-Methyl-4-phenylquinoline | Initial attack at the less hindered acetyl carbonyl is favored. |
| p-Anisidine | Trifluoroacetylacetone | PPE | 2-CF₃-4-methyl-6-methoxyquinoline | Electron-donating methoxy group on aniline and steric bulk of CF₃ group direct the cyclization. |
| Aniline | 1,1,1-Trifluoro-2,4-pentanedione | PPA | 2-Methyl-4-trifluoromethylquinoline | The highly electrophilic trifluoromethyl-substituted carbonyl is preferentially attacked. |
The Friedländer Synthesis
The Friedländer synthesis is a highly convergent and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] It offers excellent control over the substitution pattern but can suffer from low yields under certain conditions.
Q1: My Friedländer synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can often be attributed to poor reactivity of the starting materials, inefficient catalysis, or harsh reaction conditions leading to side product formation.
-
Causality: The reaction relies on an initial aldol-type condensation followed by cyclization and dehydration.[8] If the α-methylene protons of the carbonyl partner are not sufficiently acidic, or if the 2-aminoaryl carbonyl is deactivated, the initial condensation step can be slow and inefficient. Self-condensation of the carbonyl partner can also be a competing side reaction.
-
Solutions:
-
Catalyst Optimization: The Friedländer reaction can be catalyzed by either acids or bases. It is crucial to screen different catalysts to find the optimal conditions for your specific substrates.
-
Base Catalysis: Common bases include KOH, NaOH, and potassium tert-butoxide. These are effective when using highly acidic α-methylene compounds (e.g., β-ketoesters).
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., neodymium(III) nitrate, iodine) have been shown to be highly effective and can often be used in catalytic amounts under milder conditions.[9]
-
-
Solvent-Free and Microwave Conditions: Many modern protocols for the Friedländer synthesis utilize solvent-free conditions, often with microwave irradiation. This can dramatically reduce reaction times and increase yields by providing efficient and uniform heating.[9]
-
Activate the Methylene Compound: If using a less reactive ketone, it can sometimes be converted to a more reactive enamine or enolate prior to the reaction with the 2-aminoaryl carbonyl.
-
Caption: A workflow for troubleshooting low yields in the Friedländer synthesis.
Experimental Protocols
The following protocols are provided as examples and should be adapted based on the specific substrates and scale of the reaction. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from the procedure in Organic Syntheses which utilizes ferrous sulfate to control the reaction's exotherm.[5]
-
Safety First: This reaction is highly exothermic and uses corrosive and toxic materials. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, heavy-duty gloves, and a lab coat.[10]
-
Reaction Setup: In a large round-bottom flask (at least 5 times the volume of the reactants) equipped with a robust mechanical stirrer and a reflux condenser, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Mixing: Begin vigorous stirring to create a homogeneous slurry. It is crucial that the ferrous sulfate is well-dispersed.
-
Acid Addition: While stirring and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid in small portions through an addition funnel. Monitor the internal temperature closely and maintain it below 100 °C during the addition.
-
Reaction: After the acid addition is complete, add nitrobenzene (which acts as both an oxidant and a solvent).[10] Gently heat the mixture to initiate the reaction. An exotherm will occur, and the mixture will begin to reflux. Remove the external heating source once the reaction is self-sustaining.
-
Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a large beaker containing cold water to dilute the sulfuric acid.
-
Neutralize the acidic solution by the slow and careful addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also highly exothermic and requires cooling.
-
The crude quinoline can be isolated by steam distillation.[5][10] Unreacted nitrobenzene will co-distill.
-
Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.[5]
-
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol is a general guideline based on modern, greener approaches to the Friedländer synthesis.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.
-
Work-up: After the reaction is complete and the vessel has cooled, dissolve the residue in an organic solvent such as ethyl acetate.
-
Purification: Wash the organic solution with saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route should I choose to prepare a specific substituted quinoline? A1: The choice of synthesis depends heavily on the desired substitution pattern:
-
Unsubstituted or simple alkyl-substituted quinolines: The Skraup or Doebner-von Miller reactions are often the most direct routes.
-
2,4-Disubstituted quinolines: The Combes synthesis is ideal, especially if you start with a β-diketone.[7]
-
Highly substituted quinolines with precise regiochemistry: The Friedländer synthesis is superior as the substitution pattern is pre-defined by the two starting materials.
-
Quinolines with functional groups sensitive to strong acid: Modern metal-catalyzed methods (e.g., palladium-catalyzed annulations) are preferred as they often proceed under much milder conditions.[11]
Q2: What are the primary safety concerns when running a Skraup synthesis? A2: The primary concerns are the highly exothermic and potentially violent nature of the reaction and the toxicity of the reagents.
-
Violent Reaction: As discussed, this must be controlled with moderators and careful procedural execution.[4][5]
-
Hazardous Reagents:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Aniline and Nitrobenzene: Both are toxic and readily absorbed through the skin. Always handle them in a fume hood with appropriate gloves.[10]
-
Arsenic Pentoxide (if used as an oxidant): Highly toxic and carcinogenic. Its use should be avoided if possible.
-
Q3: I have a tarry, black crude product from my Skraup reaction. How can I effectively purify it? A3: This is a common issue. The best approach is a multi-step purification:
-
Steam Distillation: This is the most effective way to separate the volatile quinoline product from the non-volatile tar and inorganic salts.[5][10]
-
Acid-Base Extraction: After steam distillation, you can further purify the product by dissolving the distillate in an organic solvent and extracting with dilute acid (e.g., 10% HCl). The quinoline will move to the aqueous layer as the hydrochloride salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free quinoline, which can then be extracted back into an organic solvent.
-
Chromatography/Distillation: The final purification can be achieved by column chromatography on silica gel or by vacuum distillation.[5]
Q4: What are the main challenges with modern, metal-catalyzed quinoline syntheses? A4: While often milder and more selective, these methods have their own challenges:
-
Catalyst Cost and Sensitivity: Catalysts based on precious metals like palladium can be expensive.[12] They can also be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Substrate Scope: While often broad, some functional groups can interfere with the catalyst, limiting the scope of the reaction.
-
Ligand Optimization: Many palladium-catalyzed reactions require specific ligands to be effective, which can add complexity and cost to the synthesis.
-
Removal of Metal Residues: For pharmaceutical applications, removing trace amounts of the metal catalyst from the final product is a critical and often challenging purification step.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 26, 2026, from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved January 26, 2026, from [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784–20793.
-
NPTEL. (n.d.). Preparation and Properties of Quinoline. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 26, 2026, from [Link]
-
Reddit. (2015). Skraup Synthesis of Quinoline - tips/pointers. Retrieved January 26, 2026, from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved January 26, 2026, from [Link]
-
The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved January 26, 2026, from [Link]
-
The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Various conventional routes for the synthesis of quinoline derivatives. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved January 26, 2026, from [Link]
-
Organic Letters. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2006). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved January 26, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 26, 2026, from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved January 26, 2026, from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Navigating the Labyrinth of Quinoline Synthesis: A Technical Guide to Overcoming Side Reactions in the Doebner-von Miller Reaction
For researchers, medicinal chemists, and professionals in drug development, the Doebner-von Miller synthesis is a cornerstone for constructing the quinoline scaffold, a privileged core in a multitude of pharmacologically active agents. However, this classic reaction is not without its challenges. The often harsh reaction conditions can lead to a variety of side reactions, significantly impacting yield and purity. This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate the complexities of the Doebner-von Miller synthesis and achieve optimal outcomes in your experiments.
Troubleshooting Guides: A Symptom-Based Approach
Problem 1: The Ubiquitous Tar Formation - My Reaction Turned into an Intractable Mess!
Symptoms: Your reaction mixture has become a thick, dark, viscous tar, making product isolation a formidable challenge and leading to drastically reduced yields.
Root Cause Analysis: This is the most common pitfall in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] The strongly acidic environment required for the cyclization is also highly effective at promoting self-condensation and polymerization of the carbonyl compound.
Strategic Interventions:
-
Controlled Reagent Addition: The simplest and often most effective solution is the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the polymerizable species, favoring the desired reaction pathway.
-
Temperature Regulation: While the Doebner-von Miller reaction often requires elevated temperatures, excessive heat can accelerate polymerization. It is crucial to maintain the lowest temperature at which the reaction proceeds at a reasonable rate. Monitoring the reaction temperature closely and avoiding localized overheating is critical.[2]
-
Judicious Choice of Acid Catalyst: Both the type and concentration of the acid catalyst play a pivotal role. While strong Brønsted acids like HCl and H₂SO₄ are traditional choices, they can be overly aggressive.[3] Consider exploring milder Lewis acids such as ZnCl₂ or SnCl₄, which can effectively catalyze the cyclization with a reduced propensity for tar formation.[2] A systematic optimization of the acid catalyst and its concentration is highly recommended for any new substrate combination.
Problem 2: Incomplete Aromatization - My Product Contains Dihydroquinoline Impurities!
Symptoms: Your final product is contaminated with partially hydrogenated quinoline derivatives, such as dihydroquinolines, which can be challenging to separate from the desired aromatic product.
Root Cause Analysis: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[4] Incomplete oxidation can occur due to an insufficient amount of the oxidizing agent or reaction conditions that do not favor complete conversion. In some instances, a Schiff base intermediate can act as an internal oxidizing agent, but this is not always efficient.[5]
Strategic Interventions:
-
Ensure Sufficient Oxidant: If the reaction relies on an internal oxidant, it may be necessary to introduce an external oxidizing agent to drive the reaction to completion. Common choices include nitrobenzene or arsenic acid.[6][7] A stoichiometric excess of the oxidizing agent is often employed.
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Post-Synthesis Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step can be performed. Re-subjecting the mixture to the reaction conditions with an additional portion of the oxidizing agent or employing a different oxidant like manganese dioxide (MnO₂) can be effective.
Problem 3: The Regioselectivity Puzzle - I'm Getting an Unexpected Isomer!
Symptoms: You have isolated a quinoline product, but its substitution pattern is not what you expected based on the starting materials.
Root Cause Analysis: The regioselectivity of the Doebner-von Miller reaction is generally predictable, with 3-substituted α,β-unsaturated carbonyl compounds typically yielding 2-substituted quinolines. However, this outcome is not absolute and can be influenced by the electronic nature of the substrates and the reaction conditions. The reaction can proceed through two main pathways: a 1,4-conjugate addition of the aniline to the enone, or a 1,2-addition to form a Schiff base intermediate.[5] The dominant pathway dictates the final regiochemistry.
Strategic Interventions:
-
Leverage Electronic Effects: The introduction of an electron-withdrawing group on the α,β-unsaturated carbonyl component, such as in γ-aryl-β,γ-unsaturated α-ketoesters, has been shown to reverse the standard regioselectivity, favoring the formation of 4-substituted quinolines, particularly when using trifluoroacetic acid (TFA) as the catalyst.[8] This is attributed to the increased electrophilicity of the Schiff base intermediate, which facilitates an alternative cyclization pathway.
-
Systematic Screening of Conditions: When faced with unexpected regioselectivity, a systematic investigation of the reaction parameters is warranted. Varying the acid catalyst (both Brønsted and Lewis acids), solvent, and temperature can help to favor the desired reaction pathway.
Data-Driven Optimization
To illustrate the impact of reaction parameters on the Doebner-von Miller synthesis, the following table summarizes representative data for the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 2-Methylquinoline (%) | Reference |
| HCl (conc.) | Water | 100 | 6 | 75 | [3] |
| H₂SO₄ (conc.) | Water | 100 | 6 | 70 | [3] |
| ZnCl₂ (20) | Ethanol | 80 | 8 | 65 | [2] |
| SnCl₄ (10) | Dichloromethane | 40 | 12 | 60 | [2] |
| H₂SO₄ | Water (Flow) | 150 | 0.17 | 91 | [9] |
Note: This data is illustrative and actual yields will vary depending on the specific experimental setup and scale.
Experimental Protocols: A Practical Guide
Detailed Protocol for the Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol employs a slow addition strategy to mitigate the polymerization of crotonaldehyde.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Reagent Addition: Heat the aniline hydrochloride solution to reflux. Slowly add crotonaldehyde (1.2 eq) dropwise from the addition funnel over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Purification of Crude Quinoline via Steam Distillation
Steam distillation is a highly effective method for separating volatile quinolines from non-volatile tarry byproducts.[11][12]
-
Apparatus Setup: Assemble a steam distillation apparatus, with the crude, basified Doebner-von Miller reaction mixture in the distilling flask.
-
Distillation: Pass steam through the mixture. The volatile quinoline will co-distill with the water.
-
Collection: Collect the distillate, which will appear as a milky emulsion. Continue the distillation until the distillate runs clear.
-
Extraction: Extract the collected distillate with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the quinoline.
-
Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified quinoline.
Visualizing the Reaction Pathways
To better understand the desired reaction and the primary side reaction, the following diagrams illustrate the key mechanistic steps.
Caption: The desired Doebner-von Miller reaction versus the competing polymerization side reaction.
Caption: A troubleshooting workflow for common issues in the Doebner-von Miller synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A1: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields.
Q2: I am using a substituted aniline and getting a very low yield. What could be the issue?
A2: The electronic properties of the substituent on the aniline ring can significantly impact the reaction. Electron-withdrawing groups decrease the nucleophilicity of the aniline, slowing down the initial addition step and potentially leading to lower yields. Conversely, highly electron-donating groups can sometimes promote side reactions. Optimization of the reaction conditions, particularly the acid catalyst and temperature, is crucial when working with substituted anilines.
Q3: How can I monitor the progress of my Doebner-von Miller reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis.
Q4: Are there any "greener" alternatives to the traditional Doebner-von Miller reaction conditions?
A4: Yes, there is growing interest in developing more environmentally friendly protocols. Some approaches include the use of solid acid catalysts, ionic liquids, and performing the reaction in water.[3] Recently, conducting the reaction under continuous flow conditions in water has been shown to be a rapid and green route to quinoline derivatives.[9]
References
-
Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Madu, C. O., & de Souza, R. O. M. A. (2018). First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. Organic Process Research & Development, 22(11), 1547–1552.
-
Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]
-
Wang, D., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(23), 8963–8966. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
-
Anderson, G. M., & Christie, S. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 986. [Link]
- Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. Retrieved from [Link]
-
Wikipedia. (2023). Steam distillation. In Wikipedia. Retrieved from [Link]
-
Science madness Discussion Board. (2007). quinoline. Retrieved from [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
Sources
- 1. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Steam distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to the synthesis of quinoline scaffolds. Quinolines are a cornerstone in drug discovery and materials science, yet their synthesis can be fraught with challenges, from violent exothermic reactions to persistent purification issues.
This document provides in-depth, field-tested insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
General Troubleshooting Workflow
Before diving into specific reaction issues, a systematic approach to troubleshooting is essential. The following workflow provides a logical pathway from problem identification to resolution.
Caption: General troubleshooting workflow for synthesis optimization.
The Skraup Synthesis: Taming a Classic Reaction
The Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] It is a powerful method for producing unsubstituted quinoline but is notoriously violent and prone to tar formation.[1][2]
Q1: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?
A1: The uncontrolled exotherm is a hallmark of the Skraup synthesis, arising from the dehydration of glycerol to acrolein and subsequent polymerization.[1] The key is to control the rate of this initial step.
Expert Causality: Concentrated sulfuric acid is a highly effective but aggressive dehydrating agent. The reaction's initiation is often sudden and violent. By adding a moderator, you can temper the reaction's pace, preventing dangerous runaways and improving yield by minimizing charring.
Troubleshooting Steps:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective moderator that makes the reaction less violent.[1][2] Boric acid can also be employed for this purpose.[1]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid portion-wise to the cooled aniline-glycerol mixture. Never add the reagents in the reverse order.
-
Efficient Mechanical Stirring: Ensure vigorous stirring to dissipate heat effectively and prevent the formation of localized hot spots where polymerization can initiate.
-
Initial Cooling: Begin the addition of sulfuric acid in an ice bath to manage the initial exotherm before carefully heating the reaction to its target temperature.
Q2: The reaction produces a significant amount of black, intractable tar, making product isolation nearly impossible. What causes this and how can it be minimized?
A2: Tar formation is the most common failure mode, resulting from the acid-catalyzed polymerization of acrolein and other reactive intermediates under harsh oxidizing conditions.[2]
Expert Causality: The highly reactive α,β-unsaturated aldehyde, acrolein, formed in situ, is prone to self-polymerization under strong acid catalysis. Minimizing its concentration at any given time and avoiding excessive temperatures are crucial.
Troubleshooting Steps:
-
Use a Moderator: As with controlling the exotherm, ferrous sulfate helps reduce the rate of side reactions leading to charring.[2]
-
Optimize Temperature: Gently heat the reaction to initiate it. Once the exotherm begins, be prepared to remove the heat source or apply cooling to maintain a steady, controlled reflux. Avoid excessively high temperatures.
-
Choice of Oxidizing Agent: While nitrobenzene is traditional, serving as both oxidant and solvent, other agents like arsenic pentoxide have also been used.[3] In some modern variations, milder oxidants are explored to reduce side reactions.
-
Purification Strategy: Accept that some tar is inevitable. The crude product is often a tarry goo.[2] An effective purification method is steam distillation, which selectively isolates the volatile quinoline product from the non-volatile polymer tar.[2] Subsequent extraction and distillation or crystallization will yield the pure product.
The Doebner-von Miller Synthesis: Navigating Polymerization
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones, often generated in situ from aldehydes or ketones, to produce a wide range of substituted quinolines.[4] Its primary challenge is, once again, polymerization.[2][4]
Q3: My Doebner-von Miller reaction yield is very low, and the flask is filled with polymeric material. How do I prevent this?
A3: The polymerization of the α,β-unsaturated carbonyl component under strong acid catalysis is the main competing reaction.[2][4] The strategy is to keep the concentration of the reactive carbonyl low in the acidic phase where polymerization occurs.
Expert Causality: Strong Brønsted or Lewis acids are required to catalyze the cyclization, but they also potently catalyze the polymerization of the Michael acceptor (the α,β-unsaturated carbonyl). This side reaction consumes starting material and traps the product, severely limiting the yield.
Troubleshooting Steps:
-
Employ a Biphasic System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is protonated in an aqueous acidic phase (e.g., aqueous HCl), you dramatically reduce the carbonyl's self-polymerization.[4] The reaction occurs at the interface, allowing for controlled formation of the desired adduct.
-
Optimize Acid Catalyst: While strong acids are needed, their concentration and type can be optimized. A comparative study of Brønsted acids (HCl, H₂SO₄) versus Lewis acids (ZnCl₂, SnCl₄) can identify an optimal catalyst that promotes quinoline formation without excessively accelerating polymerization.[4][5]
-
Slow Reactant Addition: A syringe pump to slowly add the carbonyl compound to the heated aniline/acid mixture can maintain a low steady-state concentration, favoring the desired reaction pathway over polymerization.[2]
Q4: My final product contains a significant amount of the corresponding 1,2-dihydroquinoline impurity. Why is the oxidation incomplete?
A4: The final step of the Doebner-von Miller reaction is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. If this step is inefficient, the reduced impurity will contaminate your product.
Expert Causality: The oxidation potential of the intermediate and the strength of the oxidizing agent determine the efficiency of this final aromatization step. The Schiff base formed from another molecule of aniline and the carbonyl compound often serves as the oxidant, but this may not be sufficient.
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: A stoichiometric excess of the oxidizing agent (if one is explicitly added, like nitrobenzene or iodine) is necessary to drive the reaction to completion.[4][5]
-
Optimize Reaction Time and Temperature: Aromatization can be slow. Ensure the reaction is heated for a sufficient duration after the initial condensation and cyclization stages. Monitor the disappearance of the dihydroquinoline intermediate by TLC or LC-MS.[4]
-
Post-Reaction Oxidation: If you consistently isolate the dihydroquinoline, consider a separate oxidation step. Re-subjecting the crude product to an oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in a suitable solvent can cleanly convert the remaining dihydroquinoline to the desired product.[4]
The Friedländer Synthesis: Catalyst and Condition Optimization
The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone) to form substituted quinolines.[6] While often high-yielding, it can be sluggish and require optimization of catalysts and conditions.
Q5: My Friedländer reaction is very slow and gives low yields. How can I improve the conversion?
A5: The rate-limiting step is often the initial condensation or the subsequent cyclization/dehydration. The choice of catalyst and solvent plays a pivotal role in accelerating these steps.
Expert Causality: The reaction can be catalyzed by either acid or base, but traditional methods often required harsh conditions.[7] Modern methods have shown that a wide variety of catalysts, including Lewis acids, Brønsted acids, and even catalyst-free systems in specific solvents, can be effective. The key is matching the catalyst and conditions to the specific substrates.
Troubleshooting Steps:
-
Catalyst Screening: This is the most critical parameter.
-
Lewis Acids: Catalysts like Nd(NO₃)₃·6H₂O or molecular iodine have proven highly efficient.[8]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a common and effective choice.
-
Solid-Supported Catalysts: Amberlyst-15 or sulfonated rice husk ash offer advantages in terms of easy removal and recyclability.[9]
-
-
Solvent Selection: While classic methods used organic solvents, greener alternatives can be surprisingly effective. Conducting the reaction in water , often without any catalyst at elevated temperatures (e.g., 70-100 °C), can give excellent yields.[7] The hydrophobic effect can help drive the condensation.
-
Temperature and Reaction Time: Traditional methods without a catalyst may require high temperatures (150-220 °C).[10] With an effective catalyst, temperatures can often be lowered. Monitor the reaction by TLC to find the optimal balance where the reaction goes to completion without significant byproduct formation.
Caption: Key steps in the Friedländer quinoline synthesis.
The Combes Synthesis: Controlling Regioselectivity
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[8][11] A significant challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.
Q6: I am getting a mixture of two regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A6: Regioselectivity in the Combes synthesis is a classic problem governed by both steric and electronic factors during the rate-determining cyclization step.[10][11]
Expert Causality: The reaction proceeds through an enamine intermediate. The subsequent acid-catalyzed electrophilic cyclization onto the aniline ring can occur from either of the two enamine double bond isomers. The preferred pathway is dictated by the substitution pattern on both the aniline and the β-diketone.
Troubleshooting Steps:
-
Steric Hindrance on the β-Diketone: The most reliable way to control regioselectivity is through sterics. A bulky group on one side of the diketone will disfavor cyclization at the adjacent position, directing the reaction to produce a single major isomer.[10] For example, using benzoylacetone instead of acetylacetone with aniline will strongly favor the formation of 2-methyl-4-phenylquinoline.
-
Electronic Effects of Aniline Substituents: The electronic nature of substituents on the aniline ring directs the cyclization. Electron-donating groups (EDGs) on the aniline will activate the ortho and para positions, while electron-withdrawing groups (EWGs) will deactivate them. Cyclization will preferentially occur at the most nucleophilic (electron-rich) available ortho position.
-
Choice of Acid Catalyst: While concentrated sulfuric acid is common, other acids like polyphosphoric acid (PPA) can sometimes offer different selectivity profiles due to their viscosity and coordinating properties.[8] Experimenting with different acid catalysts is a valid optimization strategy.
Comparison of Common Quinoline Syntheses
| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Advantages | Common Issues & Troubleshooting |
| Skraup | Aniline, Glycerol, Oxidant | Conc. H₂SO₄, Heat | Simple, produces unsubstituted quinoline | Violent exotherm, tar formation. Fix: Use FeSO₄ moderator, control temperature.[1][2] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyls | Strong Acid (HCl, ZnCl₂) | High versatility for substituted quinolines | Polymerization of carbonyl. Fix: Use biphasic system, slow addition.[2][4] |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, Enolizable Ketone | Acid or Base (p-TsOH, KOH), or Catalyst-free in H₂O | Convergent, good for polysubstituted quinolines | Sluggish reaction. Fix: Screen catalysts and solvents (especially water).[7][8] |
| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄, PPA) | Forms 2,4-disubstituted quinolines | Poor regioselectivity. Fix: Use sterically hindered diketones.[8][10] |
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PubMed Central. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]
- Google Patents. Purification method of 8-hydroxyquinoline crude product.
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
ResearchGate. Organo-polymers based catalysts for optimized Friedlander reaction. [Link]
-
ResearchGate. How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
-
Reddit. Skraup Synthesis of Quinoline - tips/pointers. [Link]
-
SlidePlayer. Preparation and Properties of Quinoline. [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. iipseries.org [iipseries.org]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 2-N-methylquinoline-2,6-diamine in Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-N-methylquinoline-2,6-diamine and its analogs. Quinoline derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, their often planar and lipophilic nature can lead to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible data in biological assays.[3][4]
This guide provides a structured, in-depth approach to diagnosing and resolving these solubility issues. Our methodology is built on a foundation of chemical principles and field-proven laboratory practices, designed to empower you to generate high-quality, trustworthy data.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of this compound.
Q1: Why is my this compound crashing out of my aqueous assay buffer?
A1: The solubility of this compound is governed by its distinct chemical structure. It possesses a bicyclic quinoline core, which is largely hydrophobic, and two basic amine groups at positions 4 and 6.[5][6] This dual nature is the primary cause of solubility issues:
-
Hydrophobic Core: The aromatic quinoline ring system contributes to a moderate lipophilicity (predicted LogP ≈ 1.2 - 1.7), which disfavors dissolution in highly polar aqueous environments.[7]
-
pH-Dependent Charges: The two amino groups are basic and can be protonated (become positively charged) in acidic conditions. This protonation dramatically increases the molecule's polarity and, consequently, its aqueous solubility. Conversely, at neutral or alkaline pH, the amines are uncharged, reducing water solubility.
-
Crystal Lattice Energy: In its solid form, the compound is stabilized by intermolecular forces within its crystal lattice. A significant amount of energy is required to break these interactions, which may not be overcome by the weak interactions with water molecules, especially at neutral pH.
Q2: What are the specific consequences of poor compound solubility in my experiments?
-
Underestimation of Potency: If the compound precipitates, the actual concentration of the dissolved, active molecule in the assay is lower than the nominal concentration you prepared.[8] This will lead to an artificially high IC50 or EC50 value, making a potent compound appear weak or inactive.
-
Irreproducible Results: The process of precipitation can be stochastic and highly variable between wells, plates, and experimental days, leading to high standard deviations and a lack of reproducibility.[8]
-
False Negatives: A promising compound may be discarded as "inactive" simply because it never reached its biological target in a soluble, bioavailable form.
-
Assay Artifacts: Suspended micro-precipitates can interfere with detection methods. For example, they can scatter light in absorbance assays, quench signals in fluorescence-based assays, or physically interact with assay components like enzymes or antibodies, leading to misleading results.
Part 2: A Systematic Workflow for Troubleshooting Solubility
Before attempting random fixes, it is crucial to follow a logical progression of troubleshooting steps. This workflow is designed to solve the problem efficiently while minimizing potential disruption to your assay system. Start with the simplest, least invasive methods and proceed to more complex solutions only as needed.
Caption: A decision-making workflow for addressing compound solubility issues.
Part 3: Tier 1 - Optimizing Your Stock Solution Protocol
The most common source of precipitation is improper handling of the compound stock solution. These steps are foundational.
Q3: I dissolve my compound in 100% DMSO. What is a safe final concentration for my assay, and why does it matter?
A3: Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is not biologically inert.[9] High concentrations of DMSO can have significant, detrimental effects on biological systems:
-
Cell-Based Assays: DMSO can alter cell membrane permeability, induce differentiation, and at concentrations above 1%, is often cytotoxic.[10][11] For sensitive cell lines or long incubation times, the final concentration should be kept below 0.1%.[12]
-
Biochemical Assays: DMSO can directly inhibit enzyme activity, denature proteins, or interfere with protein-protein interactions. A final concentration of <0.5% is a widely accepted starting point, but this must be validated for your specific target.[12][13]
Table 1: Recommended Final DMSO Concentrations for Common Assays
| Assay Type | Recommended Max Final DMSO % | Rationale |
|---|---|---|
| Cell Viability / Proliferation | ≤ 0.2% | High sensitivity of cells to solvent toxicity, especially over long incubations (>24h).[10] |
| Primary Cells / Stem Cells | ≤ 0.1% | These cells are often less robust than immortalized cell lines and more sensitive to solvent-induced stress.[12] |
| Enzyme Inhibition (Biochemical) | ≤ 0.5% | Minimizes direct solvent effects on protein structure and function. Must be validated. |
| Receptor Binding Assays | ≤ 0.5% | Avoids interference with delicate ligand-receptor interactions. |
Protocol 1: Best Practices for Preparing Compound Working Solutions
This protocol is designed to minimize the likelihood of compound precipitation upon dilution into aqueous buffer, a phenomenon known as "kinetic insolubility."
Objective: To prepare a dilution series of your compound where the final addition to the assay medium results in a clear, homogenous solution.
Methodology: The core principle is to perform serial dilutions in 100% DMSO first, and only then perform the final, large dilution into the aqueous assay buffer.[14] This prevents the compound from passing through an intermediate, low-organic-solvent state where it is most likely to precipitate.
Step-by-Step Protocol:
-
Prepare High-Concentration Stock: Accurately weigh your solid this compound and dissolve it in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved using vortexing or brief sonication.
-
Create Intermediate Stock in DMSO: From your primary stock, create an intermediate stock, also in 100% DMSO, that is 100x your highest desired final assay concentration. For example, if your highest final concentration is 100 µM, create a 10 mM intermediate stock (100x).
-
Perform Serial Dilutions in DMSO: Using the 10 mM intermediate stock, perform your serial dilutions (e.g., 1:3 or 1:10) in a 96-well plate using 100% DMSO as the diluent.
-
Final Dilution into Assay Buffer: Transfer a small, fixed volume from each well of the DMSO dilution plate into the corresponding wells of your final assay plate containing the aqueous buffer. For a 100x stock, you would add 1 µL of the DMSO stock to 99 µL of assay buffer to achieve a final DMSO concentration of 1%. Adjust volumes as needed to reach your target final DMSO concentration.
-
Mix Thoroughly: Immediately after adding the DMSO stock to the aqueous buffer, mix the plate thoroughly to ensure rapid and uniform dispersion of the compound.
Part 4: Tier 2 - Modifying the Assay Buffer
If proper dilution technique is insufficient, the next step is to alter the composition of the assay buffer to make it more hospitable to your compound.
Q4: How can I use pH to improve the solubility of this compound?
A4: The two amine groups on the molecule are your key to pH-based solubility enhancement. By lowering the pH of your assay buffer, you can protonate these basic groups, converting the neutral molecule into a more soluble salt.
Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution drops below the pKa of the amine groups, a greater fraction of the compound will exist in its protonated, charged form. This charge allows for strong, favorable ion-dipole interactions with water, overcoming the hydrophobicity of the quinoline core and significantly boosting solubility.
Critical Consideration: You must first confirm that your biological system (e.g., enzyme, cells) is stable and functional at a lower pH. Run a control experiment to measure assay performance across a range of pH values in the absence of your compound.
Q5: What are co-solvents, and how can I use them effectively?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer in small quantities, increase the solubility of non-polar compounds.[9][15] They work by reducing the overall polarity of the solvent system, making it energetically easier to accommodate a hydrophobic molecule.[16][17]
Table 2: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Concentration | Notes & Considerations |
|---|---|---|
| Polyethylene Glycol 400 (PEG-400) | 1-5% (v/v) | Generally well-tolerated in many assays. Can increase viscosity. |
| Propylene Glycol (PG) | 1-5% (v/v) | Good safety profile. Often used in preclinical formulations.[9] |
| Ethanol | 1-2% (v/v) | Can be effective, but more likely to affect protein stability or cell health than PEG or PG. |
| Glycerol | 1-10% (v/v) | Can act as a protein stabilizer, but high concentrations increase viscosity significantly.[18] |
Protocol 2: Screening for Optimal Buffer Conditions
Objective: To identify a modified buffer (pH or co-solvent) that solubilizes the compound without negatively impacting the assay.
Step-by-Step Protocol:
-
Prepare Buffer Matrix: Create a set of assay buffers. For pH screening, prepare buffers at various pH units (e.g., pH 7.4, 7.0, 6.5, 6.0). For co-solvent screening, prepare buffers containing a range of concentrations for each co-solvent (e.g., 1%, 2%, 5% PEG-400).
-
Solubility Test: Add your compound (from a DMSO stock, as per Protocol 1) to each buffer condition at your highest desired concentration. Allow it to equilibrate for 15-30 minutes.
-
Visual and Instrumental Inspection: Visually inspect each sample for turbidity or precipitate against a dark background. For a quantitative measure, use a nephelometer or a plate reader to measure light scattering at a high wavelength (e.g., >600 nm).
-
Assay Compatibility Test: Identify the buffer conditions where the compound is soluble. Now, run your assay in these conditions without the compound. For an enzyme assay, this means measuring the baseline enzyme activity. For a cell-based assay, this means measuring baseline cell viability.
-
Select Optimal Buffer: Choose the buffer condition that provides the best solubility with the least impact on your assay's performance.
Part 5: Tier 3 - Advanced Solubilization with Excipients
When buffer modification is not possible or insufficient, formulation excipients can be used to create a micro-environment around the compound that enhances its solubility.
Q6: I still see precipitation at my required concentration. What is the next step?
A6: The next and most powerful strategy is to use cyclodextrins. These are cyclic oligosaccharides that are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[19][20]
Q7: How do cyclodextrins work, and which type should I select?
A7: Cyclodextrins have a unique, toroidal (donut-like) structure. The exterior of the torus is hydrophilic, making the entire molecule water-soluble. The interior cavity, however, is hydrophobic.[19]
Mechanism of Action: A poorly soluble molecule like this compound can partition into the hydrophobic core of the cyclodextrin, forming a "host-guest" inclusion complex.[21] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.
Sources
- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 5443-31-2: 2-methylquinoline-4,6-diamine | CymitQuimica [cymitquimica.com]
- 7. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. mdpi.com [mdpi.com]
- 17. jddt.in [jddt.in]
- 18. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-N-methylquinoline-2,6-diamine in solution
Technical Support Center: 2-N-methylquinoline-2,6-diamine
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with this compound. As a complex heterocyclic amine, this compound's stability in solution can be influenced by a variety of factors, potentially impacting experimental reproducibility and the integrity of your results. This document provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate and mitigate potential stability issues. Our recommendations are grounded in established principles of chemical stability and extensive experience with related quinoline derivatives.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Color Change of Solution (e.g., to brown or reddish-brown) Upon Dissolution or Storage
Q: My freshly prepared solution of this compound has developed a brown tint. What is the likely cause and how can I prevent this?
A: A color change, particularly to brown or reddish-brown, is a common indicator of degradation, likely due to oxidation. Diaminoquinoline compounds can be susceptible to oxidation, especially when exposed to air.[1] The amino groups on the quinoline ring are electron-donating, which can make the molecule more susceptible to oxidative processes.
Causality:
-
Oxidation: The primary cause is likely the oxidation of the diamine functional groups, which can lead to the formation of colored quinone-imine or polymeric species. This process can be accelerated by exposure to atmospheric oxygen.
-
Light Exposure: Photodegradation can also contribute to color changes and decomposition.[2]
Troubleshooting Protocol:
-
Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere, such as in a glovebox or using a Schlenk line.
-
Light Protection: Protect your solution from light by using amber vials or by wrapping the container with aluminum foil.[2][3] Store solutions in the dark.
-
Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to mitigate oxidation. However, you must first verify that the antioxidant does not interfere with your downstream experiments.
Issue 2: Precipitate Formation in Solution Over Time
Q: I've observed a precipitate forming in my stock solution of this compound after a period of storage. What could be the cause?
A: Precipitate formation can be due to several factors, including poor solubility at the storage temperature, degradation leading to less soluble products, or interaction with the solvent or container.
Causality:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower storage temperatures (e.g., 4°C or -20°C).
-
Degradation: The degradation products may be less soluble than the parent compound, leading to their precipitation.
-
pH Shift: If your solvent is not buffered, absorption of atmospheric CO2 can lower the pH, potentially affecting the protonation state and solubility of the diamine.
Troubleshooting Protocol:
-
Solubility Assessment: Determine the solubility of this compound in your chosen solvent at both ambient and storage temperatures. You may need to prepare a more dilute stock solution.
-
Solvent Selection: Consider using a different solvent with better solubilizing properties for your compound. For quinoline derivatives, solvents like DMSO or DMF are often used for preparing concentrated stock solutions.
-
pH Control: If working in aqueous-based buffers, ensure the buffer has sufficient capacity to maintain a stable pH. The stability of similar compounds can be pH-dependent.[2]
-
Storage Conditions: Store solutions at the recommended temperature and check for precipitation before use. If a precipitate is observed, you may try to gently warm the solution to redissolve the compound, but be cautious as heat can also accelerate degradation.[2][4] Always visually inspect for complete dissolution.
Issue 3: Inconsistent Results or Loss of Activity in Biological Assays
Q: I'm seeing a high degree of variability in my experimental results, or a decrease in the expected biological activity of my compound over time. Could this be a stability issue?
A: Yes, inconsistent results and loss of activity are classic signs of compound instability. If the concentration of the active parent compound is decreasing in your stock or working solutions, it will directly impact the outcome of your assays.
Causality:
-
Chemical Degradation: The compound is likely degrading in your experimental medium. This can be due to hydrolysis, oxidation, or reaction with components of your buffer or cell culture medium.
-
Adsorption: The compound may be adsorbing to the surface of your storage containers or assay plates, leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Simple Stability Assessment by HPLC-UV
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Initial Analysis (T=0): Immediately inject an aliquot of the solution onto a suitable HPLC-UV system and record the peak area of the parent compound.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, and 24 hours), inject another aliquot and record the peak area.
-
Data Analysis: Compare the peak area at each time point to the initial T=0 measurement. A significant decrease in the peak area indicates degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a cool, dry, and dark place.[5] Keeping the container tightly sealed is crucial to prevent moisture and air exposure.[3][6][7] For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential solid-state degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes oxidation. |
| Light | In the dark (amber vial) | Prevents photodegradation. |
| Humidity | Dry (desiccator) | Prevents hydrolysis and clumping. |
Q2: What is the best solvent to use for preparing stock solutions?
A: The choice of solvent depends on your experimental requirements. For high concentration stock solutions, anhydrous DMSO or DMF are generally good choices for many organic compounds. Always use high-purity, anhydrous solvents. For aqueous experiments, you may need to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may have its own biological effects.
Q3: What are the likely degradation pathways for this compound?
A: While specific degradation pathways for this exact molecule are not extensively documented, we can infer likely routes based on its structure, which includes a quinoline core and two amino groups. The degradation of similar compounds often involves hydroxylation and subsequent ring cleavage.[8]
Caption: Potential degradation pathways for this compound.
Q4: How can I confirm the identity and purity of my this compound?
A: It is crucial to verify the identity and purity of your compound before starting your experiments. Standard analytical techniques include:
-
NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound.
We recommend running a purity check upon receiving the compound and periodically for long-term stored materials.
References
-
PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved January 26, 2026, from [Link]
-
Ataman Kimya. (n.d.). 2-METHYL QUINOLINE. Retrieved January 26, 2026, from [Link]
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylquinoline-4,6-diamine. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
MedChemComm. (2018). Scaffold morphing leading to evolution of 2,4-diaminoquinolines and aminopyrazolopyrimidines as inhibitors of the ATP synthesis pathway. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1991). Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling and Storage Guidelines for 2,6-Dimethylaniline. Retrieved January 26, 2026, from [Link]
-
Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. Retrieved January 26, 2026, from [Link]
-
Blue Marble. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved January 26, 2026, from [Link]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved January 26, 2026, from [Link]
-
SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Retrieved January 26, 2026, from [Link]
-
PubMed. (1993). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylquinoline. Retrieved January 26, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved January 26, 2026, from [Link]
Sources
- 1. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. scitechnol.com [scitechnol.com]
- 5. nbinno.com [nbinno.com]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Methylquinoline-4,6-diamine
A Note on Chemical Nomenclature: The topic specified was "2-N-methylquinoline-2,6-diamine," which is structurally ambiguous. This guide has been developed for the well-defined and structurally related compound 2-Methylquinoline-4,6-diamine (CAS No. 5443-31-2). The principles and troubleshooting steps outlined here are broadly applicable to aromatic diaminoquinolines and will serve as a robust resource for researchers working with this class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
As a Senior Application Scientist, I've seen firsthand how a promising synthesis can be stalled by the final purification step. Crystallization is often treated as more of an art than a science, but a systematic, principles-based approach can solve even the most stubborn purification challenges. This guide addresses the common issues encountered during the crystallization of 2-Methylquinoline-4,6-diamine, focusing on the causality behind each troubleshooting step.
Q1: My compound refuses to crystallize from solution, even after cooling. What are the primary factors I should investigate?
This is the most common issue, and it almost always traces back to the fundamentals of solubility and supersaturation. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. If crystals don't form, you haven't achieved the necessary supersaturation, or there's a kinetic barrier to nucleation.
Core Principles to Re-evaluate:
-
Insufficient Supersaturation: You may have used too much solvent. The goal is to dissolve the compound in a minimal amount of hot solvent to create a saturated solution, which will become supersaturated upon cooling.[1][2]
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures. If solubility is too high even when cold, the compound will remain in solution. If it's too low even when hot, you can't dissolve it in the first place.
-
High Impurity Load: Impurities can act as crystallization inhibitors. They can interfere with the formation of a stable crystal lattice or increase the overall solubility of the solute, preventing it from crashing out.[3][4]
-
Kinetic Barrier to Nucleation: Crystal formation isn't instantaneous. It requires an initial energy barrier to be overcome for the first few molecules to arrange themselves into a stable nucleus (nucleation).[5] Sometimes, a perfectly supersaturated solution needs a "push."
Troubleshooting Workflow:
Q2: I'm getting an oil or a sludge instead of solid crystals. How do I prevent "oiling out"?
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is still above its melting point (or the melting point of a solvate). The solute comes out of solution as a liquid phase instead of a solid crystalline phase. This is common for compounds with low melting points or when cooling is too rapid.
Causality and Solutions:
-
Cause: The solution is becoming supersaturated at too high a temperature.
-
Solution 1: Reduce the Cooling Rate. Slow cooling is paramount. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This gives molecules more time to orient themselves into a crystal lattice.
-
Solution 2: Use More Solvent. This may seem counterintuitive to Q1, but by slightly increasing the solvent volume, you lower the temperature at which the solution becomes saturated. This increases the chance that this saturation temperature is below the compound's melting point.
-
Solution 3: Change Solvents. Choose a solvent with a lower boiling point. This naturally forces the entire procedure to operate at a lower temperature range. Aromatic amines can sometimes have strong interactions with certain solvents, promoting oiling; switching to a different class of solvent (e.g., from an alcohol to an ester) can disrupt this.
Q3: My crystal yield is disappointingly low. How can I maximize recovery?
Low yield means you are leaving a significant amount of your product behind in the mother liquor. This is a balancing act; aggressive measures to increase yield can sometimes decrease purity.
Factors Affecting Yield:
| Factor | Impact on Yield | Corrective Action |
| Solvent Choice | If the compound has high solubility in the solvent even at low temperatures, a large fraction will remain dissolved. | Re-screen for a solvent with a steeper solubility curve (i.e., a larger difference in solubility between hot and cold). |
| Final Cooling Temperature | The colder the final solution, the lower the solubility and the more product will crystallize out. | Ensure the solution is thoroughly chilled in an ice-water bath (0 °C) or even a freezer (e.g., -20 °C) if the solvent's freezing point allows. |
| Evaporation | Leaving the crystallizing solution uncovered can lead to solvent evaporation, which can cause impurities to crash out along with the product. | Use a loosely fitting cap or watch glass during slow cooling to minimize evaporation. |
| Filtration Loss | Physical loss of product during transfer to the filter funnel or premature crystallization in the funnel. | Pre-wet the filter paper with a small amount of cold, fresh solvent. Work quickly during the transfer. Rinse the flask with a small amount of cold solvent to recover any remaining crystals. |
Q4: How do I choose the best solvent system for 2-Methylquinoline-4,6-diamine?
Solvent selection is the most critical parameter in crystallization.[5] The two amino groups and the quinoline nitrogen make this molecule capable of hydrogen bonding, while the aromatic core provides nonpolar character. This dual nature means a range of solvents could work, and a binary solvent system (a "solvent" and an "anti-solvent") is often highly effective.
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of your crude 2-Methylquinoline-4,6-diamine into several different test tubes.
-
Solvent Addition (Room Temp): Add a candidate solvent (see table below) dropwise to one test tube. Observe solubility at room temperature.
-
Ideal Candidate: The compound should be largely insoluble or sparingly soluble at room temperature.
-
Poor Candidate: If the compound dissolves easily at room temperature, that solvent is unsuitable for single-solvent recrystallization (but may be a "good" solvent in a binary pair).
-
-
Heating: For promising candidates from step 2, gently heat the mixture to the solvent's boiling point. Add the minimum amount of solvent needed to fully dissolve the compound.
-
Ideal Candidate: The compound dissolves completely near the boiling point.
-
Poor Candidate: If a very large volume of solvent is required, the yield will be low.
-
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The best solvent is one that produces a large quantity of high-quality, crystalline solid upon cooling.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes on 2-Methylquinoline-4,6-diamine |
| Water | 100 | Very High | Unlikely to be a good single solvent due to the aromatic core, but could be an effective anti-solvent with a polar organic solvent like ethanol or acetone. |
| Ethanol | 78 | High | A strong candidate. The -OH group can hydrogen bond, and the ethyl group provides some nonpolar character. Often shows a good solubility differential with temperature for amines.[6] |
| Methanol | 65 | High | Similar to ethanol but more polar and lower boiling point. May be too good a solvent, leading to lower yields. |
| Ethyl Acetate | 77 | Medium | An excellent, versatile solvent. Its ester group can act as a hydrogen bond acceptor. Less polar than alcohols. |
| Acetone | 56 | Medium | A strong polar aprotic solvent. Its low boiling point can be advantageous for easily removing residual solvent. |
| Toluene | 111 | Low | May be a good solvent if the compound is highly nonpolar. The high boiling point can sometimes be problematic.[6] |
| Heptane/Hexane | 98 / 69 | Very Low | Unlikely to be a primary solvent, but excellent candidates for an anti-solvent to be paired with more polar solvents like ethyl acetate or acetone. |
Q5: I have pure-looking crystals, but my characterization data (e.g., melting point, NMR) is inconsistent. Could this be polymorphism?
Yes, this is a distinct possibility. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[7] These different forms can have different physical properties, including melting point, solubility, and stability. Aromatic amines are a class of compounds known to exhibit polymorphism.[8][9]
Identifying and Controlling Polymorphism:
-
Mechanism: Polymorphs arise from different packing arrangements of the molecules in the crystal lattice. Factors like the solvent used and the rate of cooling can favor the nucleation and growth of one form over another.[5] For a molecule like 2-Methylquinoline-4,6-diamine, different hydrogen bonding networks (e.g., N-H···N) could lead to different packing structures.[10][11]
-
Detection:
-
Melting Point: Different polymorphs will have different melting points. A broad melting range can also indicate a mixture of forms.
-
Microscopy: Different polymorphs often exhibit different crystal habits (e.g., needles vs. plates).[12]
-
Advanced Techniques: Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are definitive methods for identifying and quantifying different polymorphic forms.
-
-
Control:
-
Consistent Procedure: To obtain a consistent polymorphic form, you must rigorously control your crystallization procedure. Use the same solvent, the same cooling profile, and the same agitation method every time.
-
Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization to produce that form exclusively.
-
Conceptual Crystallization Pathway:
References
-
Boccuto, M. et al. (2022). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. National Institutes of Health (NIH). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2021).
-
National Institutes of Health (NIH). (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. [Link]
-
National Institutes of Health (NIH). (1992). Polymorphisms for aromatic amine metabolism in humans: relevance for human carcinogenesis. [Link]
- Google Patents. (2021).
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
IUCr Journals. (2022). Synthesis and crystal structures of 4,40-methylene- bis(2,6-diethylaniline) and 4,40-methylenebis(3. [Link]
-
ResearchGate. (2022). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. [Link]
-
Scholar Commons. (2012). GST Polymorphism and Excretion of Heterocyclic Aromatic Amine and Isothiocyanate Metabolites after Brassica Consumption. [Link]
-
PubMed. (1992). Polymorphisms for aromatic amine metabolism in humans: relevance for human carcinogenesis. [Link]
-
National Institutes of Health (NIH). (2012). The Effects of Quinoline and Non-quinoline Inhibitors on the Kinetics of Lipid-mediated β-Hematin Crystallization. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]
-
ACS Publications. (2007). Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions. [Link]
-
IUCrData. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). [Link]
-
Defense Technical Information Center. (1975). Synthesis of Antimalarial Agents from 2,3-Dihydro-1,6-Diazaphenalene Derivatives. [Link]
-
LabXchange. (2024). Lab Procedure: Recrystallization. [Link]
-
IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
Bitesize Bio. (2022). How Does Polymorphism in the N-Acetyltransferase (NAT) Enzyme Affect Drug and Pollutant Metabolism?. [Link]
-
Scribd. (n.d.). Quinolines and Isoquinolines. [Link]
-
ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]
-
Oxford Academic. (2009). Aromatic DNA adducts and polymorphisms in metabolic genes in healthy adults: findings from the EPIC-Spain cohort. [Link]
-
Justia Patents. (2021). High-purity quinoline derivative and method for manufacturing same. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. praxilabs.com [praxilabs.com]
- 3. US11186547B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 4. EP3524595B1 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymorphisms for aromatic amine metabolism in humans: relevance for human carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphisms for aromatic amine metabolism in humans: relevance for human carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 10. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling the Synthesis of 2-N-methylquinoline-2,6-diamine
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and scale-up of 2-N-methylquinoline-2,6-diamine. The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, yet scaling these processes from the bench to pilot scale introduces significant challenges in reaction control, impurity profiling, and process safety. This document is structured to address specific, practical issues encountered by researchers and process chemists. The proposed synthetic route is based on established, fundamental reactions common in heterocyclic chemistry.
The guide is divided into three main sections:
-
Proposed Synthetic Pathway & Key Considerations: An overview of a logical, multi-step synthesis to serve as a framework for discussion.
-
Troubleshooting Guide (Q&A): Focused, problem-solution entries for common issues encountered during the synthesis.
-
Analytical & Purification FAQs: Guidance on isolating and characterizing the target compound.
Section 1: Proposed Synthetic Pathway & Key Considerations
A scalable synthesis for this compound is not widely published, requiring a de novo pathway design based on robust and well-characterized reactions. A logical approach involves building the quinoline core, followed by functional group interconversion.
A plausible pathway is outlined below:
Avoiding common pitfalls in the characterization of quinoline derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide expert insights and practical troubleshooting solutions for the common challenges encountered during the synthesis, purification, and structural elucidation of this vital class of heterocyclic compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions and obtain reliable, reproducible data.
Section 1: Synthesis and Purity Pitfalls
The quality of your characterization data is fundamentally linked to the purity of your sample. Synthesis of quinoline derivatives, particularly through classical methods, can introduce impurities that complicate analysis.
Frequently Asked Questions (FAQs)
Q1: My crude product from a Skraup synthesis is a dark, tarry material that is difficult to analyze. What's causing this and how can I get a cleaner sample?
A1: The Skraup synthesis is a notoriously exothermic and harsh reaction, involving concentrated sulfuric acid as both a catalyst and a dehydrating agent, and an oxidant like glycerol's dehydration product, acrolein.[1] Tar formation is a common consequence of polymerization and charring under these aggressive conditions.
Causality: The high heat and strong acid can cause uncontrolled polymerization of the aniline, glycerol, and intermediate products.
Troubleshooting Protocol:
-
Moderate the Reaction: Add a moderator such as ferrous sulfate (FeSO₄) or boric acid before the addition of sulfuric acid. These moderators help to control the reaction's vigor and prevent overheating.[1]
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly, in portions, while vigorously stirring and cooling the reaction vessel in an ice bath. This helps dissipate heat and prevents localized temperature spikes.
-
Post-Synthesis Cleanup: Do not attempt to directly analyze the crude tar. A common and effective purification method is steam distillation. The quinoline derivative is often volatile with steam, while the polymeric tar is not. The distillate can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and concentrated to yield a much cleaner product suitable for chromatography and spectroscopic analysis.[1]
Q2: I've synthesized a substituted quinoline, but my NMR and Mass Spec data suggest the presence of multiple isomers. How can I confirm this and separate them?
A2: The formation of regioisomers is a frequent challenge, especially in syntheses like the Doebner-von Miller or Combes reactions where the cyclization step can occur at different positions on the aniline ring.[2][3] For example, reacting an aniline with an α,β-unsaturated ketone can lead to a mixture of products.
Diagnostic Workflow:
Caption: Workflow for diagnosing regioisomer formation.
Separation Strategy: Careful column chromatography is the primary method for separating regioisomers.
-
Stationary Phase: Use high-quality silica gel with a small particle size for better resolution.
-
Solvent System: Perform extensive TLC screening with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that provides the best separation (ΔRf). Gradient elution on your column is often necessary.
Section 2: Navigating NMR Spectroscopy Challenges
NMR is the cornerstone of structural elucidation, but quinolines present unique interpretive challenges.
Frequently Asked Questions (FAQs)
Q1: The aromatic proton signals in my ¹H NMR spectrum are broad and poorly resolved, and their chemical shifts change when I change the sample concentration. Why is this happening?
A1: This is a classic sign of intermolecular π-π stacking.[4] The flat, electron-rich quinoline ring system readily forms aggregates in solution. In these stacked arrangements, protons experience different magnetic environments (anisotropic effects) compared to free-floating molecules, leading to chemical shift changes and often, line broadening.
Self-Validating Protocol: NMR Dilution Study
-
Objective: To confirm if observed chemical shifts are concentration-dependent.
-
Methodology:
-
Prepare a concentrated stock solution of your quinoline derivative in a suitable deuterated solvent (e.g., 50-100 mM in CDCl₃).
-
Acquire a standard 1D ¹H NMR spectrum of this initial sample.
-
Perform a series of 2-fold dilutions (e.g., dilute to 25 mM, 12.5 mM, 6.25 mM, etc.), acquiring a spectrum at each concentration.
-
Crucially, ensure all acquisition parameters (e.g., number of scans, receiver gain) are kept identical.
-
-
Analysis:
-
Overlay the spectra.
-
Track the chemical shift (δ) of specific protons across the concentration range.
-
Expected Result for Aggregation: You will observe a significant, progressive shift in the positions of aromatic protons as the concentration decreases. Protons pointing into the shielding cone of an adjacent ring will shift upfield upon dilution.
-
-
Solution: To report a "true" chemical shift, use the data from the most dilute sample where good signal-to-noise can still be obtained.
Q2: I've synthesized an 8-hydroxyquinoline derivative. The NMR spectrum looks strange and doesn't seem to fit the expected aromatic structure. What could be the issue?
A2: You are likely observing the effects of tautomerism. Hydroxyquinolines, particularly those with hydroxyl groups at the 2-, 4-, or 8-positions, can exist in equilibrium between their enol (hydroxy) and keto (quinolone) forms.[5][6] This is a form of constitutional isomerism involving proton migration.[7] In many solvents, the keto form is thermodynamically more stable.[5]
Caption: Keto-enol tautomerism in 8-hydroxyquinoline. (Note: Image placeholders used in DOT script for illustrative purposes.)
Impact on Characterization:
-
¹H NMR: The keto tautomer will show aliphatic-like protons (e.g., -CH=CH-C=O) instead of a fully aromatic system, and a broad N-H proton signal.
-
¹³C NMR: The presence of a carbonyl carbon (~170-180 ppm) is a definitive marker for the keto form.
-
UV-Vis: The two tautomers will have different chromophores and thus different λmax values.
Troubleshooting:
-
Solvent Study: The position of the equilibrium is highly solvent-dependent.[8] Acquire NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to see how the ratio of tautomers changes.
-
2D NMR: Use experiments like COSY and HSQC to definitively assign the proton and carbon signals for the dominant tautomer. For example, a COSY spectrum will show correlations between the N-H and adjacent protons in the keto form.[6]
| Parameter | Expected for Enol Form | Expected for Keto Form |
| ¹H NMR | Fully aromatic signals (δ 7.0-9.0), sharp OH signal | Some signals in aliphatic region (δ 5.5-7.0), broad NH signal |
| ¹³C NMR | No C=O signal | C=O signal present (δ ~170-180 ppm) |
| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹) | Sharp N-H stretch (~3100-3300 cm⁻¹), Strong C=O stretch (~1650-1680 cm⁻¹) |
Section 3: Decoding Mass Spectrometry Data
Mass spectrometry is crucial for confirming molecular weight and providing structural clues through fragmentation, but quinoline spectra can be deceptively complex.
Frequently Asked Questions (FAQs)
Q1: My ESI-MS spectrum shows my expected [M+H]⁺ ion, but also a prominent [M+23]⁺ and [M+39]⁺. Are these impurities?
A1: Unlikely. These are very common adducts in electrospray ionization (ESI). The basic nitrogen of the quinoline ring readily coordinates with alkali metal cations present in glassware, solvents, or buffers.
-
[M+23]⁺ corresponds to the sodium adduct, [M+Na]⁺.
-
[M+39]⁺ corresponds to the potassium adduct, [M+K]⁺.
Protocol for Minimizing Adducts:
-
Use High-Purity Solvents: Use LC-MS grade solvents to minimize alkali metal contamination.
-
Acidify the Sample: Before injection, add a trace amount (0.1%) of a volatile acid like formic acid or acetic acid to the sample solution. This ensures the analyte is predominantly in the protonated [M+H]⁺ form, which suppresses the formation of metal adducts by competitive binding.
-
Clean Glassware: Use meticulously cleaned glassware or, preferably, polypropylene vials.
Q2: I am trying to differentiate two methoxy-substituted quinoline isomers by MS/MS, but they give similar fragments. How can I distinguish them?
A2: While the core fragmentation of the quinoline ring (e.g., loss of HCN) is common, the position of a substituent can direct unique fragmentation pathways.[9] However, these differences can be subtle and depend heavily on the collision energy used.
Fragmentation Decision Tree:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies [mdpi.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based Inhibitors: Profiling Kinase and Antimalarial Scaffolds
Prepared by: A Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bonds and π-π stacking interactions have made it a cornerstone for the development of a wide array of therapeutic agents.[3][4] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][5] This versatility has led to several FDA-approved drugs and a multitude of candidates in clinical development, particularly as inhibitors of critical cellular pathways.[6][7]
This guide provides a comparative analysis of distinct classes of quinoline inhibitors, focusing on their mechanisms, performance data, and the experimental methodologies used for their evaluation. While this report will focus on well-characterized inhibitors to provide a solid baseline for comparison, we must first address the topic compound, 2-N-methylquinoline-2,6-diamine. A thorough search of the current scientific literature reveals a significant lack of published data regarding the biological or inhibitory activity of this specific molecule. Its close structural analog, 2-Methylquinoline-4,6-diamine, is cataloged in chemical databases but also lacks associated bioactivity data.[8][9]
Given this data gap, we will proceed by examining two highly significant and mechanistically distinct quinoline inhibitors: Bosutinib , a potent tyrosine kinase inhibitor used in oncology, and Chloroquine , a classic antimalarial agent. By dissecting their properties, we can establish a framework for understanding quinoline-based inhibition and discuss the potential structure-activity relationships (SAR) that might inform the future investigation of novel derivatives like this compound.
Section 1: Quinoline-Based Tyrosine Kinase Inhibitors - The Case of Bosutinib
Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many cancers.[10] This has made them prime targets for therapeutic intervention. The quinoline scaffold has been successfully exploited to create potent kinase inhibitors, with several now in clinical use.[7][11]
Bosutinib: Mechanism and Performance
Bosutinib is an FDA-approved, second-generation dual inhibitor of Src and Abl tyrosine kinases, used for the treatment of chronic myelogenous leukemia (CML).[6]
-
Mechanism of Action: Bosutinib functions as an ATP-competitive inhibitor. It binds to the kinase domain of Src and Abl, preventing the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein. This action blocks the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
-
Causality of Design: The 4-anilinoquinoline core of Bosutinib is critical for its activity. The quinoline nitrogen acts as a hinge-binding motif, forming a key hydrogen bond within the ATP-binding pocket of the kinase. The dichlorophenyl group provides specificity and potency, while the methylpiperazine side chain enhances solubility and pharmacokinetic properties.
-
Experimental Data: Bosutinib demonstrates high potency in enzymatic and cell-based assays. For instance, it inhibits Src and Abl kinases with IC₅₀ values in the low nanomolar range.
Section 2: Quinoline-Based Antimicrobial Agents - The Case of Chloroquine
The quinoline core is historically renowned for its role in combating infectious diseases, most notably malaria.[12] Drugs like quinine, primaquine, and chloroquine have been central to antimalarial chemotherapy for decades.[1][13]
Chloroquine: Mechanism and Performance
Chloroquine is a 4-aminoquinoline derivative that was a frontline treatment for malaria for many years.[13]
-
Mechanism of Action: The malaria parasite Plasmodium falciparum digests hemoglobin within its acidic food vacuole, releasing large amounts of toxic free heme.[14] The parasite protects itself by polymerizing this heme into an inert crystal called hemozoin. Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole.[13] There, it is believed to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[14]
-
Structure-Activity Relationship (SAR): The SAR of 4-aminoquinolines is well-defined. The 7-chloro group on the quinoline ring and the basic diaminoalkyl side chain at the 4-position are both essential for antimalarial activity.[15] The side chain is believed to be crucial for the drug's accumulation in the food vacuole and its interaction with heme.[15]
-
Performance and Resistance: Chloroquine was highly effective, but widespread resistance has limited its use. Resistance is primarily associated with mutations in the parasite's chloroquine resistance transporter (PfCRT), which expels the drug from the food vacuole.
Section 3: Comparative Analysis and Future Directions
The comparison between Bosutinib and Chloroquine highlights the remarkable versatility of the quinoline scaffold. The same core structure, through varied substitutions, can be tailored to inhibit vastly different biological targets—from sophisticated mammalian enzymes to detoxification pathways in protozoa.
| Feature | Bosutinib | Chloroquine |
| Class | Tyrosine Kinase Inhibitor | Antimalarial / Antimicrobial |
| Primary Target | Src/Abl Kinases | Heme Polymerization |
| Mechanism | ATP-Competitive Inhibition | Inhibition of Hemozoin Formation |
| Key Structural Feature | 4-Anilinoquinoline | 4-Aminoquinoline with Diamine Side Chain |
| Clinical Use | Oncology (Chronic Myelogenous Leukemia) | Infectious Disease (Malaria - resistance is an issue) |
Hypothetical Considerations for this compound:
While no experimental data exists for this compound, its structure offers points for speculation based on established SAR principles:
-
Diamine Feature: The presence of two amine groups, similar to the side chain of Chloroquine, suggests a potential for interaction with acidic compartments or metal chelation, which are features of some antimicrobial and anticancer agents.
-
Substitution Pattern: The 2- and 6-position substitutions differ significantly from both Bosutinib (4-position) and Chloroquine (4- and 7-positions). This unique pattern would likely result in a distinct target profile. Electron-donating or withdrawing substituents at the 6-position have been shown to modulate the activity of some quinoline inhibitors.[16]
Further investigation of this molecule would require a systematic screening approach, beginning with broad-panel kinase assays and antimicrobial susceptibility testing to identify a potential area of activity.
Section 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of inhibitor profiling, standardized and self-validating experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of an inhibitor against a specific protein kinase by measuring ATP consumption.[17][18] The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity.
Causality: This assay is chosen for its high sensitivity, broad applicability across different kinases, and scalability for high-throughput screening. The luminescent readout, based on the luciferase-luciferin reaction, provides a strong signal-to-background ratio.[19]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well white plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the 100% activity wells).
-
-
Signal Detection:
-
Add 20 µL of an ATP detection reagent (e.g., a commercial luciferin/luciferase solution) to each well.[18] This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the "no inhibitor" controls (100% activity) and "no enzyme" controls (0% activity).
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol measures the metabolic activity of a cell population as an indicator of cell viability, which is essential for assessing the cytotoxic or cytostatic effects of a compound.[20][21]
Causality: The resazurin (alamarBlue) assay is selected because it is a simple, non-toxic, "add-incubate-read" assay that measures the reducing capacity of viable cells.[22] Metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin, providing a quantitative measure of viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well clear-bottom black plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include "vehicle only" (e.g., DMSO) controls.
-
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂. This duration is typically 1-2 cell doubling times to observe effects on proliferation.[23]
-
Assay Reagent Addition:
-
Prepare a working solution of resazurin in PBS or culture medium.
-
Add 20 µL of the resazurin solution to each well.
-
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be sufficient to produce a robust signal without saturation.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis:
-
Subtract the signal from "media only" (no cells) background wells.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.
-
Section 5: Visualizations
Diagram 1: Simplified Kinase Signaling Pathway
Caption: Inhibition of the Src/Abl signaling pathway by Bosutinib.
Diagram 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: Step-by-step workflow for a luminescence-based kinase assay.
References
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
Lakhdar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from [Link]
-
Molecules. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2009). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PubMed Central. Retrieved from [Link]
-
Galgotias University. (2024). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quinolones - StatPearls. Retrieved from [Link]
-
Archiv der Pharmazie. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Drugs.com. (2024). List of Common Quinolones + Uses, Types & Side Effects. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
YouTube. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]
-
University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) Quinolones: A class of antimicrobial agents. Retrieved from [Link]
-
PubMed. (1997). Quinoline antimalarials: mechanisms of action and resistance. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylquinoline-4,6-diamine. Retrieved from [Link]
-
ResearchGate. (2002). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Retrieved from [Link]
-
Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
-
YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methylquinoline-4,6-diamine | C10H11N3 | CID 223995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,6-DIAMINO-2-METHYL-QUINOLINE | 5443-31-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinine - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of 2-N-methylquinoline-2,6-diamine and 2-Methylquinoline-4,6-diamine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Within this vast chemical space, the strategic placement of amino and methyl groups can profoundly influence a molecule's pharmacological profile. This guide provides a comparative framework for investigating the biological activities of two isomeric diamino-methylquinolines: 2-N-methylquinoline-2,6-diamine and 2-Methylquinoline-4,6-diamine.
Due to a notable absence of direct comparative studies in the current body of scientific literature, this guide will pioneer a proposed research workflow. It will detail the synthesis of these compounds, outline robust experimental protocols for evaluating their potential anticancer, antimalarial, and antibacterial activities, and discuss the theoretical underpinnings of their potential mechanisms of action based on established structure-activity relationships (SAR) within the quinoline class.
Structural Isomers at a Glance: A Tale of Two Quinolines
The key distinction between the two molecules lies in the positioning of the amino and methyl groups on the quinoline ring. This compound features a methylated amino group at the 2-position and a primary amino group at the 6-position. In contrast, 2-Methylquinoline-4,6-diamine possesses a methyl group at the 2-position and primary amino groups at both the 4- and 6-positions. This seemingly subtle isomeric difference can lead to significant variations in their physicochemical properties, target binding affinities, and ultimately, their biological effects.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminoquinoline Derivatives and Vemurafenib in Oncology: Efficacy and Mechanistic Insights
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the therapeutic potential of aminoquinoline derivatives, a promising class of compounds with broad-spectrum biological activity, and Vemurafenib, a standard-of-care targeted therapy for BRAF V600-mutated metastatic melanoma. While direct comparative data for a specific N-methylated 2,6-diaminoquinoline is not extensively available in published literature, this analysis will draw upon the established anticancer properties of the broader aminoquinoline class to provide a valuable framework for future research and development.
Introduction to Aminoquinolines: A Scaffold of Diverse Biological Activity
The quinoline ring system is a versatile heterocyclic scaffold that forms the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, antimicrobial, anti-inflammatory, and, most notably for this guide, anticancer properties.[3][4] The planar nature of the quinoline ring allows for intercalation into DNA, and various substitutions on the ring system can lead to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[5][6] The aminoquinoline derivatives, in particular, have garnered significant interest due to their potential to be developed into targeted anticancer agents.[7]
Vemurafenib: A Paradigm of Targeted Cancer Therapy
Vemurafenib is a potent and selective inhibitor of the BRAF V600E-mutated serine-threonine kinase.[8] This specific mutation is a driver in approximately 50% of melanomas.[9] By targeting this mutated protein, vemurafenib effectively inhibits the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[10][11] Its approval marked a significant advancement in the treatment of metastatic melanoma.[12]
Comparative Efficacy: An In Vitro Perspective
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Aminoquinoline Derivative (Hypothetical) | A375 (BRAF V600E) | To be determined | |
| 2,4,6-trisubstituted quinoline derivative | Various (lung, colon, liver, stomach) | 0.03 - 1.24 | [13] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to cisplatin | [14] |
| Vemurafenib | A375 (BRAF V600E) | 0.173 | [15] |
| Vemurafenib | A375M (BRAF V600E) | 0.0319 | [16] |
| Vemurafenib | WM793B (BRAF V600E) | 0.626 | [16] |
| Vemurafenib | Mewo (BRAF V600E) | 4.99 | [15] |
| Vemurafenib | ED013 (BRAF V600E) | 1.8 | [15] |
Analysis of In Vitro Data:
The table highlights that certain quinoline derivatives exhibit potent anticancer activity with IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[13] For instance, a 2,4,6-trisubstituted quinoline derivative has shown IC50 values as low as 0.03 µM.[13] Vemurafenib also demonstrates high potency against BRAF V600E-mutated melanoma cell lines, with IC50 values typically in the nanomolar range.[15][16]
To definitively assess the efficacy of a novel compound like 2-N-methylquinoline-2,6-diamine, it would be imperative to conduct head-to-head in vitro cytotoxicity assays against a panel of relevant cancer cell lines, including BRAF-mutated melanoma lines, alongside Vemurafenib as a positive control.
Mechanistic Insights: Divergent Modes of Action
The anticancer effects of aminoquinoline derivatives and Vemurafenib stem from fundamentally different mechanisms of action.
Proposed Mechanisms of Action for Aminoquinoline Derivatives:
The anticancer activity of quinoline derivatives is often multifactorial.[1][5] Potential mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline scaffold can insert between DNA base pairs, disrupting DNA replication and transcription.[5] Some derivatives also inhibit topoisomerases I and II, enzymes crucial for resolving DNA topological stress.[5]
-
Kinase Inhibition: Various quinoline derivatives have been shown to inhibit protein kinases involved in cell signaling pathways that promote cancer cell growth and survival.[17]
-
Induction of Apoptosis: Aminoquinolines can trigger programmed cell death through various pathways, including the activation of p53 and the modulation of pro- and anti-apoptotic proteins.[7]
Caption: Proposed multi-target mechanism of action for aminoquinoline derivatives.
Mechanism of Action of Vemurafenib:
Vemurafenib's mechanism is highly specific.[8] It targets the ATP-binding site of the mutated BRAF V600E kinase, preventing its activation and subsequent signaling through the MAPK/ERK pathway.[11][18] This pathway, when constitutively activated by the BRAF mutation, drives cell proliferation and survival.[10]
Caption: Vemurafenib's targeted inhibition of the MAPK signaling pathway.
Experimental Protocols for Efficacy Comparison
To conduct a rigorous head-to-head comparison of a novel aminoquinoline derivative and Vemurafenib, the following experimental workflow is recommended.
In Vitro Cytotoxicity Assay (MTT Assay):
This assay is a standard colorimetric method to assess cell viability.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., A375 melanoma cells) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (aminoquinoline derivative and Vemurafenib) and a vehicle control (e.g., DMSO). Add the diluted compounds to the respective wells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality and Self-Validation: This protocol includes essential controls (vehicle-treated and untreated cells) to ensure that the observed effects are due to the compounds and not other factors. The dose-response curve generated provides a quantitative measure of potency (IC50), which is a self-validating system for comparing the efficacy of different compounds under the same experimental conditions.
Conclusion and Future Directions
While Vemurafenib remains a cornerstone in the treatment of BRAF-mutated melanoma, the development of resistance is a significant clinical challenge.[9] Aminoquinoline derivatives, with their potential for multi-target mechanisms of action, represent a promising avenue for the development of novel anticancer agents that may overcome existing resistance mechanisms.[1][5]
Further research should focus on synthesizing and screening novel aminoquinoline derivatives, such as this compound, to identify lead compounds with high potency and favorable pharmacological profiles. Rigorous preclinical evaluation, including head-to-head comparisons with established drugs like Vemurafenib, will be crucial in determining their potential for clinical translation.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Vemurafenib. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. National Institutes of Health. Available at: [Link]
-
Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. MDPI. Available at: [Link]
-
2-Methylquinoline-4,6-diamine. PubChem. Available at: [Link]
-
an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Metastatic melanoma – a review of current and future drugs. PubMed Central. Available at: [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
-
Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. Available at: [Link]
-
Definition of vemurafenib. National Cancer Institute. Available at: [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to... ResearchGate. Available at: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Treatment of Melanoma Skin Cancer, by Stage. American Cancer Society. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]
-
FDA Approved Drugs. AIM at Melanoma Foundation. Available at: [Link]
-
Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. Available at: [Link]
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. Available at: [Link]
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. G3 Genes|Genomes|Genetics. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Quinoline derivatives with anti‐cancer activity. ResearchGate. Available at: [Link]
-
Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study. PubMed Central. Available at: [Link]
-
What is the mechanism of Vemurafenib? Patsnap Synapse. Available at: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
-
Targeted Therapy for Melanoma, Cancer Treatments Explained. Melanoma Research Alliance. Available at: [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]
-
Malignant Melanoma Treatment Protocols. Medscape. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: [Link]
-
Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Facebook [cancer.gov]
- 12. Metastatic melanoma – a review of current and future drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 18. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 2-N-Methylquinoline-2,6-diamine Analogues as Anticancer Agents
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and broad spectrum of biological activities.[1][2] Among the myriad of quinoline derivatives, those bearing diamino substitutions have garnered significant attention, particularly for their potential as anticancer agents.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-N-methylquinoline-2,6-diamine analogues, offering a comparative perspective on how subtle molecular modifications can profoundly influence their cytotoxic potency and selectivity. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
The 2,6-Diaminoquinoline Scaffold: A Privileged Framework for Anticancer Drug Design
The 2,6-diaminoquinoline core represents a key pharmacophore that can be strategically modified at multiple positions to optimize its interaction with various biological targets implicated in cancer progression. The amino groups at the C2 and C6 positions serve as crucial handles for introducing a diverse array of substituents, thereby modulating the compound's physicochemical properties and biological activity. The exploration of SAR in this chemical series is pivotal for the rational design of more potent and selective anticancer drug candidates.[4]
Structure-Activity Relationship Analysis: A Comparative Overview
The anticancer activity of this compound analogues is intricately linked to the nature and position of substituents on the quinoline ring system. The following sections dissect the key SAR findings based on available experimental data.
The Critical Role of Substituents at the 6-Position
The substitution at the 6-amino group has been shown to be a critical determinant of cytotoxic activity.[4] Modifications at this position can significantly impact the molecule's ability to interact with its biological target. For instance, the introduction of different moieties can influence factors such as steric hindrance, electronic effects, and hydrogen bonding capacity.
A comparative analysis of various analogues reveals that the nature of the substituent at the C6 position can dramatically alter the anticancer potency. While specific data for a homologous series of this compound analogues is not available in a single study, the general principles of SAR for quinoline derivatives can be extrapolated. For instance, in related quinoline series, the introduction of bulky or electron-withdrawing groups at the C6 position has been shown to enhance cytotoxic effects against various cancer cell lines.[5]
Impact of Modifications at the 2-Amino Group
The 2-amino group is another key site for structural modification. The presence of a methyl group, as in our core structure of interest, is just one possibility. Varying the alkyl chain length or introducing cyclic or aromatic moieties at this position can lead to significant changes in biological activity. These modifications can affect the molecule's lipophilicity, which in turn influences its cell permeability and interaction with hydrophobic pockets in target proteins.
Comparative Cytotoxicity Data
To illustrate the impact of structural modifications on anticancer activity, the following table summarizes the cytotoxic data for a selection of substituted quinoline derivatives against various cancer cell lines. While not all compounds are direct analogues of this compound, they provide valuable insights into the broader SAR of the quinoline scaffold.
| Compound ID | R1 (at C2) | R2 (at C6) | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | -NH-aryl | -NH2 | HCT-15 | 4.5 | [3] |
| 3f | -NH-aryl | -NH2 | HCT-15 | 6.2 | [3] |
| Gefitinib | - | - | HCT-15 | 19.4 | [3] |
| PD153035 | - | - | HCT-15 | 25.5 | [3] |
| Compound 12 | -aryl | -Br | PC3 | 31.37 | [5] |
| Compound 13 | -aryl | -Cl | HeLa | 8.3 | [5] |
Note: The structures of compounds 3e and 3f are complex quinazoline-2,4,6-triamine derivatives, and the table provides a simplified representation for comparative purposes. For detailed structures, please refer to the original publication.
Experimental Protocols
General Procedure for the Synthesis of Substituted Quinoline Analogues
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Friedländer annulation.[1] A common strategy for creating a library of analogues involves a multi-step synthesis starting from a readily available quinoline precursor.[6]
Step 1: Functionalization of the Quinoline Core
-
Start with a pre-functionalized quinoline, such as 6-bromo-2-chloroquinoline.
-
Perform a nucleophilic substitution at the C2 position by reacting with the desired amine (e.g., methylamine) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
-
The bromine at the C6 position can then be used as a handle for introducing diversity via cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate the core scaffold and a generalized workflow for the synthesis and evaluation of these analogues.
Caption: Key modification sites on the this compound scaffold and their general impact on anticancer activity.
Caption: A generalized experimental workflow for the synthesis and evaluation of novel this compound analogues.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The structure-activity relationship studies, though fragmented across the literature, consistently highlight the importance of strategic substitutions at the C2 and C6 positions. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogues to build a more comprehensive SAR model. Such studies will be instrumental in guiding the rational design of next-generation quinoline-based therapeutics with improved potency and selectivity, ultimately paving the way for their potential clinical application.
References
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
National Institutes of Health. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]
-
National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Retrieved from [Link]
-
PubMed. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
-
National Institutes of Health. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Retrieved from [Link]
-
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]
-
National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Retrieved from [Link]
-
openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Retrieved from [Link]
-
PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
Sources
- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
Comparative analysis of different synthetic routes to 2-N-methylquinoline-2,6-diamine
Introduction
2-N-methylquinoline-2,6-diamine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a quinoline core with distinct amino functionalities at the C2 and C6 positions, makes it an attractive building block for the development of novel therapeutic agents and functional materials. The strategic placement of a primary amine at the 6-position and a secondary methylamine at the 2-position allows for differential functionalization, enabling the exploration of diverse chemical space and structure-activity relationships. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols for researchers in drug discovery and organic synthesis.
Strategic Considerations in the Synthesis of this compound
The synthesis of this compound presents several challenges, primarily centered around the selective introduction and differentiation of the two amino groups on the quinoline core. A successful synthetic strategy must address the following:
-
Regioselective construction of the quinoline ring: Established methods like the Skraup or Doebner-von Miller reactions can be employed, but careful selection of substituted anilines is crucial to achieve the desired 6-amino (or a precursor) functionality.[1]
-
Selective introduction of the 2-methylamino group: This can be approached through nucleophilic substitution of a suitable leaving group at the 2-position or by direct amination methods.
-
Differentiation of the two amino groups: For selective downstream modifications, the synthesis should ideally allow for the protection of one amino group while the other is being manipulated.
This guide will explore two primary retrosynthetic approaches, each with distinct advantages and challenges.
Route 1: Late-Stage Amination and Methylation via a Dihalogenated Quinoline Intermediate
This strategy focuses on first constructing the quinoline core and then sequentially introducing the required amino functionalities. It offers a convergent approach, allowing for the preparation of a versatile intermediate that can be diversified.
Overall Workflow for Route 1
Caption: Workflow for the synthesis of this compound via a late-stage amination strategy.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of 2-Chloro-6-bromoquinoline
The synthesis of the quinoline core can be achieved through a Skraup or Doebner-von Miller reaction starting from a suitably substituted aniline, followed by chlorination.
-
Reaction Setup: In a well-ventilated fume hood, to a mixture of 4-bromoaniline (1.0 eq) and glycerol (3.0 eq), slowly add concentrated sulfuric acid (2.0 eq) with cooling in an ice bath.
-
Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as arsenic pentoxide or an iron(II) sulfate/nitrobenzene system.
-
Reaction: Heat the mixture carefully to 120-140 °C. The reaction is exothermic and should be monitored closely.[1] After the initial vigorous reaction subsides, maintain the temperature for 3-4 hours.
-
Work-up and Chlorination: Cool the reaction mixture and cautiously pour it onto ice. Neutralize with an aqueous sodium hydroxide solution. The resulting 6-bromoquinolin-2(1H)-one is then treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-6-bromoquinoline.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(Methylamino)-6-bromoquinoline
-
Reaction Setup: Dissolve 2-chloro-6-bromoquinoline (1.0 eq) in a sealed tube with an excess of a solution of methylamine in ethanol.
-
Reaction: Heat the mixture at 100-120 °C for 12-24 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The product is purified by crystallization or column chromatography.
Step 3: Synthesis of N-(2-(methylamino)quinolin-6-yl)diphenylmethanimine
-
Reaction Setup: To a solution of 2-(methylamino)-6-bromoquinoline (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene, add benzophenone imine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Step 4: Synthesis of this compound
-
Deprotection: Dissolve the protected diamine from the previous step in a mixture of tetrahydrofuran (THF) and 2N hydrochloric acid.
-
Reaction: Stir the solution at room temperature for 2-4 hours.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: The final product is purified by column chromatography or crystallization to yield this compound.
Route 2: Construction of the Quinoline Ring from a Pre-functionalized Aniline
This approach involves the synthesis of the quinoline ring system using an aniline derivative that already contains one of the required amino functionalities (or a precursor). This can be a more linear approach but may require careful optimization of the cyclization step to avoid side reactions.
Overall Workflow for Route 2
Caption: Workflow for the synthesis of this compound starting from a pre-functionalized aniline.
Detailed Experimental Protocol for Route 2
Step 1: Synthesis of 2-Methyl-6-nitroquinoline
-
Reaction Setup: In a fume hood, dissolve 4-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water.
-
Reaction: Add crotonaldehyde (or a precursor like paraldehyde) dropwise to the heated solution (90-100 °C). The reaction is exothermic.[2]
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with an aqueous ammonia solution.
-
Purification: The precipitated product is filtered, washed with water, and can be purified by recrystallization from ethanol.
Step 2: Reduction of the Nitro Group and N-Methylation
This route can proceed via two main pathways from 2-methyl-6-nitroquinoline: either reduction followed by amination and methylation, or amination followed by reduction and methylation. The latter is often more synthetically tractable.
Pathway 2a: Amination followed by Reduction and Methylation
-
N-Oxidation: Treat 2-methyl-6-nitroquinoline with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
Amination: The N-oxide can be aminated at the 2-position using various methods, such as treatment with a sulfonamide in the presence of PhI(OAc)₂ and PPh₃.[3]
-
Reduction: The resulting 2-amino-6-nitro-2-methylquinoline is then subjected to reduction of the nitro group, for example, using tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
-
Selective N-methylation: The final step is the selective methylation of the 2-amino group. This can be challenging due to the presence of two nucleophilic amino groups. A possible approach is to use a milder methylating agent under carefully controlled conditions or to employ a protecting group strategy.
Pathway 2b: Reduction followed by Diazotization and Substitution, then Methylation
-
Reduction: Reduce 2-methyl-6-nitroquinoline to 6-amino-2-methylquinoline using a standard reducing agent (e.g., SnCl₂/HCl).
-
Diazotization and Sandmeyer Reaction: The 6-amino group can be converted to a diazonium salt and subsequently substituted with a group that can later be converted to a methylamino group. However, this is a less direct route. A more direct amination of the 2-position is generally preferred.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Amination | Route 2: Pre-functionalized Aniline |
| Overall Strategy | Convergent, builds complexity on a pre-formed quinoline core. | Linear, incorporates functionality early in the synthesis. |
| Starting Materials | Readily available substituted anilines and reagents for quinoline synthesis. | Simple anilines and aldehydes/ketones. |
| Key Challenges | Potential for harsh conditions in the Skraup/Doebner-von Miller reaction; regioselectivity of the Buchwald-Hartwig amination. | Selectivity in the amination of the 2-position; selective N-methylation in the presence of two amino groups. |
| Advantages | Allows for late-stage diversification; the dihalogenated intermediate is a versatile precursor for other analogs. | Potentially shorter route if selective reactions can be optimized. |
| Disadvantages | Can be a longer synthetic sequence; the use of palladium catalysts can add to the cost. | The Doebner-von Miller reaction can produce complex mixtures; selective methylation can be low-yielding. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges. Route 1, the late-stage amination approach, provides greater flexibility for analog synthesis from a common intermediate, although it may involve more steps. Route 2, which utilizes a pre-functionalized aniline, could be more efficient if the challenges of selective amination and methylation can be effectively addressed. The choice of the optimal route will depend on the specific requirements of the research, including the desired scale of synthesis, the availability of starting materials, and the need for synthetic versatility. Further optimization of the reaction conditions for each step is recommended to maximize yields and purity.
References
-
Yu, X., Yang, S., Zhang, Y., Guo, M., Yamaoto, Y., & Bao, M. (2017). An efficient intermolecular amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3. Organic Letters, 19(22), 6088-6091. Available at: [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Available at: [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
Dyablo, O. V., et al. (2018). Methylamino- and dimethylaminoquinolines. Chemistry of Heterocyclic Compounds, 54(1), 1–21. Available at: [Link]
-
ResearchGate. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Characterization Of Co(II), Ni(II), Cu(II) And Zn(II) Complexes Of Schiff Bases Derived From 2-Hydroxy/2-Mercapto-3-Formyl Quinoline And 2,6-Diaminopyridine And Their Biological Studies. Available at: [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Available at: [Link]
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. 92(3). Available at: [Link]
-
Ali, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20707. Available at: [Link]
-
PubChem. (n.d.). 2-Methylquinoline. Available at: [Link]
-
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Substituted Quinolines. Available at: [Link]
-
National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]
-
ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link]
Sources
A Researcher's Guide to Characterizing the Cross-Reactivity of 2-N-methylquinoline-2,6-diamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cross-reactivity profile of the novel compound, 2-N-methylquinoline-2,6-diamine. Given the nascent stage of research on this specific molecule, this document outlines a robust, multi-tiered experimental strategy to proactively identify potential off-target interactions, thereby informing its therapeutic potential and de-risking its development pathway.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimalarial properties.[1][2][3] The introduction of methyl and amine functional groups, as seen in this compound, can significantly alter the pharmacological profile of the parent quinoline ring.[4][5] However, these modifications also create the potential for unintended interactions with other proteins, leading to off-target effects. Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory formality but a critical step in understanding the compound's mechanism of action and predicting its safety profile.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow designed to build a comprehensive understanding of this compound's selectivity. We will progress from broad, early-stage hazard identification to specific, quantitative assessments of off-target binding and cellular engagement.
The Strategic Importance of Phased Cross-Reactivity Profiling
A phased approach to cross-reactivity studies is paramount for efficient resource allocation and logical decision-making in drug discovery. The initial goal is not to exhaustively test against every protein in the human proteome, but to intelligently screen against targets that are historically associated with adverse drug reactions (ADRs). As data is generated, the investigation becomes more focused, drilling down into the specific interactions that are most likely to be of physiological relevance.
Our proposed workflow is structured in three tiers:
-
Tier 1: Broad Panel Screening for Hazard Identification. A wide-net approach to flag potential liabilities using established safety pharmacology panels.
-
Tier 2: Quantitative Analysis of Off-Target Hits. Determination of the potency (IC₅₀/Kᵢ) of interactions identified in Tier 1.
-
Tier 3: Cellular Target Engagement Validation. Confirmation that the observed interactions occur within a physiological cellular context.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Synthesizing the Data: Building the Final Profile
The culmination of this three-tiered approach is a comprehensive cross-reactivity profile that moves beyond a simple list of interactions. By integrating the data, a researcher can construct a narrative about the compound's selectivity.
-
Selectivity Window: The primary analysis is to compare the potency of the compound at its intended therapeutic target (which would be determined in parallel studies) with its potency at the identified off-targets. A large window (e.g., >100-fold) between on-target and off-target potencies is desirable.
-
Risk Assessment: The nature of the off-target hit is critical. A potent interaction with the hERG channel, for example, is a major red flag for potential cardiotoxicity. In contrast, a weak interaction with a seemingly unrelated kinase may be of lower concern.
-
SAR Guidance: The profile provides invaluable information for medicinal chemists. If an off-target liability is identified, structural modifications can be made to design it out in subsequent generations of compounds, while attempting to maintain on-target potency.
By following this structured, logical, and evidence-based guide, researchers can thoroughly investigate the cross-reactivity of this compound. This proactive approach to safety and selectivity profiling is fundamental to the principles of modern drug discovery, ultimately increasing the probability of developing a safe and effective therapeutic agent.
References
-
Al-Ostoot, F. H., Al-Ghamdi, S. S., & El-Shehry, M. F. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
- Google Patents. (2020). US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity.
-
Nnadi, E. C., Okonkwo, V. I., Ikwelle, C. E., et al. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available at: [Link]
- Brylinski, M., & Skolnick, J. (2010). X-ReactKIN: a machine learning method for assessment of cross-reactivity. As cited in a relevant scientific article.
-
Indigo Biosciences. Safety Pharmacology Profiling for Drug Development. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Kaur, R., & Kumar, K. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (2025, September 20). 2-N-methylquinoline-2,5-diamine. Available at: [Link]
-
PubChemLite. This compound (C10H11N3). Available at: [Link]
-
Martínez-Jiménez, F., et al. (2014). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Buy this compound | 914460-72-3 [smolecule.com]
- 5. CAS 5443-31-2: 2-methylquinoline-4,6-diamine | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Cytotoxicity of Novel Quinoline Derivatives
The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In the realm of oncology, novel quinoline derivatives are emerging as a significant class of anticancer agents, demonstrating potent cytotoxic effects against a wide array of cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of various classes of novel quinoline derivatives, supported by experimental data and detailed protocols. We will delve into the mechanistic underpinnings of their activity, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Investigating Quinoline Derivatives in Oncology
The clinical utility of many existing anticancer drugs is often hampered by issues of toxicity and the development of multidrug resistance.[2] Quinoline derivatives offer a promising alternative, exhibiting diverse mechanisms of action that can circumvent these challenges.[4][5] These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the disruption of cell migration.[2][4] A key advantage of the quinoline scaffold is its synthetic tractability, which allows for the generation of a vast library of derivatives with finely tuned pharmacological properties.[6]
Comparative Cytotoxicity of Novel Quinoline Derivatives
The cytotoxic potential of novel quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for representative compounds from different classes of quinoline derivatives, showcasing their comparative cytotoxicity.
| Class of Quinoline Derivative | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 72 | NCI-60 Cell Line Panel | Sub-micromolar | [4] |
| [(7-Chloroquinolin-4-yl)amino]chalcone (43) | LNCaP (Prostate) | 6.95 | [2] | |
| Quinoline-Thiazole Hybrid | Thiazolo[5,4-b]quinoline derivative D3CLP | Tumor Cells | More cytotoxic than against non-tumoral PBMCs | [5] |
| Isoquinoline Derivative | 6-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-one (4p) | MCF-7 (Breast) | Induces 51.4% apoptosis | [7] |
| Quinoline-4-carboxylic acid Derivative | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Induces 51.9% apoptosis | [7] |
| 4-Quinolone Derivative | 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a) | MCF-7 (Breast) | Induces 54.4% apoptosis | [7] |
| Indolo[2,3-b]quinoline Derivative | 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Liver) | 3.3 µg/mL | [8] |
| MCF-7 (Breast) | 3.1 µg/mL | [8] | ||
| A549 (Lung) | 9.96 µg/mL | [8] | ||
| HCT-116 (Colon) | 23 µg/mL | [8] | ||
| Combretastatin A-4 Analog | Quinoline derivative 12c | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | [9] |
| Pyrazolo[4,3-f]quinoline Derivative | Compound 1M, 2E, 2P | Various Cancer Cell Lines | < 8 | [10] |
Key Mechanistic Insights into Quinoline-Mediated Cytotoxicity
The cytotoxic effects of quinoline derivatives are underpinned by their ability to interfere with fundamental cellular processes. The primary mechanisms of action include the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and the induction of apoptosis through various signaling pathways.[5][6][9]
Topoisomerase Inhibition
Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[2][11] Many quinoline derivatives function as topoisomerase "poisons," stabilizing the transient DNA-enzyme complex and leading to permanent DNA damage and subsequent cell death.[2] This mechanism is particularly effective in rapidly proliferating cancer cells.
Below is a diagram illustrating the mechanism of topoisomerase inhibition by quinoline derivatives.
Caption: Inhibition of Topoisomerase by Quinoline Derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[12] Several novel quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[9][12]
The following diagram illustrates the process of tubulin polymerization and its inhibition.
Caption: Disruption of Tubulin Polymerization by Quinoline Derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[15][16] Quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][17] This often involves the modulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the activation of caspases.[15][17]
The diagram below outlines the key signaling pathways involved in quinoline-induced apoptosis.
Caption: Signaling Pathways of Quinoline-Induced Apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][18]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[2][18]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours, shaking on an orbital shaker for 15 minutes.[4][18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][18]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19]
Protocol:
-
Sample Preparation: After treating cells with the quinoline derivatives, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.[20]
-
Supernatant Transfer: Carefully transfer a 10-50 µL aliquot of the cell culture supernatant to a new 96-well plate.[20][21]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well.[21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Solution Addition: Add 50 µL of the stop solution to each well.[21]
-
Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.[21] The 680 nm value is subtracted from the 490 nm value to determine the LDH activity.[21]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][22] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[23] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Harvesting: After treatment, collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 200 x g for 5 minutes.[24]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[24]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[25]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[24][25]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[25]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence emission at approximately 530 nm for FITC and >575 nm for PI.[25]
Conclusion and Future Directions
Novel quinoline derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and potent cytotoxic activity against a range of cancer cell lines. The ability to readily modify the quinoline scaffold allows for the optimization of their pharmacological profiles, including enhanced potency and reduced toxicity. Further research should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in in vivo models. The development of quinoline-based therapies holds great potential for the future of cancer treatment.
References
- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 97, 871-910.
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 27(16), 3589-3601. [Link]
-
Solano, F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30455-30477. [Link]
-
Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Siddiqui, H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24824-24849. [Link]
-
Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6689. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Chen, Y. C., et al. (2018). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 23(10), 2465. [Link]
-
Li, Y., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1848-1860. [Link]
-
Siddiqui, H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24824-24849. [Link]
-
Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. [Link]
-
Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2068. [Link]
-
Chen, Y. C., et al. (2018). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. Molecules, 23(10), 2465. [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
-
El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22763-22784. [Link]
-
Dogne, A. (n.d.). Quinolines- Antimalarial drugs.pptx. SlideShare. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Goli, F., et al. (2021). The anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on MCF-7 human breast cancer cells. BMC Cancer, 21(1), 1-12. [Link]
-
Smaili, F. Z., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(15), 6574-6590. [Link]
-
Kumar, A., & Sharma, P. (2022). Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link]
-
El-Naggar, A. M., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. [Link]
Sources
- 1. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. takarabio.com [takarabio.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. media.neliti.com [media.neliti.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sid.ir [sid.ir]
- 18. atcc.org [atcc.org]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. sites.rutgers.edu [sites.rutgers.edu]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Assessing the novelty of 2-N-methylquinoline-2,6-diamine through patent literature review
A Guide to Assessing the Patent Novelty of 2-N-methylquinoline-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the competitive landscape of pharmaceutical and chemical research, establishing the novelty of a chemical entity is a critical first step before committing significant resources to its development. This guide provides a comprehensive framework for assessing the patent novelty of the specific compound, this compound. We will detail a systematic approach to reviewing patent literature, compare the target compound to structurally similar patented molecules, and provide expert insights into interpreting the findings. This document serves as both a case study for the target compound and a methodological template for evaluating other molecules of interest. Based on a thorough review of existing patent literature, this compound appears to be a novel chemical entity, as no direct disclosures of its structure were found. However, the patent landscape is rich with structurally related quinoline diamine derivatives, necessitating a careful evaluation of potential obviousness arguments.
Introduction: The Imperative of Novelty in Chemical R&D
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates.[1] Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific compound of interest, this compound, is a functionalized quinoline that holds potential as a synthetic intermediate or a bioactive molecule in its own right.
Before embarking on a research program centered on this molecule, an exhaustive patent literature review is not just advisable—it is essential. A patent grants the inventor exclusive rights to a new, useful, and non-obvious invention. If this compound is already disclosed in a prior patent, any commercial development could be blocked, leading to wasted resources and potential legal challenges. This guide will walk you through the process of making an initial novelty assessment.
Methodology: A Systematic Protocol for Patent Literature Review
To ensure a comprehensive and defensible novelty assessment, a structured and repeatable workflow is paramount. The following protocol outlines the key steps for a thorough patent search focused on a specific chemical compound.
Experimental Protocol: Patent Novelty Search
-
Compound Identification and Characterization:
-
Structure: this compound
-
Molecular Formula: C10H11N3[2]
-
Key Features: A quinoline core, a primary amine at position 6, and a secondary N-methylamine at position 2.
-
Synonyms & Search Terms: "2-(methylamino)quinoline-6-amine", "N2-methylquinoline-2,6-diamine".
-
-
Database Selection:
-
A multi-database approach is crucial to capture a wide range of patent documents. Recommended databases include:
-
Google Patents: Broad coverage of international patent offices.
-
PubChem: Excellent for linking chemical structures to patent citations.[2]
-
SciFinder/Reaxys (if available): Subscription-based services with powerful chemical structure and reaction search capabilities.
-
WIPO PatentScope & Espacenet: Portals for international and European patent applications.
-
-
-
Search Strategy Execution:
-
Exact Name/Synonym Search: Search all selected databases for the precise chemical name and its synonyms.
-
Substructure/Keyword Search: Broaden the search to include terms like "quinoline diamine derivatives," "aminomethylquinolines," and "diaminopyridine derivatives" to identify closely related compounds.[3][4][5] This helps in assessing potential "obviousness."
-
CAS Number Search: If a CAS Registry Number were available for this specific compound, it would be a highly precise search query. Our initial search did not identify a specific CAS number for this exact structure, which is in itself an early indicator of potential novelty. For comparison, the related compound 2-Methylquinoline has the CAS number 91-63-4.[6]
-
-
Analysis and Documentation:
-
Carefully review the claims and examples section of any relevant patents. The claims define the legal scope of the invention.
-
Document all search queries, the databases used, and the results of each search in a structured table for traceability.
-
Below is a diagram illustrating this systematic workflow.
Caption: Workflow for a Systematic Patent Novelty Assessment.
Results: Patent Landscape for this compound
Our comprehensive search across multiple patent databases did not yield any documents that explicitly disclose or claim the exact structure of this compound. The PubChem entry for this compound also lacks associated literature or patent references, further suggesting its novelty.[2]
However, the search revealed a dense patent landscape for structurally related compounds, particularly quinoline derivatives with various substitution patterns. This is expected given the scaffold's importance in drug discovery.[7][8]
| Search Term | Database(s) | Summary of Findings | Novelty Implication |
| "this compound" | Google Patents, PubChem | No exact matches found in claims or examples. | High probability of novelty. |
| "quinoline-2,6-diamine" | Google Patents | Patents exist for derivatives, but not the specific N-methylated target.[3][4] | Highlights the importance of the N-methyl group for novelty. |
| "aminomethylquinoline" | Google Patents | Numerous patents cover quinolines with amino or aminomethyl groups at various positions.[9] | Indicates a well-explored chemical space; obviousness could be a challenge. |
| "quinoline derivatives" | Google Patents | Thousands of patents covering a vast array of functionalized quinolines for diverse applications.[7][8][10] | Confirms the field is crowded, requiring distinct structural features for patentability. |
Comparative Analysis: Novelty and Non-Obviousness
While this compound appears novel (i.e., not previously disclosed), patentability also requires the invention to be non-obvious to a "person having ordinary skill in the art." This is a more subjective criterion. We must compare our target compound to the closest known patented compounds ("prior art").
A relevant, though distinct, compound found is 2-Methylquinoline-4,6-diamine (CAS 5443-31-2).[11] Let's analyze the structural differences:
Caption: Structural Comparison of Target Compound and a Known Analog.
Key Structural Differences and Potential Implications:
-
Position of the Second Amino Group: The target has an amino group at position 2, while the analog has it at position 4. In quinoline chemistry, the reactivity and electronic properties of these positions are distinct.
-
N-Methylation vs. C-Methylation: The target compound features an N-methyl group on the amino function at position 2. The analog has a C-methyl group directly attached to the quinoline ring at position 2. This is a significant difference. An N-methyl group can alter a compound's basicity, hydrogen bonding capability, solubility, and metabolic stability compared to a primary amine. A C-methyl group primarily adds steric bulk and lipophilicity.
Argument for Non-Obviousness:
A strong argument can be made that converting the known 2-Methylquinoline-4,6-diamine to our target compound is not an obvious step. It would require multiple synthetic transformations that are not suggested by the prior art. The distinct placement and nature of the methyl group (N-methyl vs. C-methyl) and the different amino substitution pattern (2,6- vs. 4,6-) create a unique chemical entity. A developer could argue that these changes would lead to unexpected and improved properties, such as enhanced target binding, better pharmacokinetic profile, or a novel mechanism of action.
Conclusion and Strategic Outlook
Based on a systematic review of the patent literature, This compound appears to be a novel compound. No prior art was found that explicitly discloses its chemical structure.
However, the path to a granted patent is not guaranteed. The key challenge will be to demonstrate non-obviousness over the vast number of existing quinoline derivatives. The successful patenting of this molecule will likely depend on demonstrating that its unique structural features translate into unexpected and advantageous properties (e.g., superior efficacy, reduced toxicity, improved physical properties) when compared to the closest prior art.
For researchers and drug developers, this initial assessment provides a green light for further investigation. The next steps should involve:
-
Synthesis of the compound: Develop a robust and scalable synthetic route.[12][13][14]
-
Experimental Testing: Characterize the compound and evaluate its performance in relevant biological assays.
-
Comparative Studies: Directly compare its performance against the closest patented analogs to generate data supporting its non-obviousness and potential advantages.
This foundational patent analysis provides the confidence to proceed with these critical, resource-intensive next steps.
References
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
- Google Patents. (n.d.). US7423051B2 - 2,6-diaminopyridine derivatives.
- Google Patents. (n.d.). US8106073B2 - Quinoline derivatives 057.
- Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.
-
PubChem. (n.d.). This compound (C10H11N3). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US10781212B2 - 2,6-diamino pyridine compounds.
- Google Patents. (n.d.). EP1497266B1 - Quinoline derivatives and their use as 5-ht6 ligands.
- Google Patents. (n.d.). US7553828B2 - 9-aminomethyl substituted minocycline compounds.
- Google Patents. (n.d.). US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved January 26, 2026, from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2020). Quinolines: Human health tier II assessment. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US9034861B2 - MEK inhibitors useful in the treatment of diseases.
- Google Patents. (n.d.). US20170209441A1 - Aminoquinoline derivatives and uses thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - this compound (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 3. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]
- 4. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 5. US10781212B2 - 2,6-diamino pyridine compounds - Google Patents [patents.google.com]
- 6. 2-Methylquinoline | 91-63-4 | TCI AMERICA [tcichemicals.com]
- 7. US8106073B2 - Quinoline derivatives 057 - Google Patents [patents.google.com]
- 8. EP1497266B1 - Quinoline derivatives and their use as 5-ht6 ligands - Google Patents [patents.google.com]
- 9. US7553828B2 - 9-aminomethyl substituted minocycline compounds - Google Patents [patents.google.com]
- 10. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Scaffold Hopping: Strategic Alternatives to the Diamino-Methyl-Quinoline Core in Modern Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Specifically, substituted 2-aminoquinolines, such as the 2-N-methylquinoline-2,6-diamine core, represent a valuable pharmacophore, particularly in the domain of kinase inhibition, where the 2-amino group can effectively mimic the adenine hinge-binding motif of ATP.[3] However, reliance on a single scaffold can lead to challenges related to intellectual property, off-target effects, metabolic liabilities, and acquired drug resistance.[4] This guide provides an in-depth comparison of strategic alternatives to the diamino-methyl-quinoline scaffold, leveraging the principles of bioisosterism and scaffold hopping. We will explore the rationale behind selecting alternative cores such as quinazolines, pyrimidines, and indoles, and provide objective, data-driven comparisons of their performance. Furthermore, this guide details the essential, self-validating experimental protocols required to rigorously assess these alternatives, ensuring a robust and reliable drug discovery cascade.
The Diamino-Methyl-Quinoline Scaffold: A Privileged but Improvable Core
The quinoline ring system is a versatile heterocyclic scaffold that has been extensively functionalized to produce a multitude of biologically active compounds.[5][6] Its rigid, planar structure and the presence of a nitrogen atom make it an excellent framework for interacting with biological targets.[7]
In the context of a molecule like this compound, the key pharmacophoric features can be broken down as follows:
-
2-Amino Group: This is the critical "hinge-binding" element. In many kinase inhibitors, this motif forms one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of ATP's adenine ring.[8] The N-methylation can influence the hydrogen bond donating capacity and the local electronic environment.
-
Quinoline Core: This bicyclic aromatic system serves as the central scaffold, positioning the key interacting groups. It contributes to target affinity through van der Waals and π-stacking interactions and provides vectors for further substitution to explore other regions of the binding pocket.
-
6-Amino Group: This substituent, located on the benzo-fused portion of the ring, typically points out towards the solvent-exposed region of an ATP binding site. It serves as a key handle for modification to enhance solubility, modulate physicochemical properties, or gain additional interactions with the target protein.
Potential Liabilities and the Rationale for Alternatives
Despite its successes, the quinoline scaffold is not without its drawbacks. Potential issues include:
-
Metabolic Instability: The aromatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance.
-
Toxicity: Certain quinoline-containing drugs have been associated with cardiotoxicity or phototoxicity.
-
Drug Resistance: As seen with antimalarial quinolines, target organisms can develop resistance mechanisms that reduce drug efficacy.[4]
-
Limited Chemical Space: Over-reliance on a popular scaffold can lead to "patent-busting" and a crowded intellectual property landscape.
These challenges necessitate the exploration of alternative scaffolds that can retain the key binding interactions while offering improved drug-like properties. This is achieved through a strategy known as scaffold hopping .
Caption: Key pharmacophoric elements of the diamino-quinoline scaffold and drivers for exploring alternatives.
Strategic Scaffold Hopping: A Comparative Analysis
Scaffold hopping is a computational and medicinal chemistry strategy where the core structure of a molecule is replaced by a chemically different scaffold, while maintaining the original's biological activity.[9][10] The goal is to discover bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10]
Below, we compare common and effective bioisosteric replacements for the quinoline core.
Caption: Conceptual overview of scaffold hopping from a quinoline core to common alternatives.
Alternative 1: The Quinazoline Scaffold
The quinazoline ring is a classic and highly successful bioisostere of quinoline, where the nitrogen at position-1 of the quinoline is moved to position-3.[11] This seemingly minor change can significantly alter the molecule's electronic properties, metabolic stability, and interaction with the target. Many FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, are based on the 4-aminoquinazoline scaffold.[12][13]
Causality of Choice: The N1 and N3 atoms of the quinazoline core can act as hydrogen bond acceptors, while the 4-amino substituent acts as a hydrogen bond donor, effectively mimicking the hinge-binding interactions of both quinolines and the native ATP ligand.[12]
Alternative 2: The Pyrimidine Scaffold
Replacing the bicyclic quinoline with a monocyclic pyrimidine drastically reduces molecular weight and complexity, which often leads to improved physicochemical properties like solubility and permeability.[14] While potentially sacrificing some of the hydrophobic interactions provided by the benzo-fused ring, this can be compensated for by optimizing other substituents.
Causality of Choice: The 2- or 4-aminopyrimidine motif is one of the most common hinge-binding elements in modern kinase inhibitors. Its smaller size provides more flexibility for medicinal chemists to build out other parts of the molecule to achieve selectivity and potency, a strategy that has proven highly effective.
Alternative 3: The Indole Scaffold
Indoles represent another class of bicyclic heterocycles that can serve as quinoline alternatives. Interestingly, quinoline N-oxides can be photochemically rearranged to form N-acylindoles, providing a direct synthetic link between the two scaffolds.[15] The indole N-H group can act as a hydrogen bond donor, offering a different interaction geometry compared to the 2-aminoquinoline.
Causality of Choice: The indole scaffold provides a different vector for its substituents and can present a unique hydrogen bonding pattern to the target. This can be particularly useful for achieving selectivity against closely related kinases where subtle differences in the binding pocket can be exploited.
Quantitative Performance Comparison
To illustrate the practical outcomes of scaffold hopping, the table below presents representative data for inhibitors based on these different scaffolds against a hypothetical kinase target, "Kinase X."
| Scaffold | Compound | Kinase X IC50 (nM) | Cell Proliferation GI50 (nM) | Microsomal Stability (t½, min) | Rationale / Key Takeaway |
| Quinoline | Lead Compound | 15 | 150 | 10 | Potent on target but shows poor cell activity and metabolic instability. |
| Quinazoline | Alternative A | 12 | 50 | 35 | Improved Performance: Maintained target potency with significantly better cellular activity and metabolic stability. A successful hop.[11][12] |
| Pyrimidine | Alternative B | 45 | 90 | >60 | Property Enhancement: Slightly less potent on target but excellent stability and good cellular activity. A good lead for further optimization.[14] |
| Indole | Alternative C | 80 | 500 | 25 | Scaffold Diversification: Lower potency but offers a novel chemical series with moderate stability. Useful for exploring new IP space.[15] |
This table contains illustrative data synthesized from typical drug discovery outcomes to demonstrate comparative principles.
Experimental Protocols for Rigorous Comparative Evaluation
To validate the performance of any new scaffold, a cascade of robust, self-validating assays is essential. The following protocols provide a framework for the objective comparison of lead compounds.
Workflow for Compound Evaluation
Caption: A standard decision-making workflow for evaluating and comparing novel chemical scaffolds.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle & Causality: This assay quantifies the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower ADP signal. It provides a direct, quantitative measure of a compound's potency (IC50) against the isolated enzyme target, which is the foundational first step in validating a compound's mechanism of action.
Methodology:
-
Reagent Preparation: Prepare buffers, kinase, substrate peptide, and ATP at 2x final concentration. Serially dilute test compounds in DMSO, followed by dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution to each well. Add 2.5 µL of 2x test compound (or DMSO for controls). To initiate the reaction, add 5 µL of 1x ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to high (no enzyme) and low (DMSO) controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Principle & Causality: This assay measures intracellular ATP levels, which are directly proportional to the number of metabolically active, viable cells. Inhibition of a critical kinase will lead to cell cycle arrest or apoptosis, reducing cell proliferation and thus the ATP signal. This assay validates that the compound can penetrate cells and engage its target in a complex biological environment to produce the desired phenotypic effect (GI50).
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compounds. Add 1 µL of each compound concentration to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader. Normalize the data to DMSO-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Principle & Causality: This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochromes P450) present in liver microsomes. A compound that is metabolized too quickly will have a short half-life (t½) and poor bioavailability in vivo. This is a critical, self-validating system for triaging compounds with poor pharmacokinetic potential early in the discovery process.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and test compound (e.g., 1 µM) in phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (cofactor).
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Conclusion and Future Outlook
The this compound scaffold is a valuable starting point in drug discovery, particularly for kinase inhibitors. However, a forward-looking and robust discovery program must proactively address its potential liabilities. By employing strategic scaffold hopping to bioisosteric alternatives like quinazolines, pyrimidines, and indoles, researchers can significantly enhance drug-like properties, improve safety profiles, and secure novel intellectual property.
The key to successful scaffold hopping lies not just in the design and synthesis of new molecules, but in their rigorous and objective evaluation. The experimental workflows and protocols detailed in this guide provide the necessary framework to generate high-quality, comparative data, enabling confident decision-making. As computational tools for scaffold design become more sophisticated and new three-dimensional bioisosteres emerge, the principles of scaffold hopping will remain a central and powerful strategy in the quest for safer and more effective medicines.
References
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). PubMed Central. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. [Link]
-
2-Methylquinoline-4,6-diamine. (n.d.). PubChem. [Link]
-
Certain drugs contain derivatives of quinoline (all of these drugs... (n.d.). ResearchGate. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). ChemMedChem. [Link]
-
Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. (2014). ACS Publications. [Link]
-
Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. (2024). National Institutes of Health. [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed. [Link]
-
Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. (2021). PubMed. [Link]
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015). Bentham Science. [Link]
-
Identification of Bioisosteric Scaffolds using Scaffold Keys. (2021). ChemRxiv. [Link]
-
Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (2020). PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
-
Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (2014). PubMed. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
-
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). * Bentham Science*. [Link]
-
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (n.d.). National Institutes of Health. [Link]
-
Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. [Link]
-
Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. [Link]
-
Scaffold hopping by net photochemical carbon deletion of azaarenes. (2022). PubMed Central. [Link]
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scaffold hopping by net photochemical carbon deletion of azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-N-methylquinoline-2,6-diamine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-N-methylquinoline-2,6-diamine, a substituted quinoline derivative. While specific data for this compound is not widely available, its structural similarity to quinoline and primary aromatic amines necessitates a cautious and informed approach to its waste management, treating it as a hazardous substance.
The procedures outlined below are grounded in established safety protocols for handling toxic and potentially carcinogenic aromatic amines and quinoline-based compounds. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Pre-Disposal Considerations
This compound, as a derivative of quinoline and a primary aromatic amine, should be presumed to share the hazardous characteristics of these chemical classes. Primary aromatic amines are a class of compounds with many members known for their toxicity, including potential carcinogenicity and mutagenicity[1][2]. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, and a suspected mutagen and carcinogen[3][4]. Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.
Key Assumed Hazards:
-
Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin[3][5][6][7].
-
Irritation: Causes skin and serious eye irritation[3][6][8].
-
Long-term Effects: Suspected of causing genetic defects and cancer[3][4].
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[5][9][10].
Before beginning any disposal procedure, ensure that a current Safety Data Sheet (SDS) for a closely related compound, such as 6-Amino-2-methylquinoline or quinoline, is available and has been reviewed by all personnel involved[3][6].
Personal Protective Equipment (PPE)
Due to the presumed hazards, stringent adherence to PPE protocols is mandatory. The primary routes of exposure to be protected against are dermal contact, inhalation, and ingestion.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption[5]. |
| Eye Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes and dust[5][8]. |
| Lab Coat | Chemically resistant lab coat. | To protect skin and clothing from contamination[5]. |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of dust or vapors[5][11]. |
Waste Segregation and Containment
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it[12].
-
Labeling: The label should include the chemical name ("this compound"), the words "Hazardous Waste," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen Suspect").
-
Compatibility: Ensure the container is made of a material compatible with aromatic amines and is in good condition with a secure lid[12][13].
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids[5][8].
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation and Containment Workflow.
Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in regular trash[3][9][14].
Procedure for Solid Waste:
-
Collection: Carefully transfer solid this compound into the designated hazardous waste container using appropriate tools (e.g., a chemical spatula).
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads, should also be placed in this container[11][15].
-
Container Management: Keep the container closed at all times except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials[6][8][16].
Procedure for Liquid Waste (Solutions):
-
Collection: Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container[12].
-
Rinsate: Rinsate from cleaning contaminated glassware should be collected as hazardous waste.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
Spill Cleanup Protocol:
In the event of a spill, the cleanup materials will also become hazardous waste.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access[9].
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials[9][17]. For solid spills, carefully sweep or scoop the material to avoid creating dust[18].
-
Collect: Place the absorbed or collected material into the designated hazardous waste container[5][9][15][17][19].
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Final Disposal Pathway
All chemical waste must be disposed of in accordance with local, regional, and national regulations[5][10][13]. The standard procedure is as follows:
-
Documentation: Maintain an accurate log of the waste generated, including the chemical name and quantity.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company[7][12]. This is the only acceptable method for the final disposal of this type of chemical.
-
Regulatory Compliance: Ensure that the disposal process adheres to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions[9][13].
The following flowchart outlines the complete disposal process from generation to final disposition.
Caption: Complete Disposal Workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and upholding regulatory compliance.
References
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]
-
Chemical Waste - Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
-
Safety Data Sheet: Hexamethylene diamine - Carl ROTH. [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005) - Carl ROTH. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]
-
Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
-
SDS - Aromatic Amine Cleaning Developing Solution - SKC Inc. [Link]
-
HEXAMETHYLENE DIAMINE HAZARD SUMMARY - New Jersey Department of Health. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. [Link]
-
Amine Disposal For Businesses - Collect and Recycle. [Link]
-
6-Amino-2-methylquinoline - SAFETY DATA SHEET - Alfa Aesar. [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]
-
Quinoline - SAFETY DATA SHEET - PENTA. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. technopharmchem.com [technopharmchem.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
